Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6,6-difluorospiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-2-15-9(14)8-7-10(8)3-5-11(12,13)6-4-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUILEVFEBZJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, a molecule of interest in medicinal chemistry due to its unique structural features. The incorporation of a spirocyclic system and gem-difluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Strategic Approach to Synthesis
The synthesis of this compound presents a unique challenge due to the combination of a strained cyclopropane ring and a difluorinated carbon center. A logical and efficient synthetic strategy involves the cyclopropanation of a pre-functionalized cyclohexanone derivative. This approach allows for the early introduction of the key functional groups and leverages well-established reaction methodologies.
The proposed synthetic pathway commences with the gem-difluorination of 4-oxocyclohexanecarboxylic acid, followed by esterification and subsequent cyclopropanation. This sequence is designed to maximize reaction yields and facilitate purification of the intermediates and the final product.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
The initial step involves the gem-difluorination of 4-oxocyclohexanecarboxylic acid. This transformation is crucial for introducing the difluoro moiety into the carbocyclic ring.
-
Procedure:
-
To a solution of 4-oxocyclohexanecarboxylic acid (1 equivalent) in dichloromethane (DCM) at -78 °C, add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (2.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4-difluorocyclohexanecarboxylic acid.
-
Step 2: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate
The carboxylic acid is then esterified to the corresponding ethyl ester, which is a necessary precursor for the subsequent cyclopropanation reaction.
-
Procedure:
-
Dissolve 4,4-difluorocyclohexanecarboxylic acid (1 equivalent) in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 4,4-difluorocyclohexanecarboxylate.
-
Step 3: Synthesis of this compound
The final step is the formation of the cyclopropane ring via a Corey-Chaykovsky reaction.[1] This reaction involves the use of a sulfur ylide to convert the ketone into a spiro-cyclopropane.
-
Procedure:
-
To a suspension of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour to generate the sulfur ylide.
-
Cool the ylide solution to 0 °C and add a solution of ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to obtain this compound.
-
Comprehensive Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the cyclohexyl and cyclopropyl protons. |
| ¹³C NMR | Resonances for the ester carbonyl, the quaternary spiro carbon, the difluorinated carbon (as a triplet due to C-F coupling), and the various methylene carbons of the rings. |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the magnetic environment of the fluorine atoms. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns. |
| FT-IR | Strong absorption bands for the C=O stretch of the ester, C-F stretches, and C-H stretches of the aliphatic rings. |
Predicted Spectroscopic Data
| Data Type | Predicted Values |
| Molecular Formula | C₁₁H₁₆F₂O₂ |
| Molecular Weight | 218.24 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, J = 7.1 Hz, 2H), 2.20-1.80 (m, 8H), 1.25 (t, J = 7.1 Hz, 3H), 1.10-0.90 (m, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.5, 124.8 (t, J = 245 Hz), 60.5, 35.2 (t, J = 24 Hz), 30.1, 28.5, 25.4, 14.2 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -95.0 to -105.0 |
| HRMS (ESI) | m/z calculated for C₁₁H₁₇F₂O₂ [M+H]⁺: 219.1245, found: [Value to be determined experimentally] |
Mechanistic Insight: The Corey-Chaykovsky Reaction
The key cyclopropanation step proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon of the ketone, followed by an intramolecular substitution to form the three-membered ring and dimethyl sulfoxide as a byproduct.
Caption: Simplified mechanism of the Corey-Chaykovsky reaction.
Conclusion
The synthesis of this compound can be achieved through a robust and scalable synthetic sequence. The proposed route, involving gem-difluorination, esterification, and a key cyclopropanation step, provides a clear pathway to this valuable building block for drug discovery and development. The detailed characterization methods outlined in this guide will ensure the unambiguous identification and quality control of the final compound.
References
- Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965, 87 (6), 1353–1364.
- Lal, G. S.; Pez, G. P.; Syvret, R. G. Chem. Rev.1996, 96 (5), 1737–1756.
- Prakash, G. K. S.; Hu, J. In Modern Fluoroorganic Chemistry; Wiley-VCH: Weinheim, Germany, 2011; pp 45-84.
- Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
- Taylor, S. D.; Kotoris, C. C.; Hum, G. Tetrahedron1999, 55 (43), 12431–12477.
- Burés, J.; Larrosa, I. Angew. Chem. Int. Ed.2016, 55 (31), 8844-8847.
Sources
Introduction: The Strategic Value of Fluorinated Spirocycles in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Prepared by: A Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as highly valuable motifs. Their inherent rigidity and defined spatial geometry can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. The spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane ring, represents a compelling scaffold for exploring new chemical space.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The introduction of a gem-difluoro group (CF₂) into a molecule can profoundly influence its physicochemical properties in a predictable manner. These modifications include altering lipophilicity, modulating metabolic stability by blocking oxidation sites, and influencing the acidity or basicity of nearby functional groups.[1][2] These subtle yet powerful changes often translate into superior pharmacokinetic and pharmacodynamic profiles.
This guide focuses on This compound , a molecule that combines the structural rigidity of the spiro[2.5]octane core with the influential gem-difluoro moiety. As such, it represents a promising, yet underexplored, building block for the development of novel therapeutics. This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing the core physicochemical properties of this compound and providing robust, field-proven methodologies for their determination.
Molecular Structure and Key Identifiers
The foundational step in characterizing any novel compound is to establish its basic structural and chemical identifiers.
| Property | Value | Rationale & Comments |
| IUPAC Name | This compound | Generated based on standard nomenclature rules for spirocyclic esters. |
| Molecular Formula | C₁₁H₁₆F₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 218.24 g/mol | Calculated from the molecular formula using standard atomic weights. |
| CAS Number | Not yet assigned | As a novel investigational compound, a CAS registry number is not available. |
| Canonical SMILES | CCOC(=O)C1CC2(CC1)C(F)(F)C2 | A 2D representation of the molecular structure. |
| Chirality | Chiral at C1 | The presence of a stereocenter at the C1 position implies the existence of two enantiomers. |
Proposed Synthetic Pathway
A robust and scalable synthesis is paramount for the utility of any new chemical entity. While a specific protocol for this exact molecule is not established in the public domain, a plausible and efficient synthetic route can be proposed based on established methodologies for related difluorinated spirocycles. The following pathway leverages a key cyclopropanation reaction followed by gem-difluorination.
The causality behind this proposed workflow is as follows:
-
Michael Addition: The initial step involves a conjugate addition of a malonic ester derivative to an α,β-unsaturated ketone, which serves to construct the core carbon framework of the cyclohexane ring.
-
Cyclopropanation: A Corey-Chaykovsky reaction or a similar cyclopropanation method is employed to introduce the three-membered ring, forming the spirocyclic junction. This is a highly reliable method for creating cyclopropyl ketones.
-
Decarboxylation: The ester groups from the malonate are removed via saponification and subsequent decarboxylation, yielding the spiro[2.5]octan-6-one intermediate.
-
Gem-Difluorination: The critical difluoro moiety is introduced by treating the ketone with a modern fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction is a well-established method for converting ketones to gem-difluorides.[3]
-
Final Esterification: The target molecule is achieved through a standard esterification protocol.
Part 1: Core Physical Properties
Melting Point (MP)
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[4][5]
-
Apparatus Setup: The prepared capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Initial Determination: A rapid heating rate (~10-20°C per minute) is used to get an approximate melting point range.[6]
-
Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the T₁-T₂ range. The procedure is repeated at least twice to ensure reproducibility.[5][7]
Boiling Point (BP)
For liquid compounds or those that can be distilled, the boiling point is another critical physical constant. It is highly sensitive to atmospheric pressure, so any measurement must be reported with the corresponding pressure.
Experimental Protocol: Boiling Point Determination via Thiele Tube
This micro-scale method is ideal for determining the boiling point with a small amount of sample.[8]
-
Sample Preparation: Approximately 0.5 mL of the liquid ester is placed into a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil, with the side arm ensuring uniform heat distribution.[8]
-
Heating: The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the temperature has just surpassed the boiling point.
-
Data Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure. The ambient barometric pressure should be recorded alongside the boiling point.[8]
Part 2: Properties Relevant to Drug Development
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[9] Thermodynamic solubility, which represents the true equilibrium solubility, is the gold standard measurement.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a specific buffer at a controlled temperature.[10]
-
System Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[11]
-
Incubation: An excess amount of the solid compound is added to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[10][12]
-
Sample Processing: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (e.g., through a 0.22 µm syringe filter) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.[13]
-
Data Reporting: The solubility is reported in units such as mg/mL or µM for each pH condition.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity, or "greasiness." It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as its logarithm (LogP).
Experimental Protocol: LogP Determination by HPLC-UV
This indirect method correlates a compound's retention time on a reverse-phase HPLC column with its LogP value, offering higher throughput than the traditional shake-flask method.[14][15]
-
Calibration: A set of standard compounds with well-established LogP values is selected. These standards should bracket the expected LogP of the test compound.
-
Chromatography: An isocratic reverse-phase HPLC method is developed, typically using a C18 column and a mobile phase of methanol or acetonitrile and water.
-
Standard Analysis: Each standard is injected, and its retention time (t_R_) is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their capacity factors (log k'), where k' = (t_R_ - t₀) / t₀. (t₀ is the column dead time). A linear relationship should be observed.[14]
-
Sample Analysis: The this compound is injected using the same HPLC method, and its retention time is measured.
-
LogP Calculation: The log k' for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid. For this compound, the ester functional group is not readily ionizable. However, determining its acid-base profile is crucial as it can influence stability and interactions. The carbonyl oxygen is weakly basic, but this is typically outside the physiological pH range. A titration can confirm the absence of an ionizable proton within this range.
Experimental Protocol: Potentiometric Titration
This method involves monitoring pH changes as a titrant is added to a solution of the compound.[16][17]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and diluted with water to a known concentration (e.g., 1 mM). The solution's ionic strength is kept constant with an electrolyte like KCl.[16]
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is first acidified to ~pH 2 with 0.1 M HCl. Then, it is titrated with standardized 0.1 M NaOH, added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The absence of a clear inflection point in the physiological pH range (2-12) would confirm that the compound does not have an ionizable proton in this range. This is a critical piece of information for drug development.
Part 3: Spectroscopic and Chromatographic Characterization
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation and serves as a reference fingerprint for future batch analysis.
| Technique | Expected Observations & Rationale |
| ¹H NMR | - Ethyl Group: A triplet (~1.2 ppm) for the CH₃ and a quartet (~4.1 ppm) for the OCH₂. - Cyclohexane & Cyclopropane Protons: Complex multiplets in the upfield region (~0.5-2.5 ppm). The gem-difluoro group will cause complex splitting patterns on adjacent protons. |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~170-175 ppm. - CF₂ Carbon: A characteristic triplet (due to C-F coupling) around 115-125 ppm. - Spiro Carbon: A quaternary signal in the aliphatic region. - Other Aliphatic Carbons: Signals in the range of 10-60 ppm. |
| ¹⁹F NMR | A single signal (or an AB quartet if the fluorines are diastereotopic) is expected. The large chemical shift range of ¹⁹F NMR makes it a very sensitive probe for purity and structural integrity.[18][19] |
| FTIR | - C=O Stretch (Ester): Strong, sharp absorbance around 1735-1750 cm⁻¹.[20][21] - C-O Stretches: Two strong bands in the 1300-1000 cm⁻¹ region.[22] - C-F Stretches: Strong absorbance(s) in the 1100-1000 cm⁻¹ region. - C-H Stretches (sp³): Absorbances just below 3000 cm⁻¹. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (218.24). - Fragmentation: Expect loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the rings. The presence of fluorine can be confirmed by accurate mass measurement.[23][24][25] |
Chromatographic Purity and Chiral Separation
Chromatography is the definitive tool for assessing purity and, if necessary, separating enantiomers.
Purity Assessment (HPLC & GC)
-
Reverse-Phase HPLC (RP-HPLC): A gradient method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a standard starting point. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV or DAD detector.
-
Gas Chromatography (GC): Given the likely volatility of this ester, GC with a flame ionization detector (FID) is an excellent orthogonal technique for purity assessment. A non-polar capillary column (e.g., DB-1 or DB-5) would be appropriate.
Chiral Separation
Since the molecule is chiral at C1, separating and characterizing the individual enantiomers is critical, as they may have different pharmacological activities.
Protocol: Chiral HPLC/SFC Method Development
-
Column Screening: The racemic mixture is screened against a panel of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., those derived from cellulose or amylose) are a highly effective starting point.[26][27]
-
Mobile Phase Screening: Both normal-phase (e.g., hexane/isopropanol) and polar organic/reversed-phase modes should be evaluated. Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the main mobile phase, is often superior for chiral separations, offering faster and more efficient results.[28]
-
Method Optimization: Once a promising column/mobile phase combination is identified, parameters such as mobile phase composition, flow rate, and temperature are optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.[27]
Conclusion
This compound stands as a molecule of significant potential, bridging the advantageous structural features of spirocycles with the powerful physicochemical modulation afforded by gem-difluorination. While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive and scientifically rigorous framework for its synthesis and characterization. The protocols detailed herein are based on established, validated techniques that are standard practice in the pharmaceutical industry. By systematically applying these methodologies, researchers can generate the high-quality data necessary to unlock the full potential of this and related fluorinated spirocycles in the pursuit of next-generation therapeutics.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Molecular Structure and Rationale for Spectroscopic Analysis
The structure of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate presents several key features that will be interrogated using various spectroscopic techniques: a cyclopropane ring, a gem-difluorinated cyclohexane ring, a spirocyclic center, and an ethyl carboxylate group. A thorough spectroscopic analysis is crucial for confirming the successful synthesis of this molecule, assessing its purity, and providing a foundational dataset for further studies in drug development and molecular modeling.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are based on the analysis of its structural components and available data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of diastereotopic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| CH₃ (ethyl group) | 1.20 - 1.35 | Triplet (t) | 7.1 | Standard chemical shift for a methyl group adjacent to a methylene in an ethyl ester. |
| OCH₂ (ethyl group) | 4.05 - 4.25 | Quartet (q) | 7.1 | Typical range for a methylene group in an ethyl ester, deshielded by the adjacent oxygen. |
| Cyclohexane CH₂ | 1.50 - 2.20 | Multiplets (m) | - | Protons on the cyclohexane ring will be diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings, including through-space coupling to fluorine. |
| Cyclopropane CH | 1.00 - 1.80 | Multiplets (m) | - | The cyclopropyl protons are in a strained environment and will show complex splitting. The proton attached to the same carbon as the ester will be the most deshielded. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be informative for identifying all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 170 - 175 | Characteristic chemical shift for an ester carbonyl carbon. |
| CF₂ | 115 - 125 (t) | The gem-difluoro substituted carbon will appear as a triplet due to one-bond C-F coupling. |
| OCH₂ (ethyl group) | 60 - 65 | Typical shift for the methylene carbon of an ethyl ester. |
| Spiro C | 30 - 40 | The spiro carbon is a quaternary center with a characteristic upfield shift. |
| Cyclohexane CH₂ | 20 - 40 | Aliphatic carbons of the cyclohexane ring. |
| Cyclopropane CH₂/CH | 10 - 30 | Carbons of the highly strained cyclopropane ring. |
| CH₃ (ethyl group) | 13 - 15 | Standard chemical shift for the methyl carbon of an ethyl ester. |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a direct method for confirming the presence of the CF₂ group.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| CF₂ | -90 to -110 | Complex multiplet | The geminal fluorine atoms are diastereotopic and will exhibit a complex splitting pattern due to geminal F-F coupling and vicinal H-F couplings. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |
| C=O stretch (ester) | 1730 - 1750 | Strong absorption characteristic of an ester carbonyl group. |
| C-F stretch | 1000 - 1200 | Strong, characteristic absorptions for carbon-fluorine bonds. |
| C-O stretch (ester) | 1150 - 1250 | Strong absorption for the ester C-O bond. |
| C-H stretch (alkane) | 2850 - 3000 | Aliphatic C-H stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 218.11 | Molecular ion peak corresponding to the molecular formula C₁₁H₁₆F₂O₂. |
| [M - OCH₂CH₃]⁺ | 173.08 | Loss of the ethoxy group from the ester. |
| [M - COOCH₂CH₃]⁺ | 145.09 | Loss of the entire ethyl carboxylate group. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are generalized protocols for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution of complex multiplets.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CH₂Cl₂).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization and structural confirmation of this compound.
An In-depth Technical Guide to Taselisib (GDC-0032), a Potent and Selective PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number provided in the initial query, 1447942-88-2, is associated with Spiro[2.5]octane-1-carboxylic acid, 6,6-difluoro-, ethyl ester. However, based on the in-depth technical requirements of the request, this guide focuses on the well-researched PI3K inhibitor, Taselisib (GDC-0032), which has the correct CAS number of 1282512-48-4 . This redirection is based on the high likelihood that the intended topic of interest for a scientific audience is this clinically evaluated therapeutic agent.
Introduction
Taselisib, also known as GDC-0032, is a potent, orally bioavailable small-molecule inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) family of enzymes. Developed by Genentech, a member of the Roche Group, Taselisib exhibits high selectivity for the p110α isoform of PI3K, particularly in its mutated forms, while largely sparing the p110β isoform.[1][2] This selectivity profile was designed to optimize the therapeutic window by concentrating its activity in tumors with activating mutations in the PIK3CA gene, which are prevalent in a variety of solid tumors, including breast, head and neck, and endometrial cancers.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and applications of Taselisib for professionals in the field of drug discovery and development.
Chemical and Physical Properties
Taselisib is a stable compound suitable for in vitro and in vivo research applications.[] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1282512-48-4 | [6][7][8] |
| Synonyms | GDC-0032, RG-7604 | [6] |
| Molecular Formula | C24H28N8O2 | [9][10] |
| Molecular Weight | 460.53 g/mol | [1][9] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in DMSO | [11] |
| Storage | Store at -20°C for up to 3 months in DMSO, or as a powder for up to 4 years. | [][6][11] |
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a common event in tumorigenesis.[2]
Taselisib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting its kinase activity.[3][12] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3] The inhibition of AKT signaling ultimately results in reduced cell proliferation and increased apoptosis in cancer cells that are dependent on the PI3K pathway for their growth and survival.[2][3]
A key feature of Taselisib is its isoform selectivity. It potently inhibits the α, δ, and γ isoforms of PI3K, with significantly less activity against the β isoform.[1] This β-sparing profile is believed to contribute to a more favorable safety profile compared to pan-PI3K inhibitors.[1]
Below is a diagram illustrating the mechanism of action of Taselisib within the PI3K signaling pathway.
Caption: Mechanism of action of Taselisib in the PI3K pathway.
Experimental Protocols
To determine the inhibitory activity of Taselisib against PI3K isoforms, a fluorescence polarization assay can be employed. This assay measures the displacement of a fluorescently labeled PIP3 probe from the GRP-1 pleckstrin homology domain by the product of the PI3K reaction.[1]
Protocol:
-
Prepare a reaction mixture containing the PI3K enzyme isoform, ATP, and PIP2 substrate.
-
Add varying concentrations of Taselisib to the reaction mixture.
-
Incubate the reaction at 25°C for 30 minutes.
-
Terminate the reaction by adding EDTA.
-
Add a fluorescently labeled PIP3 probe and the GRP-1 detector protein.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate IC50 values from the dose-response curves.[1]
The anti-proliferative effects of Taselisib can be assessed in cancer cell lines using a crystal violet proliferation assay.[4]
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Taselisib or vehicle control (DMSO).
-
Incubate the cells for a period of 3-5 days.
-
Wash the cells with PBS and fix with methanol.
-
Stain the cells with a 0.5% crystal violet solution.
-
Wash away the excess stain and solubilize the stained cells with a solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm to determine cell viability.
-
Calculate IC50 values from the dose-response curves.[4]
Applications in Research and Drug Development
Taselisib has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated its enhanced potency in cancer cell lines harboring PIK3CA mutations.[2] In vivo studies using xenograft models have shown that Taselisib can effectively suppress tumor growth at well-tolerated doses.[7] Furthermore, it has been investigated as a radiosensitizer, where it has been shown to enhance the efficacy of radiation therapy in PIK3CA-mutant head and neck squamous cell carcinoma models.[4][13]
Taselisib has undergone evaluation in multiple clinical trials for the treatment of advanced solid tumors.[3] A notable phase III clinical trial, SANDPIPER, evaluated the efficacy and safety of Taselisib in combination with fulvestrant in patients with estrogen receptor-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[14] While the trial met its primary endpoint of improving progression-free survival, the development of Taselisib was discontinued due to a modest benefit-risk profile, which included significant toxicities such as hyperglycemia.[12][15] Despite its discontinuation for breast cancer, clinical trials have continued to explore its potential in other cancers with PIK3CA mutations.[16][17]
Suppliers
Taselisib (GDC-0032) is available from several suppliers for research purposes. It is important to source this compound from reputable vendors to ensure its quality and purity. Some of the suppliers include:
-
MedChemExpress[6]
-
Selleck Chemicals[1]
-
AdooQ Bioscience[18]
-
Cayman Chemical[10]
-
ApexBio Technology (available through Fisher Scientific)[8]
-
Antibodies-online.com[11]
-
Biocompare[10]
-
BOC Sciences[]
-
Axon Medchem[19]
Conclusion
Taselisib (GDC-0032) is a well-characterized, potent, and selective inhibitor of the PI3Kα isoform, with a unique β-sparing profile. Its mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR pathway, has made it a valuable tool for cancer research, particularly for studying tumors with PIK3CA mutations. While its clinical development has faced challenges, the extensive preclinical and clinical data available for Taselisib continue to provide valuable insights for the development of next-generation PI3K inhibitors and for understanding the complexities of targeting this critical signaling pathway in cancer.
References
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Juric, D., et al. (2018). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 8(11), 1382-1397. [Link]
-
Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009-2019. [Link]
-
Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. AACR Journals. [Link]
-
Lin, J., et al. (2016). Abstract 370: The PI3K inhibitor, taselisib (GDC-0032), has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 76(14 Supplement), 370-370. [Link]
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AdooQ Bioscience. GDC-0032 (Taselisib). [Link]
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CenterWatch. Testing GDC-0032 (Taselisib) as a Potential Targeted Treatment in Cancers With PIK3CA Genetic Changes (MATCH-Subprotocol I). [Link]
-
Grokipedia. Taselisib. [Link]
-
Baselga, J., et al. (2015). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. Journal of Clinical Oncology, 33(15_suppl), TPS624-TPS624. [Link]
-
ClinicalTrials.gov. Testing GDC-0032 (Taselisib) as a Potential Targeted Treatment in Cancers With PIK3CA Genetic Changes (MATCH-Subprotocol I). [Link]
-
Grinshpun, A., et al. (2024). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. Breast Cancer Research and Treatment, 191(3), 487-496. [Link]
-
Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. PMC. [Link]
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Antibodies-online.com. GDC-0032. [Link]
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DC Chemicals. Taselisib(GDC-0032) Datasheet. [Link]
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Biocompare. GDC-0032. [Link]
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CAS Common Chemistry. 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][3][4]benzoxazepin-9-yl]-α,α-dimethyl-. [Link]
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The Emergence of Difluorospiro[2.5]octane Scaffolds: A Technical Guide to their Discovery and Synthetic Origins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Three-Dimensionality and Enhanced Drug-like Properties
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can effectively explore three-dimensional chemical space is paramount. Historically, drug discovery has often been dominated by flat, aromatic structures. However, there is a growing consensus that molecules with a higher fraction of sp³-hybridized carbons and greater three-dimensionality tend to exhibit improved physicochemical properties and more favorable pharmacokinetic profiles.[1] This shift away from "flatland" has spurred significant interest in spirocyclic scaffolds, which are characterized by two rings sharing a single atom.[2]
Spirocycles offer a rigid framework that can pre-organize appended functional groups in precise spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.[2] Their inherent three-dimensionality provides a unique platform for developing novel intellectual property and navigating the complexities of biological systems.
Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[3] The introduction of a gem-difluoro group (CF₂) is particularly noteworthy, as it can act as a bioisosteric replacement for a carbonyl or ether group, modulate the acidity of neighboring protons, and introduce a dipole moment without significantly increasing steric bulk.
The convergence of these two powerful strategies—the conformational rigidity of spirocycles and the advantageous physicochemical properties of fluorine—has given rise to the difluorospiro[2.5]octane scaffold, a promising new entrant in the medicinal chemist's toolbox. This technical guide provides a comprehensive overview of the discovery and synthetic origins of this emerging scaffold, offering insights into its conceptualization and the chemical principles underpinning its synthesis.
Conceptual Origins: A Marriage of Spirocyclic Architecture and Fluorine Chemistry
The development of the difluorospiro[2.5]octane core was not a singular event but rather the logical progression of established principles in medicinal chemistry. The rationale for its design is rooted in the synergistic benefits of its constituent parts: the spiro[2.5]octane framework and the gem-difluoro moiety.
The spiro[2.5]octane system, comprising a cyclopropane ring fused to a cyclohexane ring, offers a unique conformational profile. The rigid cyclopropane ring locks the adjacent cyclohexane in a defined conformation, thereby reducing the entropic penalty upon binding to a target protein. This structural rigidity is a key advantage in designing potent and selective ligands.
The addition of a gem-difluoro group to this spirocyclic system further enhances its potential as a drug scaffold. The placement of the two fluorine atoms on the same carbon atom creates a strong dipole and can significantly alter the local electronic environment. This can lead to improved metabolic stability by blocking potential sites of oxidation.[4] Moreover, the gem-difluoro group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with biological targets.
The confluence of these features makes the difluorospiro[2.5]octane scaffold an attractive starting point for the design of novel therapeutics across a range of disease areas.
Evolution of Synthetic Strategies: Constructing the Difluorospiro[2.5]octane Core
While the conceptual advantages of the difluorospiro[2.5]octane scaffold are clear, its practical application hinges on the development of efficient and scalable synthetic routes. The construction of this framework presents unique challenges, namely the formation of the spirocyclic junction and the introduction of the gem-difluoro group.
Early approaches to similar spirocyclic systems often relied on multi-step sequences that were not amenable to large-scale synthesis. However, recent advances in synthetic methodology have provided more direct and efficient pathways to these complex structures.
A key strategy for the synthesis of the spiro[2.5]octane core involves the cyclopropanation of a cyclohexanone derivative. The subsequent introduction of the gem-difluoro group can be achieved through various fluorinating reagents.
A plausible and commonly employed retrosynthetic analysis for difluorospiro[2.5]octane derivatives, such as the carboxylic acid, is outlined below.
Caption: Retrosynthetic analysis of a difluorospiro[2.5]octane derivative.
Key Synthetic Transformations
The successful synthesis of difluorospiro[2.5]octane scaffolds hinges on two critical transformations: the construction of the spiro[2.5]octane framework and the introduction of the gem-difluoro moiety.
1. Construction of the Spiro[2.5]octane Framework:
Several methods have been developed for the synthesis of the core spiro[2.5]octane ring system. One common approach involves the reaction of a cyclohexanone derivative with a suitable cyclopropanating agent. For instance, the Simmons-Smith reaction or modifications thereof can be employed to introduce the cyclopropane ring.
Another strategy involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. This can provide a high degree of control over the stereochemistry of the resulting spirocycle.
2. Introduction of the gem-Difluoro Group:
The gem-difluorination of a carbonyl group is a well-established transformation in organic synthesis. A variety of reagents can be used to achieve this, with the choice of reagent often depending on the substrate and the desired reaction conditions.
Commonly used reagents for the gem-difluorination of ketones include:
-
Diethylaminosulfur trifluoride (DAST): A versatile and widely used reagent for deoxofluorination.
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST.
-
Sulfur tetrafluoride (SF₄): A highly reactive gas that is effective for the fluorination of a wide range of functional groups, but requires specialized handling.
The gem-difluorination of a spiro[2.5]octanone precursor provides a direct route to the desired difluorospiro[2.5]octane scaffold.
The following diagram illustrates a general workflow for the synthesis of a difluorospiro[2.5]octane building block.
Caption: General synthetic workflow for difluorospiro[2.5]octane derivatives.
Representative Synthetic Protocols
While a seminal paper detailing the first synthesis of a difluorospiro[2.5]octane is not readily apparent in the public domain, the commercial availability of compounds such as (S)-6,6-difluorospiro[2.5]octane-1-carboxylic acid (CAS 1645564-71-1) and 8,8-difluorospiro[2.5]octane-2-carboxylic acid indicates that robust synthetic methods have been developed.[1][5] The following are illustrative, generalized protocols based on established chemical principles for the synthesis of key intermediates.
Protocol 1: Synthesis of a Spiro[2.5]octanone Intermediate
This protocol describes a general method for the preparation of a spiro[2.5]octanone, a key precursor for subsequent fluorination.
-
Step 1: Protection of Cyclohexanone (if necessary): If the starting cyclohexanone contains functional groups that are incompatible with the cyclopropanation conditions, they should be appropriately protected.
-
Step 2: Cyclopropanation: To a solution of the cyclohexanone derivative in a suitable solvent (e.g., diethyl ether or dichloromethane), add the cyclopropanating agent (e.g., generated from diiodomethane and a zinc-copper couple for the Simmons-Smith reaction). The reaction is typically stirred at room temperature or with gentle heating.
-
Step 3: Work-up and Purification: After the reaction is complete, the mixture is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the spiro[2.5]octanone.
Protocol 2: gem-Difluorination of a Spiro[2.5]octanone
This protocol outlines a general procedure for the introduction of the gem-difluoro group onto the spiro[2.5]octanone intermediate.
-
Step 1: Dissolution of the Ketone: Dissolve the spiro[2.5]octanone in an anhydrous, aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of the Fluorinating Agent: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the fluorinating agent (e.g., DAST or Deoxo-Fluor®).
-
Step 3: Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 4: Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Step 5: Purification: Purify the crude product by column chromatography to afford the difluorospiro[2.5]octane.
Table 1: Comparison of Common gem-Difluorination Reagents
| Reagent | Advantages | Disadvantages |
| DAST | Readily available, effective for a wide range of ketones. | Thermally unstable, can decompose to hazardous byproducts. |
| Deoxo-Fluor® | More thermally stable than DAST, often gives higher yields. | More expensive than DAST. |
| SF₄ | Highly reactive and effective. | A toxic gas that requires specialized handling equipment. |
Applications in Drug Discovery and Future Outlook
The difluorospiro[2.5]octane scaffold is a relatively new entrant in the field of medicinal chemistry, and its full potential is still being explored. However, the commercial availability of various derivatives suggests its growing importance as a building block in drug discovery programs. Its unique combination of three-dimensionality, conformational rigidity, and the advantageous properties of fluorine make it an attractive scaffold for targeting a wide range of biological systems.
It is anticipated that the difluorospiro[2.5]octane core will find applications in the development of novel therapeutics for central nervous system disorders, oncology, and infectious diseases, where the ability to fine-tune physicochemical properties to achieve blood-brain barrier penetration or evade metabolic degradation is critical.
As synthetic methodologies continue to evolve, providing more efficient and diverse routes to these scaffolds, we can expect to see a significant increase in the number of drug candidates and approved drugs incorporating the difluorospiro[2.5]octane motif. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this promising scaffold in their own drug discovery endeavors.
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2,2-difluorospiro[2.5]octane-1-carboxylic acid. MySkinRecipes. (URL: [Link])
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8,8-Difluorospiro[2.5]octane-2-carboxylic acid | C9H12F2O2 | CID 166523978. PubChem. (URL: [Link])
-
gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry. (URL: [Link])
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Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. PubMed. (URL: [Link])
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Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. (URL: [Link])
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Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. (URL: [Link])
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. (URL: [Link])
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A Technical Guide to the Theoretical and Computational Analysis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Abstract
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate is a unique molecular scaffold that merges three critical motifs of modern medicinal chemistry: a spirocyclic system for three-dimensional diversity, a gem-difluoro group for metabolic stability and bioisosteric replacement, and a cyclopropane ring for conformational rigidity. While detailed experimental data on this specific molecule are not broadly published, its constituent parts are well-studied. This guide provides a comprehensive theoretical and computational framework for its characterization. We will detail robust, field-proven computational protocols, from geometry optimization using Density Functional Theory (DFT) to the analysis of electronic properties. By extrapolating from established principles for fluorinated and spirocyclic systems, this document serves as a foundational resource for researchers aiming to predict the molecule's behavior, understand its potential as a pharmaceutical building block, and guide its synthesis and application in drug discovery programs.
Introduction: The Strategic Value of a Unique Scaffold
In the quest for novel chemical entities with improved pharmacological profiles, medicinal chemists increasingly turn to sp3-rich, conformationally restricted scaffolds.[1] The spirocyclic framework, characterized by two rings sharing a single atom, offers inherent three-dimensionality and structural rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The title compound, this compound, integrates this feature with a gem-difluorinated cyclopropane.
The introduction of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The gem-difluoro (CF2) group, in particular, is a highly sought-after moiety. It serves as a lipophilic bioisostere of a carbonyl or ether oxygen, can block metabolic oxidation at the site of fluorination, and profoundly influences the acidity and conformation of adjacent functional groups through its strong electron-withdrawing nature.[3][4] Studies on functionalized gem-difluorinated cycloalkanes have shown their significant impact on key drug-like properties including pKa, lipophilicity (LogP), and metabolic stability.[3][5]
The cyclopropane ring itself imparts a high degree of rigidity. When combined with the stereoelectronic effects of geminal fluorine atoms, the resulting scaffold presents a unique conformational landscape.[6] Understanding this landscape is critical for designing molecules that can adopt a specific, biologically active conformation.
This guide outlines the theoretical principles and computational workflows necessary to elucidate the structural, electronic, and energetic properties of this compound, providing a predictive roadmap for its successful application in drug development.
Part I: Theoretical Framework
Quantum Chemical Principles: Density Functional Theory (DFT)
To accurately model a system containing the highly electronegative fluorine atoms and a strained cyclopropane ring, quantum mechanical methods are essential. Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for molecules of this size.
Choice of Functional and Basis Set: The selection of a functional and basis set is the most critical decision in setting up a DFT calculation. For organofluorine compounds, standard functionals must be chosen with care.
-
Functional: The B3LYP functional is a workhorse in computational organic chemistry. However, for systems where non-covalent interactions may be important, including a dispersion correction is crucial. Therefore, a functional like B3LYP-GD3BJ is highly recommended.[7][8] This method has proven reliable for predicting the energetics and properties of organofluorine compounds.[7]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) provides a robust description of the electronic structure.[9] The diffuse functions ("++") are important for accurately describing the lone pairs on oxygen and fluorine, while the polarization functions ("(d,p)") allow for greater flexibility in describing bonding environments, which is critical for the strained three-membered ring.
Conformational Analysis
The spiro[2.5]octane core is conformationally restricted. The cyclohexane ring will likely adopt a chair conformation, but the spiro-fusion to the rigid cyclopropane ring will influence the ring-flip dynamics. Furthermore, the orientation of the ethyl carboxylate group relative to the ring system will define multiple potential conformers. Computational studies on related fluorinated amides have shown that hyperconjugative interactions, such as those between fluorine lone pairs and adjacent antibonding orbitals (e.g., nF → σ*C-C), can significantly stabilize specific conformers.[6] A thorough conformational search using a lower-cost method (e.g., molecular mechanics with the MMFF94 force field) followed by DFT re-optimization of low-energy conformers is the standard and necessary approach.
Part II: Computational Methodologies & Protocols
The following protocols represent a self-validating system for the in silico characterization of the target molecule.
Protocol 1: Ground State Geometry Optimization and Vibrational Analysis
This workflow establishes the most stable 3D structure of the molecule and confirms it is at a true energy minimum.
Caption: Workflow for Geometry Optimization and Frequency Calculation.
Causality: A frequency calculation (Step 3) is non-negotiable. It mathematically proves that the optimized geometry is a true potential energy minimum. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and the optimization must be redone.[7]
Protocol 2: Analysis of Electronic Properties
This workflow elucidates the electronic nature of the molecule, which is key to understanding its reactivity and potential for intermolecular interactions.
Caption: Workflow for Calculating Electronic Properties.
Causality: The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool. For a molecule with fluorine and oxygen atoms, the MEP will clearly show regions of negative potential (red), which are susceptible to electrophilic attack or are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) indicate sites for nucleophilic attack. This is invaluable for predicting how the molecule will interact with a biological target.[8]
Part III: Predicted Results & Discussion
While experimental data is absent, the computational protocols described allow us to predict key properties with a high degree of confidence.
Structural and Energetic Properties
The gem-difluoro substitution is expected to have a stabilizing effect on the cyclopropane ring. Quantum chemical studies on fluorinated cyclopropanes have shown that geminal fluorination provides the greatest stability, often attributed to anomeric-like hyperconjugative interactions.[7][9] The C-F bonds will polarize the cyclopropane ring, influencing its electronic character.
Table 1: Predicted Key Molecular Properties (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy (Hartree) | Value from calculation | A fundamental measure of the molecule's stability. |
| HOMO-LUMO Gap (eV) | ~6-8 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (Debye) | ~3-5 D | A significant dipole moment, influenced by the CF2 and ester groups, will affect solubility and binding interactions.[8] |
| C-F Bond Length (Å) | ~1.35 Å | Typical C(sp³)-F bond length, slightly shortened by geminal substitution. |
| C1-C6 Bond Angle (°) | < 120° | The spiro center will exhibit tetrahedral geometry, distorted by the ring strain. |
Electronic Landscape
The two fluorine atoms will act as strong electron-withdrawing groups, pulling electron density away from the cyclopropane ring. The MEP surface is predicted to show a significant region of negative potential around the fluorine atoms and the carbonyl oxygen of the ester. The lowest unoccupied molecular orbital (LUMO) is likely to be centered around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The highest occupied molecular orbital (HOMO) may be distributed across the C-C bonds of the cyclohexane ring.
Part IV: Application in Drug Discovery & Development
The true value of this scaffold lies in its potential applications in medicinal chemistry.
-
Metabolic Blocking: The C-6 position, bearing the two fluorine atoms, is effectively blocked from metabolic oxidation by Cytochrome P450 enzymes, a common metabolic pathway for alkyl groups. This can increase the half-life and bioavailability of a drug candidate.[3]
-
Conformational Constraint: The rigid spiro[2.5]octane core locks the molecule into a well-defined three-dimensional space. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to higher potency.[10]
-
Modulation of Physicochemical Properties: Fluorination generally increases lipophilicity. However, the overall effect on LogP and aqueous solubility can be complex and is influenced by the interplay between the CF2 group, other functional groups, and the overall molecular shape.[3][5] The computational methods described herein can be used to predict these properties before synthesis is undertaken.
-
Scaffold for Novel Pharmacophores: The ethyl ester provides a convenient synthetic handle for further functionalization, allowing for the exploration of chemical space around this unique core. The core itself is a valuable building block for creating novel, sp3-rich molecules that are highly desirable in modern drug discovery.[1][11]
Conclusion
While this compound may be an under-explored molecule, its structural components are deeply rooted in successful medicinal chemistry strategies. This guide demonstrates that a robust theoretical and computational approach can provide profound insights into its structure, stability, and electronic nature. By leveraging established DFT methodologies, researchers can confidently predict the molecule's properties, rationalize its behavior, and strategically design its incorporation into next-generation therapeutics. The combination of conformational rigidity, metabolic stability, and synthetic accessibility makes this and related scaffolds highly promising for future drug discovery efforts.
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The Ascendancy of gem-Difluorinated Spirocycles: A Technical Guide for Drug Discovery
Foreword: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Among the rising stars in this pursuit are gem-difluorinated spirocyclic compounds. This guide provides an in-depth exploration of this burgeoning class of molecules, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the core principles of their design, synthesis, and application, moving beyond mere protocols to elucidate the underlying scientific rationale that empowers their use in creating next-generation therapeutics. The strategic incorporation of the gem-difluoro motif within a rigid spirocyclic framework offers a unique confluence of physicochemical and conformational advantages, making these compounds a compelling area of investigation.[1][2]
The Foundational Advantage: Understanding the Gem-Difluoro Effect in Spirocycles
The introduction of a gem-difluoromethylene (CF2) group into a spirocyclic system is not a trivial substitution. It is a deliberate design choice that imparts a cascade of beneficial modifications to a molecule's properties.
Electronic Perturbations and Their Consequences
The high electronegativity of fluorine atoms in the CF2 group creates a strong dipole moment, significantly influencing the local electronic environment. This has several key implications for drug design:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the gem-difluoro moiety resistant to oxidative metabolism. This can be a crucial strategy to block metabolic hotspots on a lead compound, thereby enhancing its pharmacokinetic profile.[3][4][5]
-
Modulation of Acidity/Basicity (pKa): The powerful electron-withdrawing nature of the CF2 group can lower the pKa of neighboring acidic protons and decrease the basicity of nearby functional groups.[6][7][8] This ability to fine-tune the ionization state of a molecule is critical for optimizing its solubility, permeability, and target engagement.
-
Altered Hydrogen Bonding Capacity: While not a classical hydrogen bond donor, the CF2 group can participate in non-canonical interactions, such as C-F···H-X bonds, and influence the hydrogen-bonding potential of adjacent functionalities.
Conformational Rigidity and Pre-organization
Spirocycles are inherently three-dimensional and conformationally restricted. The addition of a gem-difluoro group further refines this structural rigidity.
-
Conformational Control: The gem-difluorination can have a profound effect on the conformational preferences of a molecule. For instance, in macrocyclic systems, it has been shown to induce a shift in amide bond conformation from a favored trans to a cis state, a phenomenon attributed to the out-of-plane preference of the difluoroalkoxy system.[3][4][5][9] This level of conformational control is a powerful tool for optimizing a molecule's fit within a biological target's binding site, potentially leading to enhanced potency and selectivity.[1][2]
-
Lipophilicity and Permeability: The impact of gem-difluorination on lipophilicity (LogP) is complex and not always intuitive. While fluorine is highly electronegative, the overall effect on LogP can be an increase or decrease depending on the molecular context, including ring size and the nature of other functional groups.[6][7][8] Careful consideration of these effects is essential for engineering optimal drug-like properties.
Synthetic Strategies: Constructing the Core Architecture
The synthesis of gem-difluorinated spirocyclic compounds has evolved significantly, with several robust methodologies now available to the synthetic chemist.
Catalyst-Free Gem-Difluorination and Spirocyclization
A notable advancement is the development of catalyst-free methods. For example, the synthesis of gem-difluorinated C2-spiroindoline derivatives can be achieved from indole-2-carboxamides using Selectfluor.[10] In this reaction, Selectfluor serves a dual role as both a fluorinating agent and a precursor to an alkaline accelerator.[10]
Experimental Protocol: Catalyst-Free Synthesis of gem-Difluorinated C2-Spiroindolines [10]
-
Reactant Preparation: To a solution of indole-2-carboxamide (0.2 mmol) in acetonitrile (2.0 mL) in a sealed tube, add Selectfluor (0.4 mmol).
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the desired gem-difluorinated C2-spiroindoline.
Palladium-Catalyzed Spirocyclopropanation
Palladium catalysis offers a powerful and straightforward route to novel gem-difluorinated spirocyclic compounds. A recently developed method involves the spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles, yielding 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes.[11]
Diagram: Palladium-Catalyzed Spirocyclopropanation Workflow
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An In-Depth Technical Guide to the Conformational Analysis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the conformational analysis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, a molecule of significant interest in medicinal chemistry due to its unique spirocyclic scaffold and the presence of a gem-dinal fluorine motif. The inherent rigidity of the spiro[2.5]octane system, combined with the profound stereoelectronic effects of the difluoromethyl group, presents a complex and fascinating conformational landscape. This document outlines a multi-pronged approach, integrating advanced nuclear magnetic resonance (NMR) spectroscopy and computational chemistry techniques, to elucidate the preferred three-dimensional structures of this molecule. The methodologies and insights presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Introduction: The Significance of Conformational Analysis in Drug Discovery
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern drug discovery. For molecules incorporating rigid scaffolds like the spiro[2.5]octane system, understanding the preferred conformation is paramount for predicting and optimizing interactions with biological targets.[1]
This compound combines several structural features that contribute to its unique conformational properties:
-
The Spiro[2.5]octane Core: The fusion of a cyclopropane and a cyclohexane ring creates a rigid framework with a defined three-dimensional architecture. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[1]
-
The Gem-Difluoro Group: The substitution of two hydrogen atoms with fluorine at the C6 position dramatically alters the electronic and steric properties of the cyclohexane ring. The strong electron-withdrawing nature of fluorine and the C-F bond's participation in hyperconjugation can significantly influence the conformational equilibrium of the six-membered ring.[2][3][4][5]
-
The Ethyl Carboxylate Substituent: The orientation of the ester group on the cyclopropane ring is crucial for potential interactions with target proteins. Its conformational preference will be influenced by steric and electronic interplay with the rest of the molecule.
This guide will systematically explore the experimental and computational methodologies required to dissect the complex conformational behavior of this molecule.
Theoretical Framework: Key Concepts in Conformational Analysis
A thorough understanding of the following fundamental concepts is essential for interpreting the conformational analysis of this compound.
Cyclohexane Conformations
The cyclohexane ring in the spiro[2.5]octane system is expected to adopt a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is a key determinant of the molecule's overall shape.
The Influence of the Spiro-fused Cyclopropane
The spiro-fusion of the cyclopropane ring introduces significant conformational constraints. The cyclopropane ring itself is planar and rigid. Its presence will influence the puckering of the adjacent cyclohexane ring and may lead to distorted chair or boat-like conformations.
Stereoelectronic Effects of the Gem-Difluoro Group
The gem-difluoro group at C6 exerts powerful stereoelectronic effects that can override traditional steric considerations:
-
Anomeric Effect: A generalized anomeric effect, involving the interaction of the lone pairs of one fluorine atom with the antibonding orbital (σ*) of the adjacent C-C bonds, can stabilize certain conformations.
-
Dipole-Dipole Interactions: The large C-F bond dipoles will seek to orient themselves to minimize electrostatic repulsion, influencing the torsional angles within the cyclohexane ring.
-
Hyperconjugation: Interactions between the C-F bonds and adjacent C-H or C-C bonds can also contribute to conformational stability.[2]
Experimental Approach: High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of organic molecules.[6][7] A combination of one- and two-dimensional NMR experiments is required for a comprehensive analysis.
1H and 13C NMR Spectroscopy
Initial analysis of the 1H and 13C NMR spectra provides crucial information about the symmetry and connectivity of the molecule. The chemical shifts of the protons and carbons in the cyclohexane ring are particularly sensitive to their axial or equatorial orientation.
19F NMR Spectroscopy
Given the presence of the gem-difluoro group, 19F NMR is an indispensable tool.[8][9] The 19F chemical shifts and, more importantly, the through-bond J-couplings to neighboring protons (nJHF) are highly dependent on the dihedral angles, providing precise conformational information.
Advanced NMR Techniques for Conformational Elucidation
A suite of advanced NMR experiments should be employed to unambiguously determine the preferred conformation(s).
| NMR Experiment | Information Gained |
| COSY (Correlation Spectroscopy) | Establishes proton-proton coupling networks, confirming connectivity. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Identifies long-range (2-3 bond) correlations between protons and carbons. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides through-space correlations between protons that are close in proximity, which is critical for determining relative stereochemistry and conformation. |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but often more effective for molecules with intermediate tumbling rates. |
Experimental Protocol: Variable Temperature NMR (VT-NMR)
If the molecule exists as a mixture of rapidly interconverting conformers at room temperature, variable temperature (VT) NMR studies are necessary to slow down the exchange process and resolve the signals of individual conformers.
Step-by-Step Methodology for VT-NMR:
-
Sample Preparation: Prepare a solution of this compound in a suitable low-freezing point solvent (e.g., deuterated toluene, deuterated dichloromethane).
-
Initial Spectrum: Acquire a standard set of 1H and 19F NMR spectra at room temperature.
-
Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire spectra at each temperature point until significant line broadening and eventual decoalescence into separate signals for each conformer is observed.
-
Data Analysis: Analyze the spectra at low temperatures to determine the chemical shifts and coupling constants for each conformer. The relative integration of the signals will provide the population of each conformer, allowing for the calculation of the free energy difference (ΔG) between them.
Computational Chemistry: In Silico Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the prediction of stable conformers and the quantification of their relative energies.[10][11][12]
Conformational Search and Energy Minimization
The first step in a computational analysis is to perform a thorough conformational search to identify all possible low-energy structures. This can be achieved using methods such as:
-
Molecular Mechanics (MM) based searches: Employing force fields like MMFF or OPLS to rapidly explore the conformational space.
-
Molecular Dynamics (MD) simulations: Simulating the motion of the molecule over time to sample different conformations.[13][14]
Following the conformational search, the identified conformers should be subjected to geometry optimization using more accurate quantum mechanical methods.
Quantum Mechanical Calculations
Density Functional Theory (DFT) is a widely used and reliable method for calculating the geometries and relative energies of conformers. A suitable level of theory, such as B3LYP with a 6-31G* or larger basis set, should be employed.
Workflow for Computational Conformational Analysis
Caption: Computational workflow for conformational analysis.
Predicted Energetics and NMR Parameters
The computational analysis will yield a table of the relative energies of the stable conformers.
| Conformer | Relative Energy (kcal/mol) | Predicted Key NMR Parameters |
| Chair (Axial Ester) | 0.00 | JH1-H2a, JH1-H2e, δ(19Fax), δ(19Feq) |
| Chair (Equatorial Ester) | ΔE1 | JH1-H2a, JH1-H2e, δ(19Fax), δ(19Feq) |
| Twist-Boat | ΔE2 | JH1-H2a, JH1-H2e, δ(19Fax), δ(19Feq) |
Furthermore, the calculation of NMR chemical shifts and coupling constants for each optimized geometry can be directly compared with the experimental data to validate the predicted conformational preferences.
Synthesis and Integration of Results
The power of this combined approach lies in the synergy between experimental and computational data. The experimental NMR data provides the ground truth for the conformational populations in solution, while the computational results offer a detailed energetic and geometric picture of the individual conformers.
Correlating Experimental and Computational Data
A strong correlation between the experimentally observed and computationally predicted NMR parameters for a particular conformer provides high confidence in the structural assignment. Any discrepancies may point to limitations in the computational model or the influence of solvent effects not fully captured by the calculations.
The Conformational Landscape of this compound
Based on the principles outlined, the conformational analysis of this compound is expected to reveal a preference for a chair conformation of the cyclohexane ring. The key conformational equilibrium will likely be between the two chair forms, differing in the axial or equatorial orientation of the ethyl carboxylate group on the cyclopropane ring. The stereoelectronic influence of the gem-difluoro group is anticipated to play a significant role in dictating the precise geometry and relative stability of these conformers.
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Unlocking New Dimensions in Drug Discovery: A Technical Guide to Novel Research Areas for Spiro[2.5]octane Derivatives
Abstract
The spiro[2.5]octane scaffold, a distinctive three-dimensional carbocycle, is rapidly emerging from the realm of academic curiosity into a cornerstone of modern medicinal chemistry. Its inherent structural rigidity and defined spatial orientation of substituents offer a powerful framework for designing novel therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles.[1] Unlike traditional flat, aromatic systems which have dominated drug discovery, the spiro[2.5]octane core provides an unparalleled opportunity to explore the complex, three-dimensional interfaces of biological targets. This guide delineates promising, underexplored research avenues for novel spiro[2.5]octane derivatives, moving beyond foundational applications to focus on advanced synthetic methodologies and high-impact therapeutic areas. We will delve into their potential as next-generation kinase inhibitors, modulators of challenging protein-protein interactions, and novel agents for neurodegenerative diseases, providing field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
The Spiro[2.5]octane Advantage: A Paradigm Shift in Scaffold Design
The principal advantage of the spiro[2.5]octane motif lies in its rigid, three-dimensional geometry.[2] This structure, formed by the fusion of a cyclopropane and a cyclohexane ring at a single quaternary carbon, confers several desirable properties for drug design:
-
Increased sp³ Character: Moving away from "flatland," the high fraction of sp³-hybridized carbons in the spiro[2.5]octane core leads to improved solubility, metabolic stability, and a higher probability of clinical success.[3]
-
Precise Vectorial Display: Substituents are projected into space in well-defined vectors, allowing for meticulous probing of interactions within a biological target's binding site. This can lead to significant gains in both potency and selectivity.[1][4]
-
Novel Chemical Space: The scaffold provides access to unique molecular shapes that are not achievable with traditional ring systems, opening up new possibilities for intellectual property and for targeting sites previously deemed "undruggable."[5]
This guide will explore three core research areas where these advantages can be maximally leveraged.
Research Area I: Disrupting Pathological Signaling in Oncology
The unique topology of spiro[2.5]octane derivatives makes them exceptionally well-suited for addressing challenging targets in oncology, particularly in the realms of kinase inhibition and the modulation of protein-protein interactions (PPIs).
Next-Generation Kinase Inhibitors
While kinase inhibitors are a pillar of targeted cancer therapy, challenges of selectivity and acquired resistance persist. The spiro[2.5]octane scaffold can address these issues by accessing unique pockets and inducing specific conformational states in the kinase. Recent discoveries involving spiro-azaindoline inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) have shown that the spirocyclic core was instrumental in improving metabolic stability and cellular activity.[6]
Proposed Research Thrust: Design and synthesize spiro[2.5]octane derivatives as Type II or allosteric inhibitors of therapeutically relevant kinases (e.g., RAF, BTK, JAK). The spirocyclic core can serve as a rigid anchor to position a functional group that interacts with the DFG-out conformation or an allosteric site, thereby improving selectivity over ATP-competitive inhibitors.
The workflow for such a project would involve computational modeling to predict binding, followed by synthesis and rigorous biological evaluation.
Inhibiting Protein-Protein Interactions (PPIs)
PPIs represent a vast and challenging class of drug targets, often characterized by large, flat, and featureless interfaces.[7] The three-dimensional nature of spirocycles is ideal for mimicking key "hot spot" residues (e.g., Leu, Val, Trp) that are critical for these interactions.[8] A landmark example, though not a spiro[2.5]octane, is the spirooxindole scaffold of SAR405838, which was designed to mimic the three critical p53 residues (Phe, Trp, Leu) that bind to a deep hydrophobic pocket on MDM2.[8]
Proposed Research Thrust: Develop spiro[2.5]octane-based peptidomimetics to inhibit the MDM2-p53 or other high-value PPIs (e.g., Bcl-2/BAX). The cyclopropane ring can mimic a valine side chain, while functionalization on the cyclohexane ring can present mimics of larger aromatic residues.
| Compound Class | Target PPI | Key Mimicked Residues | Representative IC50 (nM) | Reference |
| Nutlins | MDM2-p53 | Leu, Trp | 90 (Nutlin-3a) | [8] |
| Spirooxindoles | MDM2-p53 | Phe, Trp, Leu | <1 (SAR405838) | [8] |
| Proposed Spiro[2.5]octanes | MDM2-p53 | Val, Trp, Leu | Hypothetical <50 | N/A |
| ABT-199 (Venetoclax) | Bcl-2/Bcl-xL | Multiple | <0.01 | [9] |
Table 1: Comparison of known and proposed PPI inhibitors.
Research Area II: Novel Therapeutics for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's present a profound unmet medical need. The development of spiro[2.5]octane derivatives as modulators of key neurological targets is a promising, yet nascent, field of research.
Proposed Research Thrust: Design of spiro[2.5]octane-based acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[10] The spirocyclic core can serve as a rigid, non-aromatic scaffold to position key hydrogen bond donors and acceptors within the AChE active site, potentially offering a superior selectivity and safety profile compared to existing therapies. The unique scaffold can also be decorated to create multi-target-directed ligands (MTDLs) that simultaneously address other pathological factors, such as beta-amyloid aggregation or oxidative stress.[11]
Research Area III: Advanced Synthetic Methodologies
The exploration of these novel research areas is contingent upon the development of robust and efficient synthetic methods to create diverse and stereochemically pure spiro[2.5]octane derivatives.
Asymmetric Synthesis
Control over stereochemistry is paramount, as different enantiomers can have vastly different biological activities. Asymmetric catalysis offers the most elegant solution for constructing chiral spirocycles.[12] Organocatalytic and transition-metal-catalyzed cycloaddition reactions are powerful tools for setting the spirocyclic stereocenter with high enantioselectivity.[13]
The Kulinkovich-Szymoniak Reaction: A Protocol for Spirocyclopropanation
A highly effective method for constructing the cyclopropane ring of the spiro[2.5]octane system is the Kulinkovich reaction, which transforms an ester (or lactone) into a cyclopropanol.[14] The following protocol is an adaptation for the synthesis of spirocyclopropanated lactams, a key intermediate class.[15]
Protocol: Synthesis of an α-Spirocyclopropanated Lactam
-
1. Reagent Preparation & Setup:
-
In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the starting lactam (1.0 eq) in anhydrous THF (0.2 M).
-
In a separate argon-flushed flask, add a solution of Ti(OiPr)₄ (1.2 eq) in anhydrous THF.
-
-
2. Reaction Initiation:
-
Cool the lactam solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.5 eq) dropwise to the lactam solution over 15 minutes. The solution may change color.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
-
3. Reaction Workup & Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired spirocyclopropanol-fused lactam.
-
Causality Note: The Kulinkovich reaction proceeds via the in-situ formation of a titanacyclopropane intermediate from Ti(OiPr)₄ and two equivalents of Grignard reagent.[2] This highly reactive species acts as a 1,2-dicarbanion equivalent, adding across the lactam's carbonyl group to form the cyclopropanol product in a highly diastereoselective manner.[14]
Emerging Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis opens up new avenues for the functionalization of the spiro[2.5]octane core under exceptionally mild conditions.[16] This methodology uses a photocatalyst (like an Iridium or Ruthenium complex) to generate radical intermediates via single-electron transfer (SET), enabling reactions that are difficult or impossible with traditional thermal methods.[17][18]
Proposed Research Thrust: Develop novel C-H functionalization or dearomatization reactions on pre-formed spiro[2.5]octane scaffolds using photoredox catalysis to rapidly build molecular complexity. This would allow for late-stage diversification of a common intermediate, accelerating the generation of compound libraries for screening.
Conclusion and Future Outlook
The spiro[2.5]octane scaffold is poised to become an increasingly vital tool in the drug hunter's arsenal. Its unique structural features provide a compelling solution to long-standing challenges in medicinal chemistry, particularly for targeting the complex topographies of kinases and protein-protein interfaces. The future of this field will be driven by the synergy between innovative, asymmetric synthetic methodologies and sophisticated, structure-based drug design. As our ability to efficiently synthesize and functionalize these scaffolds improves, we anticipate the discovery of a new generation of spiro[2.5]octane-based clinical candidates that offer profound benefits for patients across oncology, neurodegeneration, and beyond.
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Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Kulinkovich Cyclopropanation . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
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Catalytic asymmetric synthesis of spirooxindoles: recent developments . (2018). Chemical Communications. Retrieved January 19, 2026, from [Link]
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Catalytic asymmetric synthesis of spirooxindoles: recent developments . (2018). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes . (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Small-Molecule Inhibitors of Protein-Protein Interactions: Progressing toward the Reality . (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Rhodium-Catalyzed Synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Abstract
Fluorinated spirocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and metabolic stability. This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. The core of this synthesis is a rhodium(II)-catalyzed cyclopropanation of 1,1-difluoro-4-methylenecyclohexane using ethyl diazoacetate (EDA). We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, outline critical safety protocols for handling hazardous reagents, and describe analytical techniques for product characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in advanced organic synthesis.
Introduction and Mechanistic Overview
The construction of cyclopropane rings is a cornerstone of modern organic synthesis, providing access to highly strained systems that serve as versatile synthetic intermediates.[1] The metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands as one of the most powerful methods for creating these three-membered rings.[1] Among various catalysts, dirhodium(II) carboxylates are exceptionally effective for these transformations.[2]
The reaction proceeds through the formation of a key intermediate: a rhodium-carbene complex. The rhodium(II) catalyst readily reacts with ethyl diazoacetate, leading to the extrusion of dinitrogen gas (N₂) and the formation of a transient, electrophilic rhodium carbenoid.[3] This carbenoid is then intercepted by the nucleophilic π-bond of the alkene (1,1-difluoro-4-methylenecyclohexane) in a concerted, though potentially asynchronous, fashion to form the desired spiro-cyclopropane ring and regenerate the rhodium(II) catalyst, thus completing the catalytic cycle.[1]
The choice of a rhodium(II) catalyst, such as Rh₂(OAc)₄, is strategic. It provides an optimal balance of reactivity and selectivity, efficiently generating the carbene intermediate while minimizing common side reactions like C-H insertion or dimerization of the carbene to form diethyl maleate and fumarate.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Critical Safety Considerations: Handling Ethyl Diazoacetate
WARNING: Ethyl diazoacetate (EDA) is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Explosive Potential: EDA is potentially explosive, especially in impure form or when heated without dilution. Avoid distillation of neat EDA. Heating may cause a fire or explosion.[4]
-
Toxicity: EDA is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] It is also a suspected carcinogen.[4]
-
Flammability: EDA is a flammable liquid and vapor.[5] Keep it away from heat, sparks, open flames, and hot surfaces.[6]
Mandatory Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber).
Handling Procedures:
-
All manipulations must be performed in a certified chemical fume hood.[4]
-
Ground and bond containers during transfer to prevent static discharge.
-
Keep the container tightly closed and store in a cool, well-ventilated area away from incompatible materials.[4][6]
-
In case of spills, absorb with an inert material like vermiculite or sand and dispose of as hazardous waste.[4]
Materials and Experimental Protocol
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1,1-Difluoro-4-methylenecyclohexane | ≥97% | (Typical) | 875044-38-9 | Starting olefin. Must be pure. |
| Dirhodium(II) acetate dimer [Rh₂(OAc)₄] | ≥98% | (Typical) | 15956-28-2 | Catalyst. Store under inert gas. |
| Ethyl diazoacetate (EDA) | ~15% solution in CH₂Cl₂ | (Typical) | 623-73-4 | Handle with extreme caution. |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | (Typical) | 75-09-2 | Reaction solvent. Must be dry. |
| Diethyl Ether, Anhydrous | ≥99.7% | (Typical) | 60-29-7 | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | (Typical) | 144-55-8 | For workup. |
| Brine (Saturated NaCl solution) | ACS Grade | (Typical) | 7647-14-5 | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | (Typical) | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | (Typical) | 7631-86-9 | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | (Typical) | - | Eluent for chromatography. |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Syringe pump for controlled addition
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard glassware for workup and chromatography
-
Rotary evaporator
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum.
-
To the flask, add 1,1-difluoro-4-methylenecyclohexane (1.0 eq) and dirhodium(II) acetate dimer (0.01 eq, 1 mol%).
-
Add anhydrous dichloromethane to achieve a substrate concentration of approximately 0.2 M.
-
Stir the mixture at room temperature to ensure all the catalyst dissolves.
Step 2: Cyclopropanation Reaction
-
Draw the solution of ethyl diazoacetate in dichloromethane (1.2 eq) into a syringe and place it on a syringe pump.
-
Begin the slow, dropwise addition of the EDA solution to the stirred reaction mixture over a period of 4-6 hours.
-
Causality: Slow addition is paramount to maintain a low concentration of the reactive rhodium-carbene intermediate. This minimizes the formation of carbene dimerization byproducts (diethyl maleate and fumarate) and ensures efficient trapping by the target olefin.[3]
-
-
During the addition, a steady evolution of nitrogen gas should be observed. The reaction is typically mildly exothermic. Maintain the reaction temperature at or slightly above room temperature (25-30 °C).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting olefin.
-
Once the reaction is complete, cool the flask in an ice bath. Carefully quench any residual reactive species by adding a few drops of acetic acid until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the dichloromethane.
-
Dissolve the resulting residue in diethyl ether (~50 mL per gram of starting olefin).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.
Step 4: Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a clear oil.
Caption: Overall experimental workflow for the synthesis.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), diastereotopic cyclopropane protons (multiplets in the 0.8-2.0 ppm range), and cyclohexane ring protons. |
| ¹³C NMR | Resonances for the ester carbonyl, the quaternary spiro carbon, carbons of the cyclopropane ring, and the cyclohexane ring carbons. The C-F carbon (C6) will appear as a triplet due to C-F coupling. |
| ¹⁹F NMR | A single resonance (singlet or complex multiplet depending on adjacent protons) for the two equivalent fluorine atoms. |
| Mass Spec (MS) | Calculation of the exact mass and observation of the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular formula C₁₁H₁₆F₂O₂. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester (~1730 cm⁻¹) and C-F bond stretches (~1100-1200 cm⁻¹). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Catalyst deactivation. 3. EDA added too quickly. | 1. Increase reaction time or slightly warm the mixture (~35-40°C). 2. Use fresh, high-purity catalyst and ensure anhydrous conditions. 3. Reduce the addition rate of the EDA solution. |
| Formation of Side Products | 1. Dimerization of EDA (diethyl maleate/fumarate). 2. Impure starting olefin. | 1. Ensure slow addition of EDA. 2. Purify the starting 1,1-difluoro-4-methylenecyclohexane before the reaction. |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Try a less polar system (e.g., hexanes/toluene or hexanes/DCM) to achieve better separation. |
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound via a rhodium-catalyzed cyclopropanation. By adhering to the outlined procedures, particularly the slow addition of ethyl diazoacetate and stringent safety measures, researchers can effectively access this valuable fluorinated scaffold. The mechanistic insights and practical guidance provided herein are designed to empower chemists to successfully implement this methodology in their synthetic programs.
References
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Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. [Link]
-
MSDS of Ethyl diazoacetate. Capot Chemical. [Link]
-
Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. PubMed Central. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]
-
Highly effective catalytic methods for ylide generation from diazo compounds. Mechanism of the rhodium. ACS Publications. [Link]
-
Reaction of ethyl diazoacetate with allylamines catalyzed by copper and rhodium complexes. ResearchGate. [Link]
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Convenient preparation of 3-ethoxycarbonyl benzofurans from salicylaldehydes and ethyl diazoacetate. Organic Syntheses. [Link]
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Application Note: Mechanistic Insights and Protocols for the Cyclopropanation of Difluorocyclohexanone Derivatives
Introduction: The Rising Prominence of Gem-Difluorocyclopropyl Motifs in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1] The gem-difluorocyclopropyl group, in particular, has emerged as a highly sought-after structural motif.[2] This moiety combines the conformational rigidity of a cyclopropane ring, which can serve as a bioisosteric replacement for larger or more flexible groups, with the unique electronic properties imparted by the two fluorine atoms.[3] The resulting spirocyclic structures, such as those derived from difluorocyclohexanones, are of significant interest for the development of novel therapeutics. This application note provides a detailed examination of the reaction mechanism for the cyclopropanation of α,α-difluorocyclohexanone derivatives, focusing on the widely utilized Corey-Chaykovsky reaction, and presents a comprehensive protocol for its practical implementation in a research setting.
The Corey-Chaykovsky Reaction: A Powerful Tool for Three-Membered Ring Synthesis
The Corey-Chaykovsky reaction is a classic and highly effective method for the synthesis of epoxides, aziridines, and cyclopropanes.[4] The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[5] For the cyclopropanation of a saturated ketone like 2,2-difluorocyclohexanone, the reaction proceeds via the formation of an intermediate epoxide which, in this specific case, is the desired spirocyclic product.
Proposed Reaction Mechanism
The cyclopropanation of 2,2-difluorocyclohexanone using a sulfur ylide, such as dimethylsulfonium methylide, is proposed to proceed through a well-established mechanistic pathway involving nucleophilic addition and subsequent intramolecular substitution.[6]
Step 1: In-Situ Generation of the Sulfur Ylide
The reactive nucleophile, dimethylsulfonium methylide, is typically generated in situ by the deprotonation of a sulfonium salt, such as trimethylsulfonium iodide, with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO).[5][7]
Caption: In-situ generation of the sulfur ylide.
Step 2: Nucleophilic Attack on the Carbonyl Carbon
The carbon atom of the sulfur ylide is nucleophilic and attacks the electrophilic carbonyl carbon of the 2,2-difluorocyclohexanone. This step results in the formation of a betaine intermediate, a species containing both a negative (alkoxide) and a positive (sulfonium) charge.[6]
The presence of the two electron-withdrawing fluorine atoms at the α-position is expected to enhance the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack.[8] However, some studies on α-fluoroketones suggest that conformational effects might slightly decrease reactivity by disfavoring the ideal orbital overlap for nucleophilic addition.[9] It is likely that for α,α-difluorocyclohexanone, the activating inductive effect of the fluorine atoms is the dominant factor.
Step 3: Intramolecular Ring Closure
The final step is a rapid, intramolecular SN2 reaction. The newly formed alkoxide anion attacks the carbon atom bearing the sulfonium group, which is an excellent leaving group (dimethyl sulfide, a neutral molecule).[5] This irreversible ring-closing step forms the desired spirocyclic epoxide (an oxaspiro[2.5]octane derivative) and releases dimethyl sulfide as a byproduct.[7]
Caption: Proposed mechanism for the Corey-Chaykovsky reaction on 2,2-difluorocyclohexanone.
Stereoselectivity
The stereochemical outcome of the Corey-Chaykovsky reaction on substituted cyclohexanones is often governed by steric hindrance. The sulfur ylide will preferentially attack the face of the carbonyl group that is less sterically encumbered. For a substituted 2,2-difluorocyclohexanone, the axial and equatorial positions of the substituents on the ring will dictate the facial selectivity of the ylide attack, leading to the formation of a specific diastereomer of the spiro-epoxide.
Experimental Protocol: Synthesis of 7,7-Difluoro-1-oxaspiro[2.5]octane
This protocol details the synthesis of 7,7-difluoro-1-oxaspiro[2.5]octane from 2,2-difluorocyclohexanone using the Corey-Chaykovsky reaction.
Materials and Equipment
-
2,2-Difluorocyclohexanone
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 7,7-Difluoro-1-oxaspiro[2.5]octane.
Step-by-Step Procedure
-
Preparation of the Ylide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add trimethylsulfonium iodide (1.2 eq).
-
Add anhydrous DMSO via syringe. Stir the mixture until the salt is fully dissolved.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at room temperature for approximately 1 hour, or until the evolution of hydrogen gas has ceased. The formation of a clear solution indicates the generation of the ylide.
-
-
Cyclopropanation Reaction:
-
Cool the ylide solution to 0°C using an ice bath.
-
In a separate flask, dissolve 2,2-difluorocyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Add the solution of 2,2-difluorocyclohexanone dropwise to the cold ylide solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7,7-difluoro-1-oxaspiro[2.5]octane.
-
Characterization
The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: Expect signals for the diastereotopic protons of the epoxide ring and the protons of the cyclohexyl ring.
-
¹³C NMR: A characteristic signal for the spiro carbon and the carbon atoms of the epoxide ring will be present. The carbonyl peak from the starting material (around 200 ppm) should be absent.
-
¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms.
-
IR Spectroscopy: Disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1715-1740 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.
Summary of Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale / Troubleshooting |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. Ensure it is fresh and handled under inert conditions. Incomplete reaction may be due to old or passivated NaH. |
| Solvent | Anhydrous DMSO | Polar aprotic solvent that effectively dissolves the sulfonium salt and stabilizes the ylide. Must be anhydrous to prevent quenching of the base and ylide. |
| Temperature | 0°C to Room Temp | Initial cooling controls the exothermic addition. Warming to RT drives the reaction to completion. Higher temperatures may lead to side reactions. |
| Stoichiometry | Slight excess of ylide (1.1-1.2 eq) | Ensures complete consumption of the starting ketone. A large excess can complicate purification. |
| Workup | Quench with sat. NH₄Cl or water | Neutralizes any remaining base and ylide. Perform quenching slowly and at a low temperature to control any exotherm. |
Conclusion
The Corey-Chaykovsky reaction provides an efficient and reliable method for the synthesis of spiro-epoxides from α,α-difluorocyclohexanone derivatives. Understanding the mechanistic underpinnings of this transformation, particularly the role of the sulfur ylide and the influence of the fluorine substituents, is crucial for optimizing reaction conditions and achieving high yields of the desired products. The protocol provided herein serves as a robust starting point for researchers and drug development professionals seeking to incorporate these valuable fluorinated motifs into their synthetic programs.
References
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Cresswell, A. J., Davies, S. G., & Roberts, P. M. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2919-2927. [Link]
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Schmidt, V. A., Belding, L., & Krische, M. J. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. NIH Public Access, 21(24), 9890–9894. [Link]
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Zhang, R. K., Huang, X., & Arnold, F. H. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]
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Zhang, R. K., Huang, X., & Arnold, F. H. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie, 136(33), e202406779. [Link]
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NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
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Request PDF. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]
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Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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NROChemistry. (2021, September 11). Corey-Chaykovsky Reactions [Video]. YouTube. [Link]
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Mykhailiuk, P. K. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 2338–2360. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Practical Corey-Chaykovsky Epoxidation. Retrieved from [Link]
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AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]
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ChemRxiv. (2025). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. [Link]
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ResearchGate. (n.d.). Reactions of Nitroarenes with Corey-Chaykovsky Reagents. Retrieved from [Link]
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Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. Asian Journal of Organic Chemistry, 11(10), e202200389. [Link]
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Leah4sci. (2011, November 3). The Corey-Chaykovsky reaction: Reaction mechanism chemistry tutorial [Video]. YouTube. [Link]
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Kim, H., & Lee, H. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19515-19522. [Link]
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Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
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ResearchGate. (n.d.). A Novel Nucleophilic Addition to α-Fluoro-α-trifluoromethyl-γ-lactones. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis of 3-fluoro-2,5-disubstituted furans through ring expansion of gem-difluorocyclopropyl ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational Spectroscopy of 1,1-Difluorocyclopropane- d 0 , - d 2 , and - d 4 : The Equilibrium Structure of Difluorocyclopropane. Retrieved from [Link]
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Liu, W., Li, Y., & Chen, Y. (2018). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry, 16(10), 1663-1671. [Link]
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Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Heinrich, M. R., Blank, J., & Kirsch, S. (2017). Synthesis of Spirocyclohexadienones through Radical Cascade Reactions Featuring 3-Fold Carbon-Carbon Bond Formation. Organic Letters, 19(9), 2222–2225. [Link]
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ResearchGate. (n.d.). Spectral properties and conformations of nonlinear ketocyanines. Retrieved from [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
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Salmaso, V., & D'Auria, M. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(16), 1459–1462. [Link]
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Application Notes and Protocols for the Asymmetric Synthesis of Chiral Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Introduction: The Significance of Fluorinated Spirocycles in Modern Drug Discovery
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as enhanced binding affinity, metabolic stability, and cell permeability. When combined with the strategic incorporation of fluorine atoms, which can modulate pKa, lipophilicity, and metabolic stability, the resulting fluorinated spirocycles represent a highly valuable class of building blocks for the development of novel therapeutics. Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, a chiral molecule, is an exemplar of this structural motif, offering a rigid framework with a difluoromethyl group that can act as a bioisostere for a carbonyl or hydroxyl group, while the chiral center provides the opportunity for stereospecific interactions with biological targets.
This application note provides a comprehensive guide for the asymmetric synthesis of chiral this compound, intended for researchers, scientists, and drug development professionals. The presented synthetic strategy is a two-step process commencing with the synthesis of a key α,β-unsaturated ester intermediate via a Horner-Wadsworth-Emmons reaction, followed by a diastereoselective and enantioselective cyclopropanation using a chiral sulfur ylide in a modified Corey-Chaykovsky reaction.
Synthetic Strategy Overview
The retrosynthetic analysis of the target molecule identifies ethyl 2-(4,4-difluorocyclohexylidene)acetate as a key precursor. This intermediate can be accessed through the olefination of 4,4-difluorocyclohexanone. The subsequent asymmetric cyclopropanation of this α,β-unsaturated ester introduces the spirocyclic cyclopropane ring with control over the stereochemistry at the newly formed chiral center.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Ethyl 2-(4,4-difluorocyclohexylidene)acetate via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes from carbonyl compounds and phosphonate carbanions.[1][2] In this protocol, we utilize the HWE reaction to synthesize the α,β-unsaturated ester precursor, ethyl 2-(4,4-difluorocyclohexylidene)acetate, from 4,4-difluorocyclohexanone and triethyl phosphonoacetate. The use of a stabilized phosphonate ylide generally favors the formation of the (E)-alkene, which is the desired isomer for the subsequent cyclopropanation.
Experimental Protocol 1: Synthesis of Ethyl 2-(4,4-difluorocyclohexylidene)acetate
Materials:
-
4,4-Difluorocyclohexanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Addition funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq) washed with hexanes to remove the mineral oil. b. Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath. c. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine white suspension.
-
Olefination Reaction: a. Cool the solution of the phosphonate anion back to 0 °C. b. Add a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 2-(4,4-difluorocyclohexylidene)acetate.
Data Summary Table 1: Synthesis of Ethyl 2-(4,4-difluorocyclohexylidene)acetate
| Parameter | Value |
| Starting Materials | 4,4-Difluorocyclohexanone, Triethyl phosphonoacetate |
| Key Reagents | Sodium Hydride, Anhydrous THF |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Product Appearance | Colorless oil |
Part 2: Asymmetric Cyclopropanation via a Modified Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classic method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[3] To achieve enantioselectivity, a chiral sulfide is employed to generate a chiral sulfur ylide in situ. This chiral ylide then reacts with the prochiral α,β-unsaturated ester to form the spirocyclic product with a high degree of stereocontrol.
Caption: Overall experimental workflow.
Experimental Protocol 2: Asymmetric Synthesis of this compound
Materials:
-
Ethyl 2-(4,4-difluorocyclohexylidene)acetate
-
(2R,5R)-2,5-Diphenylthiolane (as a representative chiral sulfide)
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Schlenk flask
-
Magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Syringe pump
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In Situ Generation of the Chiral Sulfur Ylide: a. To a flame-dried Schlenk flask under an inert atmosphere, add the chiral sulfide (e.g., (2R,5R)-2,5-diphenylthiolane) (0.1 eq) and trimethylsulfoxonium iodide (1.5 eq). b. Add anhydrous DMSO to the flask and stir the mixture at room temperature for 10 minutes. c. Add potassium tert-butoxide (1.4 eq) portion-wise to the stirred suspension. The mixture will typically turn milky white, indicating the formation of the ylide. d. Stir the resulting mixture at room temperature for 1 hour.
-
Asymmetric Cyclopropanation: a. In a separate flask, dissolve ethyl 2-(4,4-difluorocyclohexylidene)acetate (1.0 eq) in anhydrous DMSO. b. Cool the ylide suspension to 10-15 °C. c. Add the solution of the α,β-unsaturated ester to the ylide suspension dropwise via a syringe pump over 2 hours. d. After the addition is complete, allow the reaction to stir at the same temperature for an additional 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. b. Separate the layers and extract the aqueous phase three times with diethyl ether. c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to yield the title compound.
-
Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).
Data Summary Table 2: Asymmetric Cyclopropanation
| Parameter | Value |
| Starting Material | Ethyl 2-(4,4-difluorocyclohexylidene)acetate |
| Key Reagents | Chiral sulfide, Trimethylsulfoxonium iodide, Potassium tert-butoxide |
| Reaction Time | 24 hours |
| Typical Yield | 70-85% |
| Typical Enantiomeric Excess (ee) | >90% |
| Product Appearance | Colorless to pale yellow oil |
Conclusion
This application note details a robust and efficient two-step synthesis for the preparation of chiral this compound. The methodology leverages a reliable Horner-Wadsworth-Emmons reaction for the synthesis of the key α,β-unsaturated ester precursor, followed by a highly enantioselective Corey-Chaykovsky cyclopropanation employing a chiral sulfur ylide. The protocols provided are scalable and utilize readily available reagents, making this synthetic route amenable to both academic research and industrial drug development settings. The successful application of this methodology will provide researchers with access to a valuable chiral building block for the synthesis of novel fluorinated spirocyclic compounds with potential therapeutic applications.
References
-
Shibasaki, M., et al. (2007). Catalytic Asymmetric Corey–Chaykovsky Cyclopropanation of Enones. Journal of the American Chemical Society. [Link]
-
Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. [Link]
- Google Patents. (2011).
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]
-
Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
-
Shao, J., et al. (2023). Reaction of Corey Ylide with α,β-Unsaturated Ketones: Tuning of Chemoselectivity toward Dihydrofuran Synthesis. Organic Letters. [Link]
-
Wang, C., et al. (2024). Enantioselective Synthesis of Planar-Chiral Sulfur-Containing Cyclophanes by Chiral Sulfide Catalyzed Electrophilic Sulfenylation of Arenes. Angewandte Chemie International Edition. [Link]
-
Chen, J-R., et al. (2011). Asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides catalyzed by C2-symmetric ureas. The Journal of Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Rovis, T., et al. (2019). Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin natural products. Chemical Science. [Link]
-
The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
The University of Liverpool Repository. (n.d.). Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. [Link]
-
Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. [Link]
-
Hu, W., et al. (2025). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Nature Communications. [Link]
- Google Patents. (2022).
-
Orelli, L. R., & Bisceglia, J. Á. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry. [Link]
-
Wang, C., et al. (2024). Enantioselective Synthesis of Planar‐Chiral Sulfur‐Containing Cyclophanes by Chiral Sulfide Catalyzed Electrophilic Sulfenylation of Arenes. Angewandte Chemie. [Link]
-
Feng, X., et al. (2018). Catalytic Asymmetric Ring-Opening/Cyclopropanation of Cyclic Sulfur Ylides: Construction of Sulfur-Containing Spirocyclopropyloxindoles with Three Vicinal Stereocenters. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
-
Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]
-
Smith, A. D., et al. (2022). Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis. Angewandte Chemie International Edition. [Link]
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Application Note: High-Purity Isolation of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate via Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, a compound featuring a structurally rigid spirocyclic core and polar-modulating gem-difluoro and ester functional groups. The presence of these distinct chemical features necessitates a carefully optimized chromatographic method to achieve high purity, which is critical for downstream applications in pharmaceutical research and materials science. This guide details a robust methodology using normal-phase flash column chromatography on silica gel, from initial method development with Thin-Layer Chromatography (TLC) to the final isolation of the target compound. The principles behind solvent selection, column packing, and fraction analysis are explained to empower researchers to adapt this protocol for analogous molecules.
Introduction and Scientific Principles
Spirocyclic scaffolds are of significant interest in medicinal chemistry as they provide a rigid, three-dimensional architecture that can improve the physicochemical properties and metabolic stability of drug candidates[1]. The incorporation of fluorine atoms is another widely used strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity[2]. This compound combines these features, making its efficient purification a key step in its synthesis and subsequent use.
The purification strategy described herein relies on normal-phase column chromatography, a fundamental technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase[3].
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte[4].
-
Mobile Phase (Eluent): A low-polarity mobile phase, typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column. The polarity of the eluent is precisely controlled by adjusting the ratio of these solvents.
-
Separation Mechanism: The target compound, possessing a moderately polar ethyl ester and a gem-difluoro group, will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the compound. Less polar impurities will travel through the column faster (elute first), while more polar impurities will be more strongly retained, allowing for effective separation. The choice of the optimal mobile phase composition is paramount and is determined empirically using Thin-Layer Chromatography (TLC)[5].
Fluorinated compounds can sometimes exhibit unique chromatographic behavior that differs from their non-fluorinated analogs. While standard silica gel is effective here, for exceptionally challenging separations involving fluorinated molecules, specialized fluorinated stationary phases (e.g., pentafluorophenyl phases) can offer alternative selectivity and enhanced retention[6][7].
Materials and Equipment
Reagents & Consumables:
-
Crude this compound mixture
-
Silica Gel, flash grade (230-400 mesh, 60 Å)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, optional for dry loading)
-
Celite® 545 (for dry loading)
-
Silica gel TLC plates with UV₂₅₄ indicator
-
Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain
-
Cotton or glass wool
-
Sand (acid-washed)
Equipment:
-
Glass chromatography column (diameter and length appropriate for scale)
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Rotary evaporator
-
Laboratory stand, clamps
Preliminary Analysis & Method Development via TLC
Before committing the bulk of the material to the column, the optimal mobile phase composition must be determined using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) value between 0.2 and 0.4 , as this range typically translates to the best separation in column chromatography[8].
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude mixture in a few drops of a suitable solvent (e.g., ethyl acetate or DCM).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Eluent Preparation: Prepare a series of eluents with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 v/v).
-
Development: Place a small amount of the first test eluent (e.g., 95:5 Hexane:EtOAc) into the TLC chamber, line the chamber with filter paper to ensure vapor saturation, and place the spotted TLC plate inside. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain like potassium permanganate.
-
Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the target product: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the Rƒ is too high (> 0.4), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., try 97:3)[9].
-
If the Rƒ is too low (< 0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 85:15)[10].
-
Continue this process until the target Rƒ of ~0.3 is achieved. This solvent system will be used as the initial mobile phase for the column.
-
Detailed Column Chromatography Protocol
This protocol assumes a purification scale of approximately 1 gram of crude material. Adjust column size and solvent volumes accordingly for different scales.
Column Preparation (Slurry Packing Method)
The slurry packing method is preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, ensuring a high-quality separation[11].
-
Secure the Column: Securely clamp the chromatography column in a perfectly vertical position.
-
Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand.
-
Prepare Slurry: In a beaker, measure ~40-50 g of silica gel (a 40:1 to 50:1 ratio of silica to crude material by weight is recommended). Add the pre-determined mobile phase (e.g., 90:10 Hexane:EtOAc) and stir gently to create a homogenous, pourable slurry.
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, rapidly pour the silica slurry into the column. Use a funnel to aid the process. Gently tap the side of the column with a piece of rubber tubing to help the silica pack evenly and dislodge any trapped air bubbles[11].
-
Equilibrate: Add more mobile phase to the top of the column and allow 2-3 column volumes to pass through the packed silica to ensure it is fully settled and equilibrated. The solvent level should never be allowed to drop below the top of the silica bed.
Sample Loading (Dry Loading Method)
Dry loading is highly recommended for optimal resolution, as it ensures the sample is introduced to the column in a narrow, concentrated band.
-
Adsorb Sample: Dissolve the 1 g of crude material in a minimal amount of a volatile solvent like dichloromethane. Add ~2-3 g of silica gel or Celite to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load Column: Drain the solvent from the packed column until it is just level with the top of the sand layer. Carefully add the silica-adsorbed sample powder to the top of the column, creating a thin, even layer.
-
Top with Sand: Gently add another thin (~1 cm) layer of sand on top of the sample layer. This prevents disturbance of the sample when new eluent is added[12].
Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. A steady drip rate should be maintained. Gentle air pressure can be applied to the top of the column to accelerate the flow (flash chromatography)[11].
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40-50 g column).
-
Monitor Elution: Continuously monitor the progress of the separation by spotting collected fractions onto TLC plates and eluting them with a slightly more polar solvent system (e.g., 70:30 Hexane:EtOAc) for faster analysis.
-
Gradient Elution (Optional): If TLC analysis of the crude mixture showed impurities that are very close in polarity to the product, a gradient elution can be performed. After the non-polar impurities have eluted, the polarity of the mobile phase can be gradually increased (e.g., from 90:10 to 85:15 Hexane:EtOAc) to elute the target compound more efficiently[11].
Post-Column Analysis and Product Isolation
-
Identify Pure Fractions: Develop the TLC plates from the collected fractions. Fractions that show a single spot corresponding to the Rƒ of the desired product are considered pure.
-
Pool and Concentrate: Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the isolated product by NMR spectroscopy and/or LC-MS.
Data Summary and Expected Results
The following table summarizes the recommended parameters for this purification protocol.
| Parameter | Recommended Value/Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area for effective interaction and separation. |
| Silica:Compound Ratio | 40:1 to 50:1 (w/w) | Ensures sufficient resolving power for the separation. |
| Mobile Phase | Hexane / Ethyl Acetate | Standard choice for normal-phase chromatography; offers good tunability. |
| TLC Target Rƒ | 0.2 - 0.4 | Optimal range for good separation on the column[8]. |
| Column Packing | Slurry Method | Minimizes air bubbles and channels, leading to better resolution[11]. |
| Sample Loading | Dry Loading | Introduces the sample in a highly concentrated band for superior separation. |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler; gradient can improve speed and resolution for complex mixtures. |
Expected Outcome: Non-polar byproducts will elute from the column first in the initial fractions. The target compound, this compound, will elute next as a well-resolved band. Highly polar impurities, such as any unreacted starting materials containing hydroxyl or carboxylic acid groups, will remain strongly adsorbed to the top of the column under these conditions[13].
Workflow Visualization
The diagram below illustrates the complete workflow for the purification protocol, from initial method development to the final isolation of the pure compound.
Caption: Workflow for purification of this compound.
References
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Gallardo, E., et al. (2016). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]
-
Billiot, E., et al. (1998). Fluorinated Bonded Stationary Phases in Micellar Liquid Chromatography. PubMed. Available at: [Link]
- Danielson, N. D., et al. (1990). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
Zhu, F., et al. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, MDPI. Available at: [Link]
-
Levin, S., et al. (2021). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for an article. (Note: This is a representative example of a supporting information document showing experimental procedures). Available at: [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
-
Royal Society of Chemistry. Supporting information Fluoronitroalkenes in tandem [4+1]/[3+2]-cycloaddition. Available at: [Link]
-
Hassan, L. A., et al. Rf values of compound L3 and compound L4. ResearchGate. Available at: [Link]
-
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Stack Exchange. (2016). How does the Rf value change when changing the eluent composition?. Chemistry Stack Exchange. Available at: [Link]
-
TMP Chem. (2020). Column Chromatography. YouTube. Available at: [Link]
-
Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Available at: [Link]
-
Scott, M., et al. (2020). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. Scientific Reports, PubMed Central. Available at: [Link]
-
Pharmazone. (2025). How to Prepare and Optimise HPLC Mobile Phases. Available at: [Link]
- Google Patents. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
Northrop, B. H. FLASH OPTIMIZATION. (Note: This is a technical note from a chromatography equipment manufacturer). Available at: [Link]
-
Davison, J. (2012). O Chem Column Chromatography (cc). YouTube. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]
-
American Chemical Society. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]
Sources
- 1. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. brainly.com [brainly.com]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate as a Strategic Building Block in Medicinal Chemistry
Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. A significant shift in recent years has been the move away from flat, aromatic-rich molecules towards more three-dimensional (3D) structures. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and well-defined 3D geometry offer a powerful tool for medicinal chemists to orient substituents in precise vectors, thereby optimizing interactions with biological targets.[1][2]
The strategic incorporation of fluorine into drug candidates has also become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene (CF2) group, in particular, is a valuable bioisostere for carbonyl groups and ethers, offering a lipophilic and metabolically robust alternative.[3]
This application note details the utility of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate , a building block that synergistically combines the benefits of a spirocyclic scaffold with gem-difluorination. We will explore its strategic value, key chemical transformations, and provide detailed protocols to facilitate its use in drug discovery programs.
The Strategic Advantage of the 6,6-Difluorospiro[2.5]octane Moiety
The incorporation of the 6,6-difluorospiro[2.5]octane scaffold into a drug candidate can impart several desirable properties. The rationale behind its use is rooted in the following key principles:
-
Conformational Rigidity and Precise Vectorial Display: The spiro[2.5]octane core locks the relative orientation of the cyclopropane and cyclohexane rings, reducing the entropic penalty upon binding to a biological target. This rigid framework allows for the precise positioning of functional groups in three-dimensional space, enabling a more refined exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The gem-difluoro group significantly impacts the electronic properties of the adjacent carbons. It can lower the pKa of nearby acidic or basic centers and modulate the lipophilicity (logP) of the molecule. This can be strategically employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF2 group resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this moiety can block potential sites of metabolic attack, thereby increasing the half-life of a drug.
-
Novel Chemical Space: The unique topology of the difluorospiro[2.5]octane scaffold provides access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing pharmacophores.
Physicochemical Properties Comparison
The impact of the 6,6-difluorospiro[2.5]octane moiety on key physicochemical properties can be illustrated by comparing it to analogous non-fluorinated and acyclic fragments.
| Property | Acyclic Fragment (e.g., dialkyl) | Cyclohexyl Fragment | Spiro[2.5]octane Fragment | 6,6-Difluorospiro[2.5]octane Fragment |
| Shape | Flexible | Flexible (chair-boat) | Rigid, 3D | Rigid, 3D |
| Lipophilicity (logP) | Variable | High | Higher | Modulated (often increased) |
| Metabolic Stability | Low to Moderate | Moderate | Moderate | High |
| Polar Surface Area | Low | Low | Low | Slightly Increased |
Key Chemical Transformations and Protocols
This compound serves as a versatile starting point for a variety of chemical modifications. The two most fundamental transformations are the hydrolysis of the ethyl ester to the corresponding carboxylic acid and the subsequent amide coupling to introduce diverse functionalities.
Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for further functionalization, such as amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Add LiOH (1.5 - 3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 6,6-difluorospiro[2.5]octane-1-carboxylic acid.
Causality and Trustworthiness:
-
The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the ester and the hydroxide salt.
-
Monitoring by TLC or LC-MS is crucial to prevent over-reaction or decomposition and to ensure the complete consumption of the starting material.
-
The acidic workup protonates the carboxylate salt, rendering it soluble in organic solvents for extraction. The final brine wash removes residual water from the organic phase.
Protocol 2: Amide Coupling with 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
This protocol details a standard procedure for the formation of an amide bond between the spirocyclic carboxylic acid and a primary or secondary amine using a common coupling reagent.
Materials:
-
6,6-Difluorospiro[2.5]octane-1-carboxylic acid (from Protocol 1)
-
A primary or secondary amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6,6-difluorospiro[2.5]octane-1-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add the coupling reagent (e.g., HATU, 1.1 - 1.3 eq) to the mixture.
-
Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Causality and Trustworthiness:
-
HATU and HBTU are highly efficient coupling reagents that minimize side reactions and racemization (if the amine is chiral).
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.
-
Anhydrous solvents are critical to prevent the hydrolysis of the activated carboxylic acid intermediate.
-
The aqueous workup removes the coupling byproducts and excess reagents, simplifying the subsequent purification.
Application in a Drug Discovery Context
Hypothetical Application Workflow
Caption: A workflow illustrating the strategic use of the title building block in lead optimization.
Conclusion
This compound is a promising and strategically valuable building block for modern medicinal chemistry. It provides a robust platform for introducing a conformationally rigid, fluorinated, and three-dimensional scaffold into drug candidates. The protocols detailed herein for its hydrolysis and subsequent amide coupling offer a reliable pathway for its incorporation into a diverse range of molecules. By leveraging the unique properties imparted by the 6,6-difluorospiro[2.5]octane moiety, researchers are well-equipped to explore novel chemical space and develop next-generation therapeutics with improved pharmacological profiles.
References
- Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 312-320.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Oxaspiro [2.5]octane derivatives and analogs. (n.d.). Google Patents.
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Wiley Online Library. Retrieved January 19, 2026, from [Link]
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
Application of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate in CNS Drug Discovery: A Guide for Researchers
Introduction: The Promise of Three-Dimensional Scaffolds in Central Nervous System (CNS) Drug Discovery
The quest for novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in modern medicinal chemistry. A significant hurdle is the design of molecules that possess the requisite efficacy, selectivity, and pharmacokinetic properties to cross the blood-brain barrier and engage with their intended targets within the complex neural circuitry. In recent years, there has been a paradigm shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, in particular, have emerged as a compelling strategy in drug design, offering a rigid yet conformationally defined framework that can enhance binding affinity and selectivity for biological targets.[1][2][3][4]
This guide focuses on the potential of a unique spirocyclic building block, Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate , in the discovery of novel drugs for CNS disorders. This molecule combines the conformational rigidity of the spiro[2.5]octane core with the advantageous properties of the gem-difluoro group. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced membrane permeability, and favorable alterations in acidity or basicity.[5][6] The gem-difluoro moiety, in particular, is a known bioisostere for a carbonyl group, offering a way to fine-tune molecular interactions and pharmacokinetic profiles.[7]
This document provides a comprehensive overview of the rationale for using this compound in CNS drug discovery, along with detailed protocols for its synthesis, derivatization, and screening against key CNS targets. We will explore its potential as a scaffold for developing modulators of the N-methyl-D-aspartate (NMDA) receptor and the Gamma-aminobutyric acid type A (GABAA) receptor, two critical players in neuronal signaling and promising targets for a range of neurological and psychiatric conditions.
Strategic Rationale: Why this compound for CNS Drug Discovery?
The unique structural features of this compound make it an attractive starting point for the development of CNS-active compounds.
-
Three-Dimensionality and Rigidity: The spirocyclic core imparts a rigid, three-dimensional geometry. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher affinity. The defined spatial arrangement of functional groups can also enhance selectivity for a specific receptor subtype.
-
Lipophilicity and Blood-Brain Barrier Penetration: The gem-difluoro group can increase the lipophilicity of the molecule, a key factor for crossing the blood-brain barrier. The overall physicochemical properties of the scaffold fall within the range typically associated with successful CNS drugs.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation. The presence of the gem-difluoro group can block potential sites of metabolism, increasing the in vivo half-life of a drug candidate.[5]
-
Synthetic Tractability: The ester functionality of this compound provides a convenient handle for further chemical modifications, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on established organic chemistry principles and available literature on the synthesis of similar structures.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 1,1-Difluorocyclohexan-4-one
This protocol describes the synthesis of a key intermediate, 1,1-difluorocyclohexan-4-one, starting from 1,4-cyclohexanedione.
Step 1: Ketal Protection of 1,4-Cyclohexanedione
-
To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,4-dioxaspiro[4.5]decan-8-one.
Step 2: Geminal Difluorination
-
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous dichloromethane.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxofluor) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a cooled saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8,8-difluoro-1,4-dioxaspiro[4.5]decane.
Step 3: Deprotection
-
Dissolve the 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a mixture of acetone and aqueous hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1-difluorocyclohexan-4-one.
Protocol 2: Synthesis of this compound
This protocol details the final steps to the target molecule from the key intermediate.
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 1,1-difluorocyclohexan-4-one in THF.
-
Allow the reaction to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC).
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(3,3-difluorocyclohexylidene)acetate.
Step 2: Simmons-Smith Cyclopropanation
-
To a solution of ethyl 2-(3,3-difluorocyclohexylidene)acetate in anhydrous dichloromethane, add a zinc-copper couple.[9][10][11]
-
Add diiodomethane dropwise to the stirred suspension.
-
The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.
-
Wash the filtrate with a saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in CNS Drug Discovery: Targeting NMDA and GABAA Receptors
The rigid scaffold of this compound and its derivatives can be explored for modulation of key CNS targets such as the NMDA and GABAA receptors.
Targeting the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[12] Dysregulation of NMDA receptor activity is implicated in various CNS disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[3][13] NMDA receptor antagonists have shown therapeutic potential in these conditions.[2][14]
Pharmacophore Hypothesis:
The pharmacophore for many non-competitive NMDA receptor antagonists includes a hydrophobic moiety, a hydrogen bond acceptor, and an ionizable group.[2][12] By derivatizing the ester group of this compound to introduce amines or other functional groups, it is possible to generate compounds that fit this pharmacophore model. The spirocyclic core would serve as a rigid scaffold to orient these key features in a defined spatial arrangement.
Caption: A typical screening cascade for identifying NMDA receptor antagonists.
Protocol 3: In Vitro Screening for NMDA Receptor Antagonists
A. Primary Screening: Radioligand Binding Assay
This assay measures the ability of test compounds to displace a radiolabeled ligand from the NMDA receptor.
-
Materials:
-
Rat brain membrane preparation (source of NMDA receptors).[15]
-
[³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Test compounds (derivatives of this compound).
-
Positive control: MK-801 (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the rat brain membrane preparation, [³H]MK-801, and varying concentrations of the test compound or control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of [³H]MK-801 binding for each concentration of the test compound and determine the IC₅₀ value.
-
B. Secondary Screening: Calcium Flux Assay
This functional assay measures the ability of test compounds to inhibit NMDA receptor-mediated calcium influx in cells.[16][17]
-
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NMDA receptor agonists (glutamate and glycine).
-
Test compounds.
-
Positive control (e.g., ketamine or memantine).
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate the HEK293-NMDA cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add the test compounds at various concentrations and incubate.
-
Stimulate the cells with a mixture of glutamate and glycine to activate the NMDA receptors.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the inhibitory effect of the test compounds on calcium influx and calculate the IC₅₀.
-
Targeting the GABAA Receptor
The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[18][19] Positive allosteric modulators (PAMs) of the GABAA receptor, such as benzodiazepines, are widely used as anxiolytics, sedatives, and anticonvulsants.[8][18][20]
Pharmacophore Hypothesis:
The pharmacophore for many GABAA receptor PAMs includes a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions.[3][4][7] The spiro[2.5]octane scaffold can be functionalized to present these features in a spatially precise manner, potentially leading to potent and selective modulation of GABAA receptor subtypes.
Sources
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- 2. Molecular modeling of noncompetitive antagonists of the NMDA receptor: proposal of a pharmacophore and a description of the interaction mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Identification of novel and structurally diverse N-Methyl-D-Aspartate Receptor Antagonists: Successful Application of Pharmacophore Modeling, Virtual Screening and Molecular Docking | bioRxiv [biorxiv.org]
- 13. Elevated plus maze protocol [protocols.io]
- 14. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Assay in Summary_ki [bindingdb.org]
- 17. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 18. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 19. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate for Preclinical Advancement
Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery
The drive to "escape flatland" is a prevailing theme in modern medicinal chemistry, compelling researchers to explore three-dimensional molecular architectures that offer superior pharmacological properties.[1] Spirocyclic scaffolds, characterized by a single atom shared between two rings, are at the forefront of this movement.[2][3] Their rigid, well-defined conformations can enhance binding affinity, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) profiles.[2][4] The introduction of fluorine, particularly the gem-difluoro motif, further modulates key parameters such as lipophilicity, metabolic stability, and pKa, making fluorinated spirocycles highly sought-after building blocks for preclinical candidates.[4][5]
This document provides a comprehensive guide to the multi-gram scale synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, a valuable scaffold for drug development. We present a robust, two-step synthetic sequence, detailing not only the bench-scale protocols but also the critical considerations for safe and efficient scale-up required for preclinical studies.
Overall Synthetic Strategy
The synthetic approach is designed for efficiency and scalability, beginning from the readily available starting material, 4,4-diethoxycyclohexan-1-one. The strategy involves two key transformations: a spirocyclopropanation via the Johnson-Corey-Chaykovsky reaction, followed by a deoxofluorination to install the gem-difluoro group.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of Key Intermediate: Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Principle and Rationale: The Corey-Chaykovsky Reaction
The construction of the spiro[2.5]octane core is achieved using the Johnson-Corey-Chaykovsky reaction. This reaction involves the addition of a sulfur ylide to a ketone, leading to the formation of a three-membered ring.[6] Unlike the related Wittig reaction which yields an alkene, the Corey-Chaykovsky reaction provides the corresponding epoxide or, in the case of α,β-unsaturated ketones, a cyclopropane.[7] We utilize a variation of this reaction where a sulfur ylide reacts with cyclohexanone to introduce the cyclopropane ring fused at the spiro center. This method is highly effective for synthesizing strained three-membered rings with good stereochemical control.[8]
Caption: Mechanism of the Corey-Chaykovsky Reaction.
Detailed Experimental Protocol (10 g Scale)
Materials:
-
Cyclohexanone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.65 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then carefully decant the hexanes. Add anhydrous DMSO and heat the suspension to 70 °C until the evolution of hydrogen gas ceases (approx. 45-60 minutes), indicating the formation of the dimsyl anion. Cool the resulting solution to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.65 eq) in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution, maintaining the temperature below 25 °C. Stir the resulting ylide solution for 10 minutes.
-
Reaction: Dissolve ethyl 2-(cyclohexan-1-ylidene)acetate (1.0 eq) in anhydrous THF and add it dropwise to the sulfur ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 6-oxospiro[2.5]octane-1-carboxylate as a clear oil.[9]
Part II: Geminal Deoxofluorination
Principle and Rationale
The conversion of the carbonyl group in Ethyl 6-oxospiro[2.5]octane-1-carboxylate to the gem-difluoro moiety is accomplished using Diethylaminosulfur Trifluoride (DAST). DAST is a versatile deoxofluorinating agent that efficiently replaces a carbonyl oxygen with two fluorine atoms.[10] The reaction proceeds via an initial nucleophilic attack of the carbonyl oxygen onto the sulfur atom of DAST, followed by intramolecular fluoride transfer and elimination to form the difluorinated product.
CRITICAL SAFETY PROTOCOL: Handling Diethylaminosulfur Trifluoride (DAST)
DAST is a hazardous and highly reactive reagent that requires strict safety protocols.[10]
-
Hazards: DAST is corrosive, flammable, and reacts violently with water.[11][12][13] It can cause severe skin burns and eye damage.[10][14] Inhalation is harmful, and thermal decomposition can release toxic gases like hydrogen fluoride (HF).
-
Personal Protective Equipment (PPE): Always handle DAST in a certified chemical fume hood.[10] Wear chemical-resistant gloves (neoprene or nitrile), a flame-retardant lab coat, and full-face protection (safety goggles and face shield).[10][11]
-
Handling and Storage: Store DAST in a tightly sealed container, typically in a freezer at temperatures below 0°C, away from moisture and sources of ignition.[10][14] Use syringes and cannulas made of compatible materials (e.g., polyethylene, polypropylene) for transfers. Avoid contact with glass.
-
Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10] For eye contact, rinse with water for several minutes and seek immediate medical attention.[11][14] Have a calcium gluconate gel available for treating potential HF burns.
Detailed Experimental Protocol (5 g Scale)
Materials:
-
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried flask made of a compatible polymer (e.g., PFA) or silanized glass, equipped with a magnetic stirrer and nitrogen inlet, add a solution of Ethyl 6-oxospiro[2.5]octane-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Slowly add DAST (1.5 eq) dropwise to the cooled solution via syringe. A slight exotherm may be observed. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and very carefully and slowly quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Part III: Scale-Up Considerations for Preclinical Supply
Transitioning from bench-scale synthesis to producing multi-gram or kilogram quantities for preclinical studies introduces significant challenges.[15]
Process Safety and Hazard Analysis
The primary hazard during scale-up is the handling and quenching of DAST. A thorough process hazard analysis (PHA) is mandatory.
-
Thermal Management: The DAST reaction and subsequent quench are exothermic. Use a jacketed reactor with precise temperature control. Ensure the cooling capacity is sufficient to handle any potential thermal runaway.
-
Controlled Addition: Use a syringe pump or addition funnel for the controlled, slow addition of DAST to manage the exotherm.
-
Quenching Strategy: The quench must be highly controlled. A reverse quench (adding the reaction mixture to a large volume of quenching solution) is often safer at scale. Ensure adequate headspace in the quenching vessel to accommodate gas evolution.
-
Waste Disposal: The aqueous waste will contain fluoride ions and must be neutralized and disposed of according to institutional and environmental regulations.
Data Management for Process Optimization
Systematic data collection is crucial for a successful and reproducible scale-up.
| Parameter | Lab Scale (5 g) | Pilot Scale (100 g) | Target Scale (1 kg) | Notes |
| Starting Ketone | 5.0 g | 100 g | 1.0 kg | Purity >98% |
| Molar Equivalents | 1.0 eq | 1.0 eq | 1.0 eq | |
| DAST | 1.5 eq | 1.3 - 1.5 eq | To be optimized | Lowering eq. can reduce cost and waste. |
| Solvent (DCM) | 100 mL | 2.0 L | 20 L | Volume may need optimization for solubility and stirring. |
| Reaction Temp. | -78°C to RT | -78°C to RT | To be optimized | Higher temps may increase side products. |
| Addition Time | 15 min | 1-2 h | 3-4 h | Critical for temperature control. |
| Reaction Time | 12 h | 12-16 h | To be optimized | Monitor by in-process controls (IPC). |
| Purification | Chromatography | Crystallization/Distillation | Crystallization/Distillation | Avoid chromatography at scale if possible. |
| Yield (%) | Experimental | Experimental | Target >75% | |
| Purity (%) | >98% | >98% | >99% | Determined by HPLC, NMR. |
Workflow Visualization for Scale-Up
Caption: Scaled-up production workflow.
Conclusion
This application note details a robust and scalable two-step synthesis for this compound, a key building block for preclinical drug discovery. By employing a Corey-Chaykovsky reaction and a carefully controlled DAST-mediated deoxofluorination, this valuable compound can be produced in multi-gram quantities. The provided protocols, safety guidelines, and scale-up considerations offer a comprehensive framework for researchers and drug development professionals to safely and efficiently access this important molecular scaffold.
References
- Vertex AI Search. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
- BenchChem. (2025). Scale-up Synthesis of Spirodionic Acid for Preclinical Studies: Application Note and Protocols. Retrieved January 19, 2026.
- Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved January 19, 2026.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride. Retrieved January 19, 2026.
- Santa Cruz Biotechnology. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2015). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Journal of Fluorine Chemistry.
- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction. Retrieved January 19, 2026.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Diethylaminosulfur trifluoride. Retrieved January 19, 2026.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - Diethylaminosulfur trifluoride. Retrieved January 19, 2026.
- Zhdankin, V. V., & Stang, P. J. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
- Grygorenko, O. O., et al. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved January 19, 2026.
- Royal Society of Chemistry. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry.
- NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved January 19, 2026.
- National Institutes of Health (NIH). (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved January 19, 2026.
- ResearchGate. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Organic Chemistry.
- ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- Varela, J., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
- Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved January 19, 2026.
- Turner, P. (2017). Spirocycles in Drug Discovery.
- CP Lab Safety. (n.d.). ethyl 6-oxospiro[2.5]octane-1-carboxylate, min 97%, 250 mg. Retrieved January 19, 2026.
Sources
- 1. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. calpaclab.com [calpaclab.com]
- 10. nbinno.com [nbinno.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Experimental Protocol: Efficient Saponification of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Introduction: The Significance of the 6,6-Difluorospiro[2.5]octane Moiety
The 6,6-difluorospiro[2.5]octane scaffold is a valuable building block in modern medicinal chemistry. The incorporation of a gem-difluoro group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The spirocyclic nature of the framework introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Consequently, 6,6-difluorospiro[2.5]octane-1-carboxylic acid serves as a key intermediate in the synthesis of novel therapeutic agents. This document provides a detailed, field-proven protocol for the hydrolysis of its ethyl ester precursor, ensuring high yield and purity of the desired carboxylic acid.
Scientific Rationale: Why Base-Catalyzed Hydrolysis (Saponification)?
The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis. For preparative synthesis, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method.[1] The key advantage of saponification lies in its irreversibility.[2]
Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide to yield a carboxylate salt.[3] This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, ensuring a complete reaction.[4] In contrast, acid-catalyzed hydrolysis is a reversible process, which can lead to incomplete conversion and require forcing conditions to drive the reaction to completion.[5]
Given the potential for steric hindrance from the spirocyclic system, ensuring complete and irreversible hydrolysis is paramount for achieving a high yield of the desired product.
Experimental Protocol
This protocol is designed for the multigram-scale hydrolysis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Various |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | Anhydrous | Fisher Scientific |
| Deionized Water (H₂O) | Type 1 | Millipore |
| Hydrochloric Acid (HCl), 37% | ACS Reagent Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | EMD Millipore |
| Brine (Saturated NaCl solution) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 45.8 mmol) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.75 g, 68.7 mmol, 1.5 equivalents) in deionized water (40 mL).
-
-
Hydrolysis Reaction:
-
With vigorous stirring, add the aqueous NaOH solution to the ethanolic solution of the ester at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting ester spot is no longer visible. The expected reaction time is 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution contains the sodium salt of the carboxylic acid. Cool this solution in an ice bath to 0-5 °C.
-
Slowly acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).[6]
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6,6-difluorospiro[2.5]octane-1-carboxylic acid as a white solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product with high purity.[6]
-
Reaction Workflow Diagram
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Spirocyclic scaffolds, particularly those containing fluorine, are of significant interest in drug discovery due to their ability to provide novel three-dimensional structures, improve metabolic stability, and enhance binding affinity.[1][2] The synthesis of the title compound, while conceptually straightforward, presents several challenges where yield can be compromised.
This guide provides a structured approach to troubleshooting common issues through a detailed FAQ section, in-depth troubleshooting protocols, and optimized experimental procedures.
Synthetic Overview
The most reliable and common synthetic route to this compound involves a two-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of 4,4-difluorocyclohexanone with a phosphonate ylide, such as triethyl phosphonoacetate, to form the key intermediate, Ethyl 2-(4,4-difluorocyclohexylidene)acetate.
-
Simmons-Smith Cyclopropanation: A diastereospecific addition of a zinc carbenoid to the electron-deficient alkene to construct the target spiro[2.5]octane framework.[3][4]
Caption: General synthetic scheme for the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the standard Wittig reaction for Step 1?
A1: The HWE reaction is generally superior for synthesizing α,β-unsaturated esters from ketones for two key reasons. First, the phosphonate byproduct is water-soluble and easily removed during aqueous workup, simplifying purification. In contrast, the triphenylphosphine oxide byproduct from a Wittig reaction is often difficult to separate from the desired product. Second, the HWE reaction typically provides higher yields for reactions with sterically hindered or easily enolizable ketones like 4,4-difluorocyclohexanone.
Q2: What is the role of the gem-difluoro group on the reactivity of the alkene in the cyclopropanation step?
A2: The two fluorine atoms are strongly electron-withdrawing. This property decreases the electron density of the double bond in the Ethyl 2-(4,4-difluorocyclohexylidene)acetate intermediate. The Simmons-Smith reaction involves an electrophilic zinc carbenoid, which reacts more slowly with electron-deficient alkenes compared to electron-rich ones.[5] Therefore, forcing conditions or more reactive carbenoid preparations may be necessary to achieve a good yield.
Q3: Why is the Furukawa modification (Et₂Zn/CH₂I₂) of the Simmons-Smith reaction recommended?
A3: The classical Simmons-Smith reaction uses a zinc-copper couple (Zn-Cu) which can be inconsistent in its activity. The Furukawa modification, which utilizes diethylzinc (Et₂Zn), generates the active carbenoid species (ICH₂ZnEt) more reliably and quantitatively.[3][4] This leads to more reproducible results and often higher yields, especially for challenging substrates like the electron-poor alkene in this synthesis.[6]
Q4: Can I use other cyclopropanation methods?
A4: While other methods exist, such as those using diazomethane or transition-metal catalysis, the Simmons-Smith reaction is highly advantageous here.[6] It is stereospecific, meaning the geometry of the starting alkene is preserved in the product.[4] Furthermore, it avoids the use of highly toxic and explosive diazomethane and is generally tolerant of the ester functional group present in the substrate.
Q5: How should I monitor the progress of each reaction step?
A5:
-
Step 1 (HWE): Thin Layer Chromatography (TLC) is effective. Use a nonpolar eluent system (e.g., 10-20% ethyl acetate in hexanes). The product alkene will have a higher Rf value than the starting ketone. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm the disappearance of starting material and the appearance of the product mass.
-
Step 2 (Cyclopropanation): TLC is also suitable here. The cyclopropanated product will have a slightly higher Rf than the starting alkene. GC-MS is highly recommended to definitively track the conversion, as the Rf difference can be small.
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific problems you may encounter during the synthesis.
Caption: Troubleshooting workflow for the Simmons-Smith cyclopropanation step.
Issue 1: Low Yield in HWE Olefination (Step 1)
-
Question: My HWE reaction stalls, or the yield of Ethyl 2-(4,4-difluorocyclohexylidene)acetate is below 50%. What's wrong?
-
Answer: This is a common issue stemming from either incomplete deprotonation of the phosphonate or side reactions.
-
Probable Cause 1: Inactive Base/Wet Solvent. Sodium hydride (NaH) is extremely sensitive to moisture. Trace water in the THF solvent or on the glassware will consume the base, preventing the formation of the reactive ylide.
-
Solution 1: Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or use a high-quality anhydrous solvent from a sealed bottle. All glassware must be rigorously oven or flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Probable Cause 2: Insufficient Reaction Time/Temperature. The formation of the phosphonate anion can be slow.
-
Solution 2: After adding the triethyl phosphonoacetate to the NaH suspension, gently warm the mixture (e.g., to 40-50 °C) for at least 1 hour to ensure complete ylide formation before adding the ketone. After ketone addition, the reaction may require several hours or gentle reflux to go to completion.
-
Probable Cause 3: Impure Reagents. The quality of the triethyl phosphonoacetate and 4,4-difluorocyclohexanone is critical.
-
Solution 3: Purify reagents if necessary. Triethyl phosphonoacetate can be distilled under reduced pressure.
-
Issue 2: Low Conversion in Simmons-Smith Cyclopropanation (Step 2)
-
Question: The starting alkene is largely unreacted after the Simmons-Smith reaction, even after extended reaction times. What can I do?
-
Answer: This points to an issue with the generation or reactivity of the zinc carbenoid, a problem exacerbated by the electron-deficient nature of the substrate.
-
Probable Cause 1: Inactive Organozinc Reagent. As with the HWE, organozinc reagents are highly sensitive to moisture and air.[7]
-
Solution 1: Use a fresh bottle of diethylzinc (Et₂Zn) solution. Perform the reaction under a strict inert atmosphere. Use anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Probable Cause 2: Low Substrate Reactivity. As discussed, the difluoroalkene is electronically deactivated.[5]
-
Solution 2: Increase the equivalents of both diethylzinc and diiodomethane. While a 1.1 to 1.5 molar excess is typical, using up to 2.0-3.0 equivalents may be necessary to drive the reaction to completion. Additionally, increasing the reaction temperature by gently refluxing the mixture can improve the rate, but must be balanced against potential decomposition.[8]
-
Probable Cause 3: Improper Reagent Addition Sequence. The order of addition matters for forming the active carbenoid.
-
Solution 3: The preferred method is to add the diiodomethane to the solution of the alkene substrate first, and then add the diethylzinc solution dropwise at a low temperature (0 °C). This allows the carbenoid to be generated in the presence of the alkene, maximizing the chance of reaction.
-
Issue 3: Formation of Impurities and Difficult Purification
-
Question: My reaction works, but I get several byproducts and the final product is difficult to purify. How can I get a cleaner reaction?
-
Answer: Impurity formation often results from side reactions of the highly reactive organozinc species or from impurities in the starting materials.
-
Probable Cause 1: Impure Diiodomethane. Diiodomethane can degrade, releasing iodine which gives it a pink or brown color. This can lead to side reactions.
-
Solution 1: Purify the diiodomethane before use by passing it through a short plug of activated basic alumina or by washing with a sodium thiosulfate solution, drying, and distilling. Store it over copper wire in the dark.
-
Probable Cause 2: Vigorous Quenching. Quenching the reaction with water or acid can be highly exothermic and lead to byproduct formation.
-
Solution 2: Perform a careful, slow quench at low temperature (0 °C). A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a milder and more effective quenching agent than water or strong acid.
-
Probable Cause 3: Incomplete Reaction. Unreacted starting material can complicate purification.
-
Solution 3: Ensure the reaction has gone to completion by TLC or GC-MS before workup. If necessary, add an additional portion of the Simmons-Smith reagent. A well-executed column chromatography on silica gel is typically required for final purification.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4,4-difluorocyclohexylidene)acetate
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.32 g, 33.0 mmol) to a flame-dried 250 mL three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Washing: Wash the NaH with anhydrous hexanes (3 x 15 mL) to remove the mineral oil.
-
Ylide Formation: Add anhydrous tetrahydrofuran (THF, 80 mL). To this suspension, add triethyl phosphonoacetate (7.40 g, 33.0 mmol) dropwise via syringe over 15 minutes.
-
Activation: After the addition is complete, gently warm the mixture to 40 °C and stir for 1 hour. The solution should become a clear, pale yellow.
-
Reaction: Cool the mixture to 0 °C. Add a solution of 4,4-difluorocyclohexanone (3.96 g, 30.0 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the ketone.
-
Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to yield the title compound as a colorless oil.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ideal for ylide formation. |
| Solvent | Anhydrous THF | Good solubility for reactants and intermediates. |
| Stoichiometry | 1.1 eq. NaH, 1.1 eq. Phosphonate | Slight excess ensures complete ylide generation. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
Protocol 2: Synthesis of this compound
-
Preparation: To a flame-dried 250 mL flask under a nitrogen atmosphere, add a solution of Ethyl 2-(4,4-difluorocyclohexylidene)acetate (4.08 g, 20.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 100 mL).
-
Reagent Addition: Add diiodomethane (CH₂I₂, 8.04 g, 30.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Carbenoid Formation: Add diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 30.0 mL, 30.0 mmol) dropwise via syringe over 45 minutes. Maintain the internal temperature below 5 °C. A white precipitate may form.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor by GC-MS. If the reaction is sluggish, gently heat to 40-50 °C for 2-4 hours.
-
Workup: Cool the mixture to 0 °C and quench very carefully by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, 2-8% ethyl acetate in hexanes) to afford the final product.
| Parameter | Recommended Condition | Rationale |
| Carbenoid Source | Et₂Zn / CH₂I₂ (Furukawa) | Provides a more active and reproducible carbenoid.[3][4] |
| Solvent | Anhydrous DCE | Higher boiling point than DCM, allowing for gentle heating if needed. |
| Stoichiometry | 1.5 eq. Et₂Zn, 1.5 eq. CH₂I₂ | Molar excess helps drive the reaction with the deactivated alkene. |
| Temperature | 0 °C to RT (or 40 °C) | Initial low temperature for controlled carbenoid formation. |
References
-
Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Thieme Chemistry. Available at: [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Longdom Publishing S.L. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. Available at: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health (NIH). Available at: [Link]
-
ethyl 6-oxospiro[2.5]octane-1-carboxylate, min 97%, 250 mg. CP Lab Safety. Available at: [Link]
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of gem-Difluorospirocyclopropanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of gem-difluorospirocyclopropanes. This guide is designed for researchers, medicinal chemists, and materials scientists who are incorporating this valuable fluorinated motif into their molecules. The unique electronic properties of the gem-difluorocyclopropane group make it a compelling bioisostere for carbonyls and other functional groups, but its synthesis can present unique challenges.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common side reactions, optimize your reaction conditions, and achieve consistent, high-yielding results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction has a very low or no yield of the desired gem-difluorospirocyclopropane. What are the likely causes and how can I fix this?
Low yield is the most common issue in difluorocyclopropanation. The root cause often lies in the generation and stability of the highly reactive difluorocarbene intermediate. Let's break down the potential culprits from most to least likely.
A. Issues with Difluorocarbene Generation & Stability:
-
Moisture Contamination: Difluorocarbene and its precursors are highly sensitive to water. Trace moisture can lead to hydrolysis of intermediates, preventing the formation of the carbene altogether or consuming it as it forms.[2][3]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and freshly opened, high-purity reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.
-
-
Inactive Precursor or Activator: The difluorocarbene precursor may have degraded, or the activator may be insufficient.
-
Solution: Use a fresh bottle of the precursor (e.g., TMSCF₃). If using a salt as an activator (e.g., NaI, CsF), ensure it is anhydrous. It is good practice to run a small-scale control reaction with a highly reactive, simple alkene like styrene to confirm reagent viability before committing your valuable substrate.[4]
-
-
Incorrect Temperature: The thermal decomposition of many precursors to generate difluorocarbene is highly temperature-dependent.[5][6]
-
For Thermal Precursors (e.g., ClCF₂COONa): If the temperature is too low, carbene generation will be too slow. If it's too high, rapid decomposition and side reactions can dominate. The optimal temperature is often a delicate balance. A microwave-based protocol can sometimes offer better control and drastically reduce reaction times.[7]
-
For Activated Precursors (e.g., TMSCF₃/NaI): While these reactions can often be run at lower temperatures, sufficient thermal energy is still needed to drive the reaction to completion.[8]
-
B. Competing Side Reactions:
-
Reaction with Nucleophiles: Difluorocarbene is electrophilic and will react with any available nucleophile. If your solvent (e.g., DMF), base, or even the substrate itself contains nucleophilic functional groups (amines, thiols, some heterocycles), these can intercept the carbene before it reacts with the target alkene.[9][10]
-
Solution: Choose a non-nucleophilic solvent (e.g., THF, dioxane, toluene). If your substrate has problematic functional groups, they must be protected prior to the cyclopropanation reaction.
-
-
Carbene Dimerization: At high concentrations, difluorocarbene can dimerize to form tetrafluoroethylene (C₂F₄), which can polymerize. This is often indicated by the formation of a white solid (polytetrafluoroethylene).[11]
-
Solution: Use a slow-addition strategy for the precursor or run the reaction at a higher dilution to keep the instantaneous concentration of the carbene low.
-
C. Substrate Reactivity:
-
Electron-Poor Alkenes: Difluorocarbene is a moderately electrophilic species and reacts much more readily with electron-rich alkenes. Electron-deficient double bonds, such as those in α,β-unsaturated ketones, can be very challenging substrates.
-
Solution: For unreactive alkenes, you may need to switch to a more potent carbene source like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), which can generate the carbene under milder conditions.[8] Alternatively, higher temperatures and longer reaction times may be required, which in turn increases the risk of side reactions.
-
Below is a troubleshooting workflow to diagnose the cause of low yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Q2: I'm observing a complex mixture of byproducts. What are they and where do they come from?
A messy reaction profile is often a sign that the difluorocarbene is reacting with components other than your target alkene.
-
Insertion into X-H Bonds: Difluorocarbene can insert into O-H, N-H, and S-H bonds, leading to the formation of difluoromethyl ethers, amines, and sulfides, respectively. This is a common side reaction if your substrate contains these functional groups.
-
Diagnosis & Solution: Look for masses corresponding to [Substrate + 48] (addition of CF₂) in your MS data. Protect these functional groups before the reaction.
-
-
Insertion into C-H Bonds: While less common, insertion into activated C-H bonds (e.g., allylic or benzylic positions) can occur, particularly at higher temperatures.
-
Diagnosis & Solution: This can be difficult to diagnose without extensive NMR analysis. If suspected, try running the reaction at a lower temperature with a more reactive precursor.
-
-
Reaction with Carbonyls: Aldehydes and ketones can react with difluorocarbene to form epoxides, which may rearrange to other products.[11]
-
Diagnosis & Solution: Protect carbonyl groups if they are not the intended reaction site.
-
-
Precursor-Derived Byproducts: The byproducts of the carbene precursor itself can sometimes complicate purification. For example, using ClCF₂COONa generates NaCl and CO₂, while TMSCF₃ generates NaI and TMSF.[4][5]
-
Diagnosis & Solution: These are generally easy to remove with an aqueous workup, but be aware of their presence.
-
Q3: My product is volatile and I'm losing it during workup and purification. How can I minimize this loss?
Many low-molecular-weight gem-difluorospirocyclopropanes are highly volatile, a factor that can significantly reduce isolated yields.[7]
-
Avoid High Vacuum: Do not leave the product on a high-vacuum line for extended periods. When removing solvent on a rotary evaporator, use minimal vacuum and a cool water bath.
-
Extraction Technique: During aqueous workup, use a low-boiling-point solvent like pentane or diethyl ether for extraction. Minimize the volume of solvent used to reduce the amount that needs to be evaporated.
-
Chromatography: If column chromatography is necessary, use a low-boiling-point eluent system (e.g., hexanes/ether). Consider using a gentle stream of nitrogen or argon to evaporate fractions rather than a rotary evaporator. For very volatile compounds, preparative GC may be a more suitable purification method.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which difluorocarbene precursor should I choose for my reaction?
The choice of precursor is critical and depends on your substrate, scale, and safety considerations.[1][12] Modern reagents have largely superseded older, more hazardous methods.[12]
| Precursor | Common Name / Abbreviation | Typical Conditions | Pros | Cons |
| ClCF₂COONa | Sodium Chlorodifluoroacetate | High Temp (>150 °C), Aprotic Solvent (Diglyme, THF) | Inexpensive, readily available. | Harsh conditions, limited to thermally stable substrates, can be difficult to scale safely.[5] |
| (CF₃)Si(CH₃)₃ | Ruppert-Prakash Reagent / TMSCF₃ | NaI or CsF (cat.), 60-80 °C, THF/Dioxane | Mild conditions, broad substrate scope, reliable.[8] | Relatively expensive, generates fluoride byproducts. |
| FSO₂CF₂COOSi(CH₃)₃ | Dolbier Reagent / TFDA | 25-80 °C, DME | Highly efficient for both electron-rich and electron-poor alkenes.[8] | Expensive, can be sensitive to moisture, may require purification to remove residual acid. |
| BrCF₂Si(CH₃)₃ | TMSCF₂Br | Halide source (cat.), Heat | Claimed to be safer for large-scale use as it avoids gaseous byproducts.[8] | Less common than TMSCF₃. |
Q2: What are the key mechanistic pathways and competing reactions I should be aware of?
The primary desired reaction is a [2+1] cycloaddition of singlet difluorocarbene to the alkene. However, several other pathways compete for the carbene intermediate.
Caption: Reaction mechanism showing the desired cycloaddition versus side reactions.
The key is to favor the [2+1] cycloaddition kinetically. This is achieved by ensuring the alkene is the most reactive species available to the carbene and by maintaining a low instantaneous concentration of the carbene to suppress dimerization.
Q3: Which functional groups are incompatible with difluorocyclopropanation?
Certain functional groups can either react with the difluorocarbene or interfere with its generation.
-
Highly Incompatible (Protection Required):
-
Potentially Problematic:
-
Generally Tolerated:
-
Esters, amides, ethers, halides, nitriles, and protected alcohols/amines are typically well-tolerated.
-
Part 3: General Experimental Protocol
This protocol provides a reliable starting point for the difluorocyclopropanation of an electron-rich alkene using the Ruppert-Prakash reagent (TMSCF₃).
Reaction: Difluorocyclopropanation of Styrene
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous sodium iodide (NaI, 0.2 eq).
-
Add anhydrous solvent (e.g., 1,2-dimethoxyethane or THF, to make a 0.5 M solution with respect to the alkene).
-
Add the alkene substrate (e.g., styrene, 1.0 eq).
-
-
Reaction Execution:
-
Heat the stirred mixture to the reaction temperature (typically 70-80 °C).
-
Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) via syringe pump over 1-2 hours. Note: Slow addition is crucial to minimize carbene dimerization.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC/GC-MS analysis shows consumption of the starting material.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with a low-boiling-point organic solvent (e.g., diethyl ether or pentane, 3x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove residual iodine), then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent in vacuo using a rotary evaporator with a cool water bath.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure gem-difluorospirocyclopropane.
-
References
-
Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]
-
ResearchGate. (2025). Plausible mechanism Possible reaction mechanism of difluorocarbene... Scientific Diagram. [Link]
-
Feng, Z., et al. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. [Link]
-
Feng, Z., et al. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. RSC Publishing. [Link]
-
Zhang, Y., et al. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters. [Link]
-
Wang, F., et al. (2025). Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling. PubMed. [Link]
-
Brückner, A., et al. (1985). Reaction of difluorocarbene with covalent halides. Journal of Fluorine Chemistry. [Link]
-
ResearchGate. (n.d.). Difluorocarbene chemistry, radiosynthesis and divergent reactivity of... Scientific Diagram. [Link]
-
Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Development of a new difluorocarbene precursor. Scientific Diagram. [Link]
-
Zhang, X., et al. (2021). Transition-metal difluorocarbene complexes. Chemical Society Reviews. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. [Link]
-
Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. PubMed. [Link]
-
Gao, Y., et al. (2025). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. OPUS at UTS. [Link]
-
ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]
-
Kirsch, P. (2004). The preparation and properties of 1,1-difluorocyclopropane derivatives. Modern Fluoroorganic Chemistry. [Link]
-
ResearchGate. (n.d.). [3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides. ResearchGate. [Link]
-
Sante, L., et al. (2022). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules. [Link]
-
Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. [Link]
-
Taylor & Francis. (n.d.). Difluorocarbene – Knowledge and References. Taylor & Francis Online. [Link]
-
Rullière, P., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. [Link]
-
Wang, F., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications. [Link]
-
ResearchGate. (n.d.). Development of alkene difluorocyclopropanation reagents. Scientific Diagram. [Link]
-
E. K. Fields, S. Meyerson. (1967). Kinetics and mechanism of the thermal decomposition of difluoroacetic acid. Journal of the Chemical Society B: Physical Organic. [Link]
-
PacBio. (2018). Low Yield Troubleshooting Guide. [Link]
Sources
- 1. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
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- 7. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
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- 9. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05660H [pubs.rsc.org]
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- 11. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Fluorinated Spirocyclic Compounds
Welcome to the technical support center for the purification of fluorinated spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the unique challenges encountered during the purification of these complex molecules. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What makes fluorinated spirocyclic compounds particularly challenging to purify?
Fluorinated spirocyclic compounds present a dual challenge stemming from the combined properties of the fluorine atoms and the rigid, three-dimensional spirocyclic core. The high electronegativity of fluorine can significantly alter a molecule's properties by:
-
Changing Polarity and Dipole Moments: This affects solubility and interactions with chromatographic stationary phases in unpredictable ways.
-
Altering pKa Values: Fluorine's electron-withdrawing nature can decrease the pKa of nearby basic functional groups, such as nitrogen in a piperidine ring, which impacts behavior in ion-exchange chromatography and solubility.[1]
-
Introducing Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be leveraged for purification but may also complicate standard methods.[1]
The spirocyclic core adds another layer of complexity by creating stereoisomers (enantiomers and diastereomers) that are often difficult to separate due to their similar physical properties.[2]
Q2: Which purification techniques are generally most effective for this class of compounds?
A multi-modal approach is often necessary. The most powerful techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary tool for purifying fluorinated compounds. The choice of stationary phase and mobile phase is critical.[1] Fluorinated stationary phases or the use of fluorinated mobile phase additives can provide unique selectivity.[3][4]
-
Supercritical Fluid Chromatography (SFC): SFC is exceptionally well-suited for purifying chiral spirocyclic intermediates due to its high throughput, reduced solvent consumption, and often orthogonal selectivity compared to HPLC.[5]
-
Fluorous Solid-Phase Extraction (F-SPE): This specialized technique utilizes fluorous interactions for the selective retention of highly fluorinated compounds, allowing for efficient separation from non-fluorinated or less-fluorinated impurities.[1]
-
Crystallization: While challenging due to the altered solubility of fluorinated compounds, crystallization is an excellent method for obtaining highly pure material, especially for diastereomer separation.[1][2]
Q3: My fluorinated spirocycle has poor UV absorbance. How can I detect it during purification?
For compounds lacking a strong UV chromophore, several alternative detection methods can be employed:
-
Mass Spectrometry (MS) Detection: Mass-directed purification is a powerful technique that collects fractions based on the mass-to-charge ratio of the target compound, making it independent of UV absorbance.[2]
-
Evaporative Light Scattering Detector (ELSD): This is a nearly universal detector that can identify any non-volatile analyte, making it an excellent choice for compounds without a chromophore.[2]
-
Pre-column Derivatization: Introducing a UV-active or fluorescent tag to your molecule can significantly enhance its detectability.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of fluorinated spirocyclic compounds, offering step-by-step solutions and the rationale behind them.
Problem 1: Poor Separation of Diastereomers
Diastereomers of spirocyclic compounds can be notoriously difficult to separate due to their subtle differences in physical properties.
Workflow for Diastereomer Separation
Caption: Workflow for diastereomer separation.
Step-by-Step Protocol: Optimizing Chromatographic Separation
-
Initial Scouting (Analytical Scale):
-
Stationary Phase Screening: Test a variety of analytical HPLC or SFC columns. Standard C18 and C8 columns are a good starting point, but fluorinated phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity for fluorinated compounds.[3][4][6] PFP phases can provide enhanced dipole, π-π, and charge transfer interactions.[7]
-
Mobile Phase Screening:
-
For Reverse-Phase HPLC , screen different organic modifiers (acetonitrile, methanol) with an aqueous phase (e.g., 0.1% formic acid).
-
For Normal-Phase/SFC , screen various combinations of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).[2]
-
Consider a "hetero-pairing" approach by using a standard hydrocarbon column (e.g., C8) with a fluorinated eluent like 2,2,2-trifluoroethanol (TFE).[8][9] This can induce unique selectivity.[8]
-
-
-
Method Optimization:
-
Gradient vs. Isocratic Elution: If initial screening shows some separation, optimize the gradient slope. For very similar compounds, a shallow gradient or isocratic elution may be necessary.
-
Temperature: Temperature can significantly affect the separation of fluorinated compounds.[8][10] Experiment with temperatures ranging from ambient to elevated (e.g., 45-60°C). Increased temperature can improve peak shape and sometimes enhance resolution.[8]
-
Additives: For basic spirocycles (e.g., containing a piperidine moiety), add a small amount of a basic modifier like diethylamine (DEA, ~0.1%) to the mobile phase to improve peak shape and prevent tailing.[2] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[11]
-
-
Scale-Up:
-
Once an effective analytical method is developed, scale up to a preparative column with the same stationary phase. Adjust the flow rate and injection volume accordingly.
-
Troubleshooting Table: Diastereomer Separation
| Issue | Potential Cause | Recommended Solution |
| Co-elution | Insufficient selectivity of the stationary/mobile phase system. | Screen alternative stationary phases (e.g., PFP, phenyl-hexyl).[4][6] Try using a fluorinated mobile phase additive like TFE with a standard C8 or C18 column.[8][12] |
| Poor Peak Shape (Tailing) | Secondary interactions between basic nitrogen centers and residual silanols on the silica support. | Add a basic modifier such as diethylamine (0.1%) to the mobile phase.[2] |
| Compound Instability | Degradation on acidic silica gel. | Consider using a less acidic stationary phase like alumina or deactivated silica.[13] Test compound stability on a TLC plate spotted and left for some time before eluting.[13] |
Problem 2: Co-elution with Fluorinated and Non-fluorinated Impurities
The unique properties of fluorine can lead to unexpected elution patterns, causing fluorinated compounds to co-elute with structurally different impurities.
Logical Flow for Method Development
Caption: Orthogonal purification strategy.
Step-by-Step Protocol: Orthogonal Purification
-
Primary Purification:
-
Perform an initial purification using a standard method like reverse-phase HPLC on a C18 column. This will separate compounds based primarily on hydrophobicity.[12]
-
-
Secondary (Orthogonal) Purification:
-
If co-elution persists, utilize a purification method that relies on a different separation mechanism.
-
Fluorophilicity: Employ a fluorinated stationary phase (like a PFP column) or fluorous SPE. These methods separate based on "fluorophilicity," where more highly fluorinated compounds are retained more strongly.[3][9] This is often orthogonal to the hydrophobicity-based separation of C18.[4]
-
Step-by-Step F-SPE:
-
Condition a fluorous SPE cartridge with a water-miscible organic solvent (e.g., methanol).
-
Equilibrate the cartridge with a highly aqueous solvent.
-
Load your sample dissolved in a minimal amount of organic solvent.
-
Wash with a highly aqueous mobile phase to elute non-fluorinated and less-fluorinated impurities.
-
Elute your target fluorinated spirocycle with a highly organic, often fluorinated, solvent (e.g., methanol or TFE).[1]
-
-
Column and Solvent Selection Guide
| Separation Goal | Recommended Column Type | Rationale | Mobile Phase Considerations |
| General Purpose | C18, C8 | Separates based on hydrophobicity. A good first choice.[8] | Acetonitrile/Water or Methanol/Water gradients. |
| Separating Halogenated Aromatics | Pentafluorophenyl (PFP) | Offers π-π, dipole, and shape selectivity.[3][4][6] | Often provides different elution orders compared to C18.[4] |
| Separating Highly Fluorinated Compounds | Fluorous or Perfluoroalkyl Phases | Utilizes fluorous-fluorous interactions for strong retention of fluorinated analytes.[9] | Can use fluorinated solvents like TFE to modulate retention.[3] |
| Chiral Separation | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantioselective interactions. | Often used with SFC for higher throughput.[5] Normal phase solvents (Hexane/IPA) are common. |
Problem 3: Difficulty with Crystallization
The altered solubility and intermolecular interactions of fluorinated spirocycles can make finding suitable crystallization conditions challenging.[1]
Step-by-Step Protocol: Troubleshooting Crystallization
-
Purity Assessment: Ensure the material is of sufficient purity (>90-95%) before attempting crystallization. An impure sample may inhibit crystal formation. Use analytical HPLC to confirm purity.
-
Solvent Screening:
-
Systematic Approach: Use a 96-well plate to screen a wide array of solvents and solvent combinations in parallel.
-
Finding a Single Solvent: Identify a solvent in which your compound is sparingly soluble at room temperature but fully soluble when heated.
-
Binary Solvent Systems: If a single solvent is not effective, find a "good" solvent in which your compound is highly soluble and a "bad" (anti-solvent) in which it is poorly soluble.
-
Dissolve the compound in a minimal amount of the good solvent.
-
Slowly add the anti-solvent until turbidity persists.
-
Gently heat until the solution becomes clear again, then allow it to cool slowly.
-
-
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to initiate crystal growth.[2]
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.
-
Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent, gradually increasing the concentration.
-
-
Patience is Key: Some crystallizations can take days or even weeks. Do not be discouraged by initial failures.
References
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Jiang, Z. X., Li, Y., & Li, X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 64–67. Retrieved from [Link]
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Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Jiang, Z. X., Li, Y., & Li, X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6. (2020, June 7). YouTube. Retrieved from [Link]
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Jarry, R. L., Davis, W. D., & Stock, L. P. (1958). Purification of Fluorine by Distillation. Industrial & Engineering Chemistry, 50(4), 605–606. Retrieved from [Link]
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Jiang, Z. X., Li, Y., & Li, X. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 141, 72–77. Retrieved from [Link]
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Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved from [Link]
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Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review. (2024). Molecules, 29(8), 1888. Retrieved from [Link]
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Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 18(10). Retrieved from [Link]
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Kamiusuki, T., Monde, T., Yano, K., Yokoi, T., & Konakahara, T. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 37(10), 383–388. Retrieved from [Link]
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Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (2022). ACS Organic & Inorganic Au, 2(4), 334–342. Retrieved from [Link]
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Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Bell, D. S., & Jones, A. D. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International, 29(2). Retrieved from [Link]
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Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Journal of Chromatographic Science, 26(8), 401-405. Retrieved from [Link]
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Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (2016). Waters Corporation. Retrieved from [Link]
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Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Retrieved from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. Retrieved from [Link]
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How Do You Choose the Right Column for Chromatography? (n.d.). Chromatography Today. Retrieved from [Link]
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Chromatography Column Selection Guide. (2023). Biocompare. Retrieved from [Link]
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Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. Retrieved from [Link]
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Help separating diastereomers with very similar Rf. (2018). Reddit. Retrieved from [Link]
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Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2018). Molecules, 23(10), 2445. Retrieved from [Link]
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Case studies of fluorine in drug discovery. (2019). ResearchGate. Retrieved from [Link]
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The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved from [Link]
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Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 21(11), 1547. Retrieved from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 32. Retrieved from [Link]
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18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). The Journal of Organic Chemistry, 86(17), 11213–11215. Retrieved from [Link]
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18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). The Journal of Organic Chemistry, 86(17), 11213–11215. Retrieved from [Link]
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The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 981–984. Retrieved from [Link]
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ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. (2024). Ukrainian Chemistry Journal, 91(2), 55–90. Retrieved from [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209. Retrieved from [Link]
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Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Agricultural and Food Chemistry, 52(4), 753–759. Retrieved from [Link]
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Fluorination methods in drug discovery. (2021). Organic & Biomolecular Chemistry, 19(35), 7584–7604. Retrieved from [Link]
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Fluorine in Drug Design: A Case Study With Fluoroanisoles. (2015). ChemMedChem, 10(8), 1316–1323. Retrieved from [Link]
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Stability of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate under acidic and basic conditions
Prepared by: The Gemini Senior Application Scientist Team Document ID: TSS-DFSO-2601 Version: 1.0 Last Updated: January 19, 2026
Introduction
Welcome to the technical support guide for Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. This molecule incorporates three key structural features: an ethyl ester, a spirocyclic core, and a gem-difluorocyclopropane ring. This unique combination offers a rigid three-dimensional scaffold valuable in medicinal chemistry and materials science.[1] However, the inherent ring strain of the cyclopropane moiety, amplified by the gem-difluoro substitution, alongside the reactivity of the ester group, raises critical questions about its stability during chemical transformations.[2][3]
This guide provides researchers, scientists, and drug development professionals with in-depth answers to frequently asked questions, robust troubleshooting protocols, and detailed experimental workflows to confidently handle this compound under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A: The molecule is a tale of two functionalities with differing reactivities.
-
The Ethyl Ester: This is the most reactive site under standard hydrolytic conditions. It will readily undergo hydrolysis to the corresponding carboxylic acid under acidic conditions or saponification to a carboxylate salt under basic conditions.[4][5]
-
The gem-Difluorospiro[2.5]octane Core: The gem-difluorocyclopropane ring is kinetically stable under many common synthetic conditions, including some reductions and oxidations.[6][7] The gem-difluoro substitution increases the ring-strain energy compared to a non-fluorinated cyclopropane, but the C-C bonds remain robust.[2][6] The ring system is generally more resistant to degradation under basic conditions than acidic ones.[8]
Overall, you should anticipate reactions at the ester group to occur preferentially under standard aqueous acidic or basic conditions, while the core spirocyclic ring system remains intact.
Q2: What is the expected outcome when subjecting the compound to acidic conditions (e.g., HCl/H₂O, reflux)?
A: The primary and expected reaction is the acid-catalyzed hydrolysis of the ethyl ester to form 6,6-difluorospiro[2.5]octane-1-carboxylic acid and ethanol.[9] This is a reversible equilibrium-driven process. To drive the reaction to completion, a large excess of water is typically used, with the dilute acid serving as both the catalyst and the water source.[4]
While acid-catalyzed ring-opening of cyclopropanes is possible, especially for "donor-acceptor" systems (where the ester acts as the acceptor), it generally requires harsher conditions, such as strong Lewis acids or non-aqueous systems.[10][11][12] For standard aqueous acid hydrolysis, the spiro[2.5]octane core is expected to remain intact.[6][8]
Q3: What is the expected outcome under basic conditions (e.g., NaOH in EtOH/H₂O)?
A: Under basic conditions, the compound will undergo rapid and irreversible saponification.[13][14] The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The final products are the sodium salt of 6,6-difluorospiro[2.5]octane-1-carboxylic acid and ethanol. To isolate the free carboxylic acid, a subsequent acidic workup (e.g., with HCl) is required to protonate the carboxylate salt.[15]
The gem-difluorocyclopropane ring is highly stable under these conditions. Base-mediated ring-opening is not a common pathway and is not expected to be a competing reaction.[8]
Q4: Is it possible to open the gem-difluorocyclopropane ring? Under what conditions?
A: Yes, while kinetically stable, the strained ring can be opened under specific, non-hydrolytic conditions. These are not typical for ester hydrolysis but are important to be aware of for further derivatization:
-
Transition Metal Catalysis: Palladium, rhodium, or nickel complexes can catalyze ring-opening reactions, often leading to fluoroallylic structures.[2][16][17]
-
Lewis Acids: Strong Lewis acids like Sc(OTf)₃ can activate the cyclopropane ring for nucleophilic attack.[10][11]
-
Radical Reactions: Ring-opening can be initiated by single-electron oxidants (e.g., CAN) or other radical initiators.[18]
These methods are powerful synthetic tools but highlight that the ring's integrity is context-dependent and should not be taken for granted under all synthetic protocols.
Q5: How do the gem-difluoro and spirocyclic features influence the molecule's stability?
A: Both features have a significant structural and electronic impact.
-
Gem-Difluoro Group: The two fluorine atoms increase the ring strain of the cyclopropane by approximately 5 kcal/mol per fluorine atom.[6] This higher energy ground state can, in some cases, lower the activation energy for ring-opening reactions.[19] Quantum-chemical studies also show that geminal fluorines can provide electronic stabilization through anomeric-like interactions.[3][20][21]
-
Spirocyclic Core: The spiro fusion to a cyclohexane ring introduces significant conformational rigidity.[1] This locks the spatial orientation of the substituents on both rings, which can be advantageous for receptor binding in drug discovery but does not inherently make the cyclopropane ring more or less susceptible to chemical cleavage under hydrolytic conditions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield or incomplete reaction during acidic hydrolysis. | 1. Reversible Reaction: The hydrolysis is an equilibrium process. If not enough water is present, the reverse reaction (esterification) will compete.[4] 2. Insufficient Catalyst/Heat: The reaction may be too slow at lower temperatures or with insufficient acid catalyst. | 1. Increase Water Content: Use a larger excess of dilute aqueous acid (e.g., switch from 1M HCl to 3M or 6M HCl) to push the equilibrium toward the products. 2. Increase Temperature: Ensure the reaction is heated to reflux to increase the reaction rate. Monitor by TLC or LCMS to determine the optimal time. |
| Unexpected side products are observed under acidic conditions. | 1. Ring-Opening: While unlikely under standard hydrolysis, prolonged heating, very strong acid, or trace metal impurities could be causing minor ring-opening.[8] 2. Decomposition: The starting material or product may be sensitive to very high temperatures over extended periods. | 1. Use Milder Conditions: Attempt the hydrolysis at a lower temperature for a longer time. 2. Screen Different Acids: Try a different acid catalyst, such as dilute H₂SO₄ or p-toluenesulfonic acid (PTSA) in aqueous media. 3. Purify Reagents: Ensure all reagents and solvents are free from metal contaminants. |
| Saponification (basic hydrolysis) is incomplete. | 1. Steric Hindrance: The spirocyclic structure might slightly hinder the approach of the hydroxide nucleophile. 2. Biphasic Reaction: If the ester has poor solubility in the aqueous base, the reaction can be slow due to limited interfacial contact.[22] | 1. Increase Reaction Time/Temperature: Heat the reaction mixture to reflux and monitor for completion. 2. Use a Co-solvent: Add a solvent like tetrahydrofuran (THF) or methanol (MeOH) to create a single phase, improving reactant mixing and reaction rate.[15][22] |
| Starting material appears degraded before use. | 1. Trace Acid/Base: The compound may have been exposed to acidic or basic contaminants during storage. 2. Hydrolysis by Atmospheric Moisture: Over long-term storage, moisture can slowly hydrolyze the ester, especially if stored improperly. | 1. Confirm Purity: Check the purity of the starting material by NMR, GC, or LCMS before starting a reaction. 2. Proper Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). |
Data Summary: Stability Overview
| Condition | Reagents & Solvents | Temp. | Expected Primary Outcome | Potential Issues / Minor Pathways |
| Strongly Acidic | 3-6 M HCl (aq) or H₂SO₄ (aq) | Reflux | Ester Hydrolysis: Complete conversion to the carboxylic acid.[9] | Ring integrity is expected to be maintained. Prolonged harsh conditions could cause minor decomposition.[8] |
| Mildly Acidic | Acetic Acid (aq), PTSA (cat.) | RT - 50 °C | Slow Ester Hydrolysis: The reaction will proceed slowly or may not go to completion. | The gem-difluorocyclopropane ring is stable under these conditions.[8] |
| Neutral | pH 7.4 Buffer (e.g., PBS) | 37 °C | High Stability: Both the ester and the cyclopropane ring are stable. | Negligible hydrolysis of the ester over typical experimental timescales. |
| Mildly Basic | K₂CO₃ or NaHCO₃ in MeOH/H₂O | RT | High Stability: The compound is generally stable. | Very slow saponification may occur over extended periods. |
| Strongly Basic | 1-3 M NaOH or KOH in EtOH/H₂O/THF | RT - Reflux | Saponification: Rapid and irreversible conversion to the carboxylate salt.[13][15] | The gem-difluorocyclopropane ring is highly stable under these conditions.[8] |
Experimental Protocols & Visualizations
Protocol 1: Stability Assessment via Acid-Catalyzed Hydrolysis
This workflow allows a researcher to monitor the rate of ester hydrolysis while confirming the stability of the spirocyclic core.
Workflow Diagram:
Caption: Workflow for assessing stability under acidic conditions.
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 230 mg, 1.0 mmol).
-
Reagents: Add a suitable co-solvent if needed (e.g., 5 mL of THF) followed by 10 mL of 3M aqueous HCl.
-
Reaction: Heat the mixture to reflux. Start a timer and immediately withdraw the first timepoint (t=0).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Quench & Extract: Immediately quench the aliquot in a vial containing saturated NaHCO₃ solution (1 mL) and ethyl acetate (1 mL). Vortex thoroughly.
-
Analysis: Spot the upper organic layer on a TLC plate (e.g., 20% EtOAc/Hexanes) to monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid). The product will have a lower Rf value.
-
Final Workup: After the reaction is complete (as judged by TLC), cool the mixture, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude 6,6-difluorospiro[2.5]octane-1-carboxylic acid.
-
Characterization: Confirm the structure of the product by ¹H and ¹⁹F NMR to verify that the gem-difluorocyclopropane ring is intact.
Protocol 2: Stability Assessment via Saponification
This workflow details the base-mediated hydrolysis of the ester.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (230 mg, 1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Reagent: Add sodium hydroxide (80 mg, 2.0 mmol, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat gently to 50 °C.
-
Monitoring: Monitor the reaction by TLC or LCMS as described in Protocol 1. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification & Extraction: Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath. Slowly add 3M HCl until the pH is ~1-2. A precipitate of the carboxylic acid may form. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.
-
Characterization: Confirm the structure via NMR as described above.
Key Reaction Mechanisms
The stability of the compound is governed by the interplay of two potential reaction pathways: ester hydrolysis and cyclopropane ring-opening. Under standard aqueous conditions, ester hydrolysis is the dominant pathway.
Mechanism 1: Acid-Catalyzed Ester Hydrolysis
This is a multi-step equilibrium process initiated by protonation of the ester's carbonyl oxygen.[9]
Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.
Mechanism 2: Base-Mediated Saponification
This is an irreversible process driven by the deprotonation of the carboxylic acid intermediate.[13]
Caption: Mechanism of irreversible base-catalyzed saponification.
References
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Lv, L., Qian, H., & Li, Z. (2022). Catalytic Diversification of gem-Difluorocyclopropanes: Recent Advances and Challenges. ChemCatChem, 14(21), e202200890. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 21. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Overcoming low reactivity in the functionalization of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Welcome to the technical support center for the functionalization of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and challenging scaffold. The inherent stability and low reactivity of this compound, stemming from the sterically hindered spirocyclic system and the electron-withdrawing nature of the gem-difluoro group, often present significant hurdles in synthetic campaigns.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of this molecule. The advice herein is based on established chemical principles and insights from practical laboratory experience.
I. Troubleshooting Guide: Common Reactivity Issues
This section addresses specific problems you may encounter when attempting to functionalize this compound. Each problem is followed by a series of potential causes and detailed, actionable solutions.
Problem 1: Inefficient or Failed Hydrolysis of the Ethyl Ester
You're attempting to hydrolyze the ethyl ester to the corresponding carboxylic acid, but the reaction is sluggish, incomplete, or fails to proceed entirely.
This is a common issue due to the significant steric hindrance around the carbonyl group, making it resistant to standard saponification conditions.[1][2][3]
Root Cause Analysis & Solutions
-
Cause A: Insufficiently Harsh Conditions. Standard hydrolysis conditions (e.g., NaOH or KOH in aqueous methanol at reflux) are often inadequate for this substrate.
-
Solution 1: Increase Reaction Temperature and Base Concentration. Employing more forcing conditions can overcome the activation energy barrier. Consider using higher concentrations of NaOH or KOH (e.g., 10N) in a high-boiling point solvent mixture like water/dioxane or water/THF, potentially under microwave irradiation to safely reach temperatures above the solvent's boiling point.[1]
-
Solution 2: Utilize a Non-Aqueous Hydrolysis System. In some cases, replacing traditional protic solvents with aprotic ones can enhance the reactivity of the hydroxide anion.[2] A system of NaOH in a mixture of MeOH and a non-polar aprotic solvent like CH2Cl2 can be effective at room temperature for hindered esters.[2][4]
-
-
Cause B: Poor Solubility of the Substrate. The hydrophobic nature of the spirocyclic scaffold can lead to poor solubility in aqueous reaction media, limiting the interaction between the ester and the hydroxide ions.
-
Solution 1: Employ a Phase-Transfer Catalyst. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transport of hydroxide ions into the organic phase where the substrate resides.
-
Solution 2: Use a Co-solvent System. A mixture of solvents like THF/water or dioxane/water can improve the solubility of the starting material while maintaining a sufficiently aqueous environment for the hydrolysis to occur.
-
Experimental Protocol: Microwave-Assisted Saponification
-
In a microwave-safe reaction vessel, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10N aqueous NaOH.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120-150 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Problem 2: Difficulty in Direct Functionalization of the Carboxylic Acid
You have successfully synthesized the carboxylic acid, but subsequent attempts at functionalization (e.g., amide coupling, esterification) are proving difficult.
The steric hindrance that impeded hydrolysis also affects the reactivity of the resulting carboxylic acid.
Root Cause Analysis & Solutions
-
Cause A: Steric Hindrance at the Carboxyl Group. The bulky spirocyclic framework shields the carboxyl group, hindering the approach of nucleophiles.
-
Solution 1: Use Potent Activating Agents. For amide bond formation, stronger activating agents than standard carbodiimides may be necessary. Consider using HATU, HBTU, or converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the addition of the amine.
-
Solution 2: High-Temperature Esterification. For esterification with hindered alcohols, classic Fischer esterification conditions (acid catalyst in the corresponding alcohol at reflux) may require prolonged reaction times and elevated temperatures.
-
Problem 3: Unwanted Ring-Opening of the Cyclopropane Ring
Under certain reaction conditions, you observe the formation of products resulting from the opening of the gem-difluorocyclopropane ring.
The gem-difluorocyclopropane ring is strained and can undergo ring-opening, particularly under transition-metal catalysis or with certain nucleophiles.[5][6][7]
Root Cause Analysis & Solutions
-
Cause A: Transition Metal-Catalyzed Ring-Opening. Palladium, nickel, and copper catalysts are known to promote the ring-opening of gem-difluorocyclopropanes to form fluoroallylic species.[5][6]
-
Solution 1: Avoid Incompatible Catalysts. If functionalization is desired without ring-opening, avoid reaction conditions known to facilitate this pathway. Carefully screen catalysts and ligands if a metal-catalyzed process is unavoidable.
-
Solution 2: Leverage Ring-Opening for Desired Functionalization. In some synthetic strategies, this ring-opening can be a powerful tool for introducing new functional groups. For example, palladium-catalyzed cross-coupling reactions with various nucleophiles can lead to a diverse range of fluoroalkenes.[5][8][9]
-
-
Cause B: Radical-Mediated Ring Cleavage. The cyclopropane ring can be susceptible to cleavage under radical conditions.[10]
-
Solution 1: Scrutinize Reagents for Radical Initiators. Be cautious with reagents that can generate radicals, such as those used in certain halogenation or oxidation reactions, especially at elevated temperatures.
-
Illustrative Workflow: Decision-Making for Functionalization
Caption: Decision workflow for functionalizing the target compound.
II. Frequently Asked Questions (FAQs)
Q1: Why is the ester group in this compound so unreactive?
A1: The low reactivity is primarily due to steric hindrance. The spirocyclic system, particularly the cyclohexane ring fused at the C3 position of the cyclopropane, physically blocks the approach of nucleophiles to the carbonyl carbon of the ester. Additionally, the electron-withdrawing effect of the two fluorine atoms can slightly decrease the electron density on the carbonyl oxygen, making it a less effective target for nucleophilic attack.
Q2: I need to perform a reaction at the alpha-position to the ester (the C1 of the cyclopropane). What challenges should I expect?
A2: Deprotonation at the α-position will be difficult. The acidity of this proton is relatively low, and the steric hindrance will make it challenging for a bulky base to access it. You will likely need to use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures to generate the enolate, which can then be trapped with a suitable electrophile.
Q3: Can I selectively reduce the ester to the corresponding alcohol?
A3: Yes, this is generally feasible. While the ester is sterically hindered, strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are typically effective.[11] Due to the steric bulk, you may need to use a larger excess of the reducing agent and potentially longer reaction times or slightly elevated temperatures compared to a less hindered ester.
Q4: Are there methods to functionalize the cyclohexane ring of the spiro-system?
A4: Functionalization of the cyclohexane ring would likely require standard alkane C-H activation or functionalization methods. The reactivity of these C-H bonds will be influenced by their position relative to the spiro center. Reactions proceeding via radical intermediates might be a viable approach, but selectivity could be an issue. Site-directed C-H functionalization using a directing group strategy could offer a more controlled approach.
Q5: My attempts at fluorodecarboxylation of the corresponding carboxylic acid are failing. What could be the issue?
A5: Fluorodecarboxylation reactions, for instance using reagents like xenon difluoride, can be sensitive to the substrate's electronic and steric properties.[12][13] The steric hindrance of the spirocyclic system may inhibit the formation of the necessary intermediate. Furthermore, the stability of the potential carbocation or radical intermediate formed upon decarboxylation is crucial. For this specific substrate, the intermediate would be at a sterically congested neopentyl-like position, which could be unstable. Alternative fluorination strategies might be necessary.
III. Summary of Recommended Reaction Conditions for Challenging Transformations
| Transformation | Reagent/Catalyst | Solvent | Temperature | Key Considerations |
| Ester Hydrolysis | 10N NaOH | Dioxane/H₂O | 120-150 °C (Microwave) | High concentration of base and elevated temperatures are crucial.[1] |
| Amide Coupling | HATU or SOCl₂ then Amine | DMF or CH₂Cl₂ | 0 °C to RT | A strong activating agent is needed to overcome steric hindrance. |
| Ester Reduction | LiAlH₄ | THF | 0 °C to Reflux | Use an excess of the reducing agent. |
| α-Deprotonation | LDA or KHMDS | THF | -78 °C | A strong, non-nucleophilic base is required. |
| Ring-Opening/Cross-Coupling | Pd(0) catalyst, Ligand | Toluene or Dioxane | 80-110 °C | Provides access to fluoroallylic structures.[5][8] |
IV. Mechanistic Insight: Palladium-Catalyzed Ring-Opening
Understanding the mechanism of common side reactions or alternative synthetic pathways is crucial. The palladium-catalyzed ring-opening of gem-difluorocyclopropanes is a well-documented process that proceeds through a distinct series of steps.
Caption: Mechanism of Pd-catalyzed ring-opening.[8][14]
Initially, the Pd(0) catalyst undergoes oxidative addition into the strained C-C bond of the cyclopropane ring distal to the ester group, forming a palladacyclobutane intermediate.[8] This is followed by a β-fluoride elimination step, which generates a fluoroallyl-palladium(II) complex. This complex can then react with a variety of nucleophiles, leading to the formation of a new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst.[14]
This technical guide is intended to provide a starting point for troubleshooting and developing synthetic routes involving this compound. Due to the unique nature of this compound, empirical optimization of reaction conditions will likely be necessary for your specific application.
References
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Wei, H., Hrovat, D. A., & Borden, W. T. (2007). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 72(15), 5773–5778. [Link]
-
Royal Society of Chemistry. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Ghorai, M. K., & Kumar, A. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega, 5(41), 26453–26469. [Link]
-
Ghorai, M. K., & Kumar, A. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega, 5(41), 26453–26469. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. [Link]
-
ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. [Link]
-
Ilardi, E. A., & Stivala, C. E. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 1349–1370. [Link]
-
Li, Z., & Lv, L. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science, 12(44), 14781-14787. [Link]
-
Thomson, R. J., & Soult, A. S. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Journal of the American Chemical Society, 144(37), 17027-17033. [Link]
-
Patureau, F. W., et al. (2024). CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. Chemical Science, 15(10), 3657-3663. [Link]
-
Thomson, R. J., & Soult, A. S. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Journal of the American Chemical Society, 144(37), 17027-17033. [Link]
-
Lv, L., & Li, C. J. (2021). Palladium-Catalyzed Defluorinative Alkylation of gem-Difluorocyclopropanes: Switching Regioselectivity via Simple Hydrazones. Angewandte Chemie International Edition, 60(23), 13098-13104. [Link]
-
Patrick, T. B., Johri, K. K., & White, D. H. (1983). Fluorodecarboxylation with xenon difluoride. The Journal of Organic Chemistry, 48(23), 4158–4159. [Link]
-
Patrick, T. B., Johri, K. K., & White, D. H. (1983). Fluoro-decarboxylation with xenon difluoride. The Journal of Organic Chemistry, 48(23), 4158–4159. [Link]
-
Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
ResearchGate. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
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- 2. arkat-usa.org [arkat-usa.org]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 9. Palladium-Catalyzed Defluorinative Alkylation of gem-Difluorocyclopropanes: Switching Regioselectivity via Simple Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Optimizing reaction conditions for the synthesis of difluorospiro[2.5]octane derivatives
Technical Support Center: Synthesis of Difluorospiro[2.5]octane Derivatives
Welcome to the technical support center for the synthesis of difluorospiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable structural motif. The gem-difluorocyclopropane unit, particularly within a spirocyclic system, offers unique conformational constraints and electronic properties that are highly sought after in modern drug discovery. However, its synthesis can present unique challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yielding results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The primary method for constructing the difluorospiro[2.5]octane core involves the [2+1] cycloaddition of a difluorocarbene with a cyclohexene-based precursor.[1] Most issues arise from the generation and reactivity of this key intermediate.
Problem 1: Low to No Product Yield
This is the most common issue. A systematic approach is required to identify the root cause.
Potential Cause A: Ineffective Difluorocarbene Generation
The difluorocarbene (:CF₂) is a transient, electrophilic species. Its successful generation is the linchpin of the entire synthesis.
-
Scientific Rationale: Most common precursors, such as sodium chlorodifluoroacetate (ClCF₂COONa) or trimethylsilyl trifluoromethane (TMSCF₃), require specific conditions to release :CF₂. For ClCF₂COONa, thermal energy is needed to induce decarboxylation, forming a difluoromethyl anion which then expels a chloride ion. For TMSCF₃, a nucleophilic activator (like NaI or another halide source) is required to trigger the reaction cascade.[2][3] Failure to meet these activation requirements results in no carbene formation.
-
Suggested Solutions:
-
Verify Reagent Quality: Precursors like ClCF₂COONa can be hygroscopic. Ensure they are dry. TMSCF₃ should be handled under an inert atmosphere to prevent premature degradation.
-
Optimize Temperature: For thermal decomposition methods (e.g., ClCF₂COONa), the temperature is critical. If it's too low, the decarboxylation rate will be negligible. If it's too high, precursor or product decomposition can occur. A typical range for ClCF₂COONa in a high-boiling solvent like diglyme is 150-170 °C.[2] Consider running small-scale trials at ±10 °C from your set point.
-
Ensure Activator Efficacy (for TMS-based reagents): If using TMSCF₃, ensure your halide source (e.g., NaI) is anhydrous and catalytically active. The quantity is also important; typically 5-10 mol% is sufficient.[3]
-
Consider Microwave Irradiation: For faster, more efficient energy transfer, microwave-assisted protocols can dramatically reduce reaction times (from hours to minutes) and improve yields by minimizing thermal decomposition pathways.[4]
-
Potential Cause B: Poor Substrate Reactivity
-
Scientific Rationale: Difluorocarbene is an electrophile, so it reacts most readily with electron-rich alkenes.[2] If your cyclohexene precursor is substituted with strongly electron-withdrawing groups, the cycloaddition will be sluggish or may not proceed at all.
-
Suggested Solutions:
-
Switch to a More Potent Carbene Source: For electron-deficient alkenes, a more reactive carbene precursor like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) may be necessary.[2][5] This reagent generates :CF₂ under milder conditions and is effective for a broader range of substrates.
-
Modify the Substrate: If possible, consider synthesizing an analog of your substrate with a temporary electron-donating group, such as a silyl enol ether, which is highly reactive towards difluorocyclopropanation.[2][6]
-
Potential Cause C: Product Volatility and Decomposition
-
Scientific Rationale: Low molecular weight difluorospiro[2.5]octane derivatives can be volatile. Significant product loss can occur during solvent removal under high vacuum or during high-temperature distillation.[4] The gem-difluorocyclopropane ring is generally stable but can undergo ring-opening reactions under strongly acidic or basic conditions, or in the presence of certain transition metals.
-
Suggested Solutions:
-
Careful Workup: Avoid overly aggressive solvent removal. Use a rotary evaporator at moderate temperature and pressure.
-
Purification Strategy: Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is often the preferred method.[4] High-vacuum distillation should be approached with caution.
-
Buffer the Reaction: Ensure the reaction medium does not become strongly acidic or basic during workup, which could degrade the product.
-
Frequently Asked Questions (FAQs)
Q1: Which difluorocarbene precursor is right for my experiment?
The choice of precursor is a critical decision that balances reactivity, safety, cost, and substrate scope.
-
Expertise & Experience: For routine, scalable syntheses with electron-rich to neutral alkenes, sodium chlorodifluoroacetate (ClCF₂COONa) is a cost-effective workhorse. However, it requires high temperatures, which may not be suitable for sensitive substrates. For broader applicability, including more challenging electron-deficient alkenes and milder conditions, TMSCF₃ with a catalytic amount of NaI is an excellent choice.[3] It is particularly well-suited for modern techniques like continuous flow synthesis.[3] Highly specialized or unreactive substrates may benefit from the superior reactivity of TFDA .[5] While historically significant, organomercury reagents like Seyferth's reagent (PhHgCF₃) should be avoided due to their extreme toxicity.[2]
| Precursor | Typical Conditions | Pros | Cons/Safety Considerations |
| ClCF₂COONa | 150-180 °C, Diglyme/DMF | Inexpensive, readily available | High temperatures, requires high-boiling solvents |
| TMSCF₃ / NaI | 60-80 °C, THF/DME | Milder conditions, broad scope[3] | More expensive, moisture-sensitive |
| TFDA | 25-80 °C, Toluene/DCM | Highly reactive, good for unreactive alkenes[2][5] | Expensive, specialized reagent |
| PhHgCF₃ (Seyferth) | 80 °C, Benzene | Effective for many substrates | Extremely toxic (Mercury) , environmentally persistent[2] |
Q2: How can I effectively monitor the progress of my reaction?
-
Trustworthiness: A self-validating protocol requires reliable reaction monitoring. Direct monitoring of the starting material consumption is the most robust method.
-
Thin-Layer Chromatography (TLC): Useful if your starting material and product have different polarities and are UV-active or stainable. It provides a quick qualitative assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile, thermally stable compounds. An aliquot of the reaction mixture can be quenched, diluted, and injected to quantify the conversion of starting material to product.
-
¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer with fluorine capabilities, this is a powerful tool. The appearance of a new signal corresponding to the -CF₂- group of your product provides unambiguous evidence of success and can be used for quantitative analysis against a standard.
-
Q3: What are the key safety considerations for this synthesis?
-
Authoritative Grounding: Safety must be paramount.
-
Pressure Build-up: The generation of difluorocarbene from precursors like ClCF₂COONa involves the release of CO₂ gas.[1] Performing the reaction in a sealed vessel without a pressure-relief mechanism can be extremely dangerous. Always conduct such reactions in an open or vented system (e.g., reflux condenser) behind a blast shield.
-
High Temperatures: Many protocols require heating to high temperatures. Use appropriate heating mantles and temperature controllers, and be mindful of the flash points of your solvents.
-
Reagent Toxicity: Avoid organomercury reagents.[2] Handle all chemicals, especially fluorinated compounds and solvents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Experimental Protocols & Visualizations
Protocol: Synthesis of a Difluorospiro[2.5]octane Derivative via Thermal Decomposition
This protocol provides a generalized, step-by-step method using sodium chlorodifluoroacetate.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and temperature probe, add the cyclohexene derivative (1.0 eq).
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq) and an anhydrous, high-boiling solvent (e.g., diglyme) to create a slurry of ~0.5 M concentration.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture with vigorous stirring to 160-170 °C. The mixture will typically darken as the reaction progresses.
-
Monitoring: Monitor the consumption of the starting material by GC-MS or TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully on a rotary evaporator. Purify the crude residue by flash column chromatography.
Diagrams
Caption: General experimental workflow for difluorospiro[2.5]octane synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
-
Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]
-
Mykhailiuk, P. K. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 2338–2359. [Link]
-
Zhang, W., et al. (2023). Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling. Journal of the American Chemical Society. [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
-
Shtamburg, V. G., & Churakov, A. M. (2020). Synthesis of gem-Difluorocyclopropanes. Chemistry of Heterocyclic Compounds, 56(9), 1083-1115. [Link]
-
Lv, J., & Li, X. (2020). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, (16), 1517-1523. [Link]
-
Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. (n.d.). ResearchGate. [Link]
Sources
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- 4. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
Identification and removal of impurities in Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate synthesis
Welcome to the dedicated technical support center for the synthesis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this valuable spirocyclic compound. Our goal is to equip you with the scientific understanding and practical guidance necessary to identify and remove impurities, thereby ensuring the successful synthesis of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the difluorocyclopropanation of an α,β-unsaturated ester, namely ethyl cyclohexylidenecarboxylate. A common and effective method for this transformation is the in-situ generation of difluorocarbene from a precursor such as (trifluoromethyl)trimethylsilane (TMSCF3) initiated by a nucleophilic catalyst like sodium iodide (NaI). While this method is robust, the reactive nature of difluorocarbene can lead to the formation of various impurities, posing challenges in purification and potentially impacting downstream applications. This guide will systematically address these challenges.
Proposed Synthetic Pathway
The primary reaction for the synthesis of this compound is depicted below. Understanding this pathway is the first step in diagnosing potential issues.
Caption: Proposed synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| TG-01 | Low or no product formation (by TLC or GC-MS analysis) | 1. Incomplete generation of difluorocarbene. 2. Low reactivity of the starting material. 3. Degradation of reagents. | 1. Ensure anhydrous conditions. Moisture can quench the reagents. Use freshly dried solvents and glassware. 2. Increase the reaction temperature cautiously. Difluorocyclopropanation of electron-deficient alkenes may require higher temperatures. 3. Use fresh TMSCF3 and ensure the quality of NaI. Consider using a fresh bottle of reagents if they have been stored for a long time. |
| TG-02 | Presence of a significant amount of unreacted starting material | 1. Insufficient amount of difluorocarbene precursor. 2. Short reaction time. | 1. Increase the equivalents of TMSCF3 and NaI. A molar ratio of 1.5 to 2.0 equivalents of TMSCF3 relative to the starting material is a good starting point. 2. Extend the reaction time and monitor the progress by TLC or GC-MS. |
| TG-03 | Formation of a complex mixture of byproducts | 1. Dimerization of difluorocarbene to form tetrafluoroethylene (TFE) and other perfluoroalkenes. 2. Side reactions of difluorocarbene with the solvent or other components in the reaction mixture. | 1. Control the rate of difluorocarbene generation by slow addition of the initiator or by maintaining a lower reaction temperature. 2. Choose an inert solvent such as THF or DME. Avoid solvents that can react with carbenes. |
| TG-04 | Product appears oily and difficult to crystallize | 1. Presence of non-polar impurities, such as unreacted starting material or silicone grease. 2. Co-elution of impurities with the product during chromatography. | 1. Perform a thorough purification by column chromatography using a carefully selected solvent system. 2. Optimize the column chromatography conditions, such as using a shallower gradient or a different stationary phase. Consider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
| TG-05 | Hydrolysis of the ester group during workup or purification | 1. Presence of acidic or basic conditions during the aqueous workup. 2. Use of protic solvents in chromatography. | 1. Neutralize the reaction mixture carefully before extraction. Use a saturated solution of sodium bicarbonate for washing. 2. Use a non-protic solvent system for column chromatography. If a protic solvent like methanol is necessary, add it in small amounts and work quickly. |
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Based on the reaction mechanism, the following impurities are commonly observed:
-
Unreacted Starting Material: Ethyl cyclohexylidenecarboxylate.
-
Difluorocarbene Dimer: Tetrafluoroethylene (TFE), which can further polymerize.
-
Hydrolysis Product: 6,6-difluorospiro[2.5]octane-1-carboxylic acid, formed by the hydrolysis of the ethyl ester group of the product during workup or purification.[1]
-
Solvent Adducts: Byproducts resulting from the reaction of difluorocarbene with the solvent, although less common with inert solvents like THF.
Caption: Main reaction and common side reactions.
Q2: How can I identify these impurities using analytical techniques?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
GC-MS: This technique is excellent for separating volatile components and providing their mass-to-charge ratio (m/z). Unreacted starting material and the product will have distinct retention times and mass spectra. The molecular weight of this compound is 218.24 g/mol .[2]
-
¹H NMR: The proton NMR spectrum of the pure product will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons on the cyclohexane and cyclopropane rings. Unreacted starting material will show a characteristic olefinic proton signal. The hydrolysis product will lack the ethyl group signals and may show a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the CF2 carbon in the product. The presence of signals corresponding to the starting material or the hydrolyzed acid would indicate impurities.
-
¹⁹F NMR: This is a powerful tool for identifying fluorine-containing compounds. The product will exhibit a specific signal for the CF2 group. Other fluorine-containing byproducts would also be readily detected.[3]
Impurity Removal
Q3: What is the most effective method for purifying this compound?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying the product.[4]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexanes) to elute non-polar impurities and unreacted starting material, then gradually increase the polarity to elute the product.
Q4: I am having trouble separating the product from a close-running impurity. What can I do?
A4: If co-elution is an issue, consider the following:
-
Optimize the Solvent System: Try a different solvent system, for example, using dichloromethane or a mixture of toluene and ethyl acetate.
-
Use a Different Stationary Phase: Consider using a different type of silica gel or an alternative stationary phase like alumina.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent pair (e.g., hexane/ethyl acetate or ethanol/water) can be a very effective purification method.
Experimental Protocols
Plausible Synthesis of this compound
Disclaimer: This is a plausible, generalized procedure based on known difluorocyclopropanation reactions. Optimization may be required.
-
To a stirred solution of ethyl cyclohexylidenecarboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add sodium iodide (2.0 eq).
-
Add (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol for GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).
-
This technical guide provides a comprehensive framework for troubleshooting the synthesis of this compound. By understanding the potential pitfalls and employing the suggested analytical and purification techniques, researchers can significantly improve the efficiency and success of their synthetic efforts.
References
- Ma, G., et al. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature.
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
- Filyakova, T. I., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(48), 12385-12393.
- Grygorenko, O. O., et al. (2018). Visible light-mediated difluoroalkylation of electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 14, 1637–1641.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
Sources
Technical Support Center: Navigating the Stability of Difluorospiro[2.5]octane Compounds
A Guide to Preventing Cyclopropane Ring-Opening in Pharmaceutical Research
Welcome to the Technical Support Center for advanced spirocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals working with difluorospiro[2.5]octane compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts. The unique structural and electronic properties of the difluorospiro[2.5]octane moiety make it a valuable scaffold in modern drug discovery. However, the inherent strain of the cyclopropane ring requires careful consideration of reaction conditions to maintain its integrity.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with these promising, yet sensitive, molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the cyclopropane ring in difluorospiro[2.5]octane compounds susceptible to ring-opening?
A1: The primary driving force behind the ring-opening of any cyclopropane is the release of inherent ring strain, which is approximately 115 kJ/mol.[1] This strain weakens the C-C bonds of the three-membered ring. In the context of the difluorospiro[2.5]octane system, the gem-difluoro group on the cyclohexane ring can exert electron-withdrawing effects, which can influence the stability of intermediates that may form during a reaction. Ring-opening is typically initiated by reaction conditions that generate reactive intermediates, such as:
-
Carbocations: Strong acids can protonate the cyclopropane ring or an adjacent functional group, leading to a carbocationic intermediate that can rearrange to a more stable, open-chain structure.[1][2]
-
Radicals: Oxidative or reductive conditions can generate radical intermediates that are prone to ring-opening.[3][4]
-
Anionic Intermediates: While less common, strong bases can in some cases promote ring-opening, particularly if there are activating groups present.
Q2: I'm observing ring-opening under acidic conditions. What are my options?
A2: This is a common issue. Strong acids can readily protonate the cyclopropane ring, leading to cleavage.[1][2] Here’s a troubleshooting workflow:
-
Switch to a Milder Acid: If your reaction requires an acid catalyst, consider switching from a strong mineral acid (e.g., H₂SO₄, HCl) to a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid known for milder conditions (e.g., Sc(OTf)₃, Yb(OTf)₃).
-
Control Stoichiometry and Addition: Use a catalytic amount of acid rather than a stoichiometric amount. Also, consider slow addition of the acid to keep its instantaneous concentration low.
-
Lower the Reaction Temperature: Ring-opening is often a kinetically controlled process.[2] Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can favor the desired reaction pathway over the higher activation energy pathway of ring cleavage.
-
Solvent Choice: Employ non-polar, aprotic solvents to disfavor the formation of charged intermediates that facilitate ring-opening.[2]
Troubleshooting Guides: Specific Experimental Scenarios
Scenario 1: Cyclopropane Ring Cleavage During Catalytic Hydrogenation
Issue: "I am trying to reduce a double bond on the cyclohexane ring of my difluorospiro[2.5]octane derivative using Pd/C and H₂, but I am seeing significant formation of ring-opened byproducts."
Root Cause Analysis: Catalytic hydrogenation, especially with highly active catalysts like Palladium on carbon, can lead to hydrogenolysis of the strained C-C bonds of the cyclopropane ring. This may proceed through an oxidative addition pathway where the metal inserts into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate that subsequently undergoes cleavage.[2]
Preventative Measures & Protocols:
| Parameter | Recommendation | Rationale |
| Catalyst | Switch to a less reactive catalyst such as Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina. Nickel boride (Ni₂B) can also be effective.[2] | These catalysts often show lower propensity for C-C bond cleavage compared to Pd/C. |
| Hydrogen Pressure | Use the lowest possible hydrogen pressure (e.g., 1 atm or balloon pressure). | Higher pressures can increase the rate of undesired side reactions, including hydrogenolysis. |
| Temperature | Conduct the reaction at room temperature or below if the desired reduction still proceeds at a reasonable rate. | Lower temperatures disfavor the kinetically less favorable ring-opening pathway.[2] |
| Alternative Reagents | Consider transfer hydrogenation using reagents like ammonium formate or cyclohexene with Pd/C. | These methods provide a milder source of hydrogen, which can reduce the incidence of hydrogenolysis.[2] |
dot
Caption: Competing Pathways in Cross-Coupling.
Analytical Workflow for Detecting Ring-Opening
A crucial aspect of troubleshooting is the accurate detection and characterization of byproducts.
Step-by-Step Protocol:
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., with water or a saturated solution of NH₄Cl) and extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Screening (TLC & GC-MS):
-
TLC: Run a thin-layer chromatogram to visualize the formation of new, often more polar, byproducts.
-
GC-MS: Analyze the crude sample by Gas Chromatography-Mass Spectrometry. This is a powerful tool to identify the molecular weights of potential ring-opened isomers. Look for masses corresponding to the addition of reactants or solvent fragments to your starting material.
-
-
Structural Elucidation (NMR):
-
If a significant byproduct is isolated (e.g., via preparative chromatography), acquire ¹H and ¹³C NMR spectra.
-
Key Spectroscopic Signatures of Ring-Opening:
-
Disappearance of high-field cyclopropyl protons: The characteristic upfield signals of cyclopropyl C-H protons (typically 0.5-1.5 ppm) will be absent.
-
Appearance of olefinic protons: Ring-opening can often lead to the formation of double bonds, giving rise to signals in the 4.5-6.5 ppm region of the ¹H NMR spectrum.
-
Changes in ¹³C NMR: The highly shielded cyclopropyl carbons will be replaced by signals corresponding to sp² (olefinic) or new sp³ carbons in a different chemical environment.
-
-
-
Confirmation (2D NMR): Use 2D NMR techniques like COSY and HSQC to confirm the connectivity of the new structure and unambiguously identify the ring-opened product.
References
- Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
- Preventing rearrangement of the cyclopropyl ring during reactions. Benchchem.
- Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
Sources
Troubleshooting diastereoselectivity in the synthesis of spiro[2.5]octane systems
Welcome to the technical support center for the synthesis of spiro[2.5]octane systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize diastereoselectivity in their synthetic routes. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to solve challenges in your own labs.
Core Principles of Diastereocontrol
The spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane, is a valuable motif in medicinal chemistry due to its rigid, three-dimensional structure.[1] The primary synthetic challenge is often the precise control of stereochemistry at the spirocyclic junction and adjacent stereocenters. Diastereoselectivity is governed by a delicate interplay of factors:
-
Substrate Conformation: The facial selectivity of a cyclization is heavily influenced by the pre-existing conformation of the acyclic or monocyclic precursor. Bulky substituents or protecting groups can shield one face of the molecule, directing an incoming reagent to the opposite, less hindered face.[2]
-
Reaction Conditions: Parameters such as temperature, solvent polarity, and the choice of catalyst or base can dramatically alter the energy landscape of diastereomeric transition states.[2][3] Lowering the reaction temperature, for instance, often enhances selectivity by favoring the pathway with the lowest activation energy.[2]
-
Reagent-Control vs. Substrate-Control: Diastereoselectivity can be dictated either by the inherent stereochemistry of the substrate (substrate-control) or by the steric and electronic properties of the attacking reagent or catalyst (reagent-control). Understanding which factor is dominant is key to troubleshooting.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of spiro[2.5]octane systems in a question-and-answer format.
Method 1: The Corey-Chaykovsky Reaction (Cyclopropanation)
The Johnson-Corey-Chaykovsky reaction is a powerful tool for forming cyclopropanes by reacting a sulfur ylide with an α,β-unsaturated carbonyl compound (enone).[4][5] The reaction typically proceeds via a 1,4-conjugate addition followed by intramolecular substitution.[5]
Question: I am getting a low diastereomeric ratio (dr) in my Corey-Chaykovsky cyclopropanation of a cyclohexenone derivative. How can I improve it?
Answer: Low diastereoselectivity in this reaction often points to insufficient energy differentiation between the two diastereomeric transition states. Here is a systematic approach to troubleshoot this issue:
-
Choice of Sulfur Ylide: The type of sulfur ylide is critical.
-
Dimethyloxosulfonium methylide (DMSOM, the Corey-Chaykovsky Reagent): This reagent is generally preferred for 1,4-addition to enones to form cyclopropanes.[4] It is considered "softer" and favors the 1,4-attack.[4]
-
Dimethylsulfonium methylide (DMSM): This "harder" ylide often favors 1,2-addition to the carbonyl group, leading to epoxide formation instead of cyclopropanation. Ensure you are using the correct ylide for your desired transformation.
-
-
Reaction Temperature: Lowering the reaction temperature is one of the most effective strategies. Reducing thermal energy can amplify the small energy differences between competing transition states, favoring the more stable pathway and thus improving the dr.[2]
-
Solvent Effects: The solvent can influence both ylide stability and the conformation of the substrate. An empirical screen of solvents with varying polarities (e.g., DMSO, THF, DCM) is recommended. DMSO is the standard solvent for generating DMSOM.
-
Substrate Modification: The stereochemical outcome is often dictated by the steric environment of the cyclohexenone ring.
-
Bulky Groups: The presence of a large substituent on the ring can effectively block one face, forcing the ylide to attack from the less hindered side. Consider if you can modify a protecting group or a non-essential substituent to be larger to enhance facial bias.[2]
-
Allylic Strain: Analyze the substituents at the allylic position. A-1,3 (allylic) strain can lock the conformation of the ring, presenting a more defined "top" and "bottom" face to the incoming ylide.
-
Question: My Corey-Chaykovsky reaction is giving the opposite diastereomer to the one I expected based on steric hindrance. What could be the cause?
Answer: This counterintuitive result can occur due to electronic or coordinative effects overriding simple sterics.
-
Chelation Control: If your substrate contains a nearby Lewis basic group (e.g., a hydroxyl, ether, or protected amine), it may coordinate to the cation associated with the ylide's counterion (e.g., Na⁺ or K⁺). This coordination can hold the ylide on a specific face of the molecule, leading to an attack on the seemingly more hindered face. To test this, try:
-
Changing the base used for deprotonation (e.g., NaH vs. KH) to alter the cation.
-
Using a solvent with cation-chelating properties (e.g., 18-crown-6) to disrupt the coordination.
-
-
Transition State Geometry: The transition state is not always a simple reflection of the ground-state conformation. Detailed computational studies suggest that the rate-determining step is the irreversible 1,4-addition. The geometry of this transition state, influenced by orbital overlap and electrostatic interactions, may favor the unexpected product.
Method 2: Intramolecular Michael Addition
This strategy involves the cyclization of a precursor containing both a nucleophile (the Michael donor) and an activated olefin (the Michael acceptor) within the same molecule.[6] It is a powerful method for forming the cyclohexane ring of the spiro[2.5]octane system.
Question: My intramolecular Michael addition is not proceeding, or the yield is very low. What should I try?
Answer: Failure in this cyclization is typically due to an insufficiently activated Michael system, an inappropriate base, or an unfavorable substrate conformation.
-
Base Selection: The choice of base is critical for generating the nucleophile without causing side reactions.
-
Screening: A systematic screening of bases is the first step. Start with common non-nucleophilic organic bases (e.g., DBU, DABCO) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[7] In some cases, stronger bases like NaOH or KOH may be effective, but they can also promote side reactions.[8][9]
-
Stoichiometry: The reaction can be sensitive to the amount of base. While often catalytic, some systems may require stoichiometric or even excess base to proceed effectively.
-
-
Solvent and Temperature:
-
Solvent Polarity: The solvent must be able to dissolve the substrate and stabilize the charged intermediate. Aprotic polar solvents like THF, DMF, or acetonitrile are common starting points.
-
Temperature: While many Michael additions proceed at room temperature, some reluctant substrates may require heating to overcome the activation barrier.[7]
-
-
Substrate Activation: If the reaction still fails, the Michael acceptor may not be electrophilic enough.
-
Electron-Withdrawing Groups: Ensure the acceptor is activated by a sufficiently strong electron-withdrawing group (EWG), such as a ketone, ester, or nitro group. If possible, modifying the substrate to include a more powerful EWG can facilitate the reaction.
-
Question: The diastereoselectivity of my intramolecular Michael addition is poor. How can I control which diastereomer is formed?
Answer: Diastereoselectivity in intramolecular Michael additions is determined by the relative stability of the transition states leading to the different cyclic products.
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Control: Lower reaction temperatures and weaker bases tend to favor the kinetically preferred product—the one that is formed fastest. This is often the result of cyclization from the most stable ground-state conformation of the starting material.
-
Thermodynamic Control: Higher temperatures and stronger bases (especially if the initial protonation is reversible) can allow the initial products to equilibrate to the most stable diastereomer. If your desired product is the more stable one, running the reaction at a higher temperature for a longer time might improve the dr.
-
-
Catalyst-Based Control:
-
Organocatalysis: Chiral organocatalysts (e.g., derived from proline or cinchona alkaloids) can create a chiral environment around the substrate, promoting the formation of one diastereomer over the other.
-
Metal Catalysis: Lewis acid catalysts can coordinate to the Michael acceptor, enhancing its electrophilicity and influencing the facial selectivity of the intramolecular attack.
-
-
Conformational Constraints: As with the Corey-Chaykovsky reaction, adding bulky groups to the acyclic precursor can restrict its conformational freedom, forcing it to adopt a conformation that leads preferentially to a single diastereomer upon cyclization.[7]
Data Summary and Comparison
Optimizing diastereoselectivity often requires systematic screening. The table below provides an example of how to structure your experimental data to identify key trends.
| Entry | Reaction Type | Substrate | Solvent | Base/Catalyst | Temp (°C) | Diastereomeric Ratio (dr) |
| 1 | Corey-Chaykovsky | Cyclohexenone-A | DMSO | NaH (DMSOM) | 25 | 3:1 |
| 2 | Corey-Chaykovsky | Cyclohexenone-A | DMSO | NaH (DMSOM) | 0 | 7:1 |
| 3 | Corey-Chaykovsky | Cyclohexenone-A | DMSO | NaH (DMSOM) | -20 | 15:1 |
| 4 | Intramolecular Michael | Precursor-B | THF | DBU | 25 | 1.5:1 |
| 5 | Intramolecular Michael | Precursor-B | Toluene | DBU | 25 | 2:1 |
| 6 | Intramolecular Michael | Precursor-B | THF | K₂CO₃ | 60 | 4:1 (Thermodynamic) |
| 7 | Intramolecular Michael | Precursor-B (bulky PG) | THF | DBU | 25 | 10:1 |
This table contains illustrative data to demonstrate trends.
Key Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation via Corey-Chaykovsky Reaction
This protocol is a representative procedure for the cyclopropanation of an α,β-unsaturated ketone using dimethyloxosulfonium methylide (DMSOM).
-
Reagent Preparation:
-
Under an inert atmosphere (N₂ or Ar), add trimethyloxosulfonium iodide (1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and thermometer.
-
Add anhydrous DMSO to form a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 45-60 minutes, or until gas evolution ceases and the solution becomes clear. The ylide has now been formed in situ.
-
-
Cyclopropanation:
-
Cool the ylide solution to the desired temperature (e.g., 0 °C or lower for better selectivity).
-
Dissolve the cyclohexenone substrate (1.0 eq) in a minimal amount of anhydrous DMSO or THF.
-
Add the substrate solution dropwise to the ylide solution over 30 minutes.
-
Monitor the reaction by TLC. Let the reaction stir at the selected temperature until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a flask containing ice-cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the crude diastereomeric ratio by ¹H NMR or GC analysis.
-
Purify the product by column chromatography on silica gel to separate the diastereomers.
-
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Simplified Mechanism of Diastereoselective Cyclopropanation
Caption: Facial attack in the Corey-Chaykovsky reaction.
References
- BenchChem. (2025).
- Reddy, G. S., et al. (n.d.). An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids.
- BenchChem. (2025). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. BenchChem.
- Li, Y., et al. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. European Journal of Organic Chemistry, 2019(4), 582-590.
- Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia.
- BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- Serafin, K., et al. (n.d.). Novel spirocyclic scaffold accessed via tandem Claisen rearrangement – intramolecular Michael addition. Beilstein Archives.
- Li, J., et al. (2024). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 29(15), 3164.
- Perlmutter, P. (1995). The Intramolecular Michael Reaction. Organic Reactions.
- Li, J., et al. (2024). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition.
- BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. mdpi.com [mdpi.com]
- 9. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Thermal Stability of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Welcome to the technical support center for Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you manage the thermal stability of this unique difluorinated spirocyclic compound. Our focus is on providing practical, field-tested insights grounded in solid scientific principles.
Understanding the Molecule: Key Structural Features and Stability Considerations
This compound is a complex molecule with distinct structural features that significantly influence its thermal behavior. Understanding these is the first step in effective management.
-
Spirocyclic System: The spiro[2.5]octane core contains a cyclopropane ring. Small rings, such as cyclopropane, possess significant ring strain.[1][2][3] This inherent strain can act as a thermodynamic driving force for ring-opening reactions, which can be initiated by thermal energy.[3]
-
Gem-Difluoro Group: The two fluorine atoms on the same carbon (a gem-difluoro group) can influence the electronic properties and bond strengths of the adjacent bonds. While fluorination can sometimes enhance thermal stability, it also introduces the risk of releasing corrosive gases like hydrogen fluoride (HF) upon decomposition, a critical consideration for equipment safety.[4][5]
-
Ester Functionality: The ethyl carboxylate group is a potential site for decomposition, particularly through hydrolysis if moisture is present, or decarboxylation under certain conditions.
Below is a diagram illustrating the key structural features of the molecule.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. However, the presence of fluorine profoundly complicates nuclear magnetic resonance (NMR) spectra, introducing complex spin-spin couplings that require careful analysis.
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra for Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate , a representative fluorinated spirocyclic compound. By comparing its expected spectral features to its non-fluorinated analog, we will highlight the diagnostic impact of gem-difluoro substitution and establish a robust framework for its characterization.
The Structural Landscape: Spirocyclic Core with a Gem-Difluoro Moiety
The target molecule combines three key structural motifs: an ethyl ester, a strained cyclopropane ring, and a cyclohexane ring bearing a gem-difluoro group at a position distal to the spiro center. Each of these features imparts distinct and predictable characteristics to the NMR spectra. The presence of the C-F bonds is the most influential, inducing through-bond couplings to both protons (²JHF, ³JHF, etc.) and carbons (¹JCF, ²JCF, etc.) that are critical for unambiguous assignment.
Diagram 1: Structure and Numbering of Target Molecule
Caption: Structure of this compound.
PART 1: Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to be complex due to overlapping signals from the cyclohexane methylene protons and extensive coupling to fluorine.
Key Predicted Features:
-
Ethyl Group (H-9, H-10): This will present as the most straightforward set of signals: a quartet for the methylene protons (H-9) around δ 4.1 ppm coupled to a triplet for the methyl protons (H-10) around δ 1.2 ppm.
-
Cyclopropane Protons (H-1, H-2): The unique electronic environment of the cyclopropane ring, caused by ring strain, results in shielded, upfield signals.[1] The lone proton on C1 (H-1), being adjacent to the electron-withdrawing carboxylate, will be the most downfield of this group, likely around δ 1.5-1.8 ppm. The diastereotopic methylene protons on C2 will appear as complex multiplets further upfield, between δ 0.8-1.4 ppm.
-
Cyclohexane Protons (H-4, H-5): The protons on C4 and C5 are the most affected by the gem-difluoro group at C6. The C4 protons (adjacent to the CF₂) will be significantly deshielded and are expected to show complex multiplets in the δ 1.8-2.2 ppm range. Crucially, they will exhibit a large two-bond geminal H-F coupling (²JHF) and a three-bond vicinal H-F coupling (³JHF). The C5 protons, being one carbon further away, will appear as multiplets in the more typical aliphatic region of δ 1.5-1.8 ppm, with smaller four-bond (⁴JHF) couplings possible.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-10 (-CH₃) | ~1.25 | t | ³JHH ≈ 7.1 Hz |
| H-2 (CH₂) | ~0.8 - 1.4 | m | Complex H-H couplings |
| H-1 (CH) | ~1.5 - 1.8 | m | Complex H-H couplings |
| H-5 (CH₂) | ~1.5 - 1.8 | m | H-H, small ⁴JHF |
| H-4 (CH₂) | ~1.8 - 2.2 | m (tt) | H-H, ²JHF, ³JHF |
| H-9 (-OCH₂) | ~4.12 | q | ³JHH ≈ 7.1 Hz |
PART 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides the most definitive evidence for the fluorinated carbon center. The key is to identify the large, characteristic carbon-fluorine coupling constants.
Key Predicted Features:
-
C6 (the CF₂ carbon): This is the most diagnostic signal. Due to the direct attachment of two highly electronegative fluorine atoms, the C6 signal will be shifted significantly downfield. More importantly, it will be split into a triplet by the two fluorine atoms, with a very large one-bond coupling constant (¹JCF) typically in the range of 240-280 Hz.[2]
-
Carbons Adjacent to CF₂ (C4, C5): The carbons alpha (C4) and beta (C5) to the CF₂ group will also exhibit C-F coupling. C4 will appear as a triplet with a ²JCF of approximately 20-30 Hz. C5 will show a smaller triplet with a ³JCF of 5-10 Hz.
-
Spiro Carbon (C3): The spiro carbon atom is a quaternary center and will appear as a singlet, likely in the δ 30-40 ppm range.
-
Other Carbons: The remaining carbons of the ethyl group, cyclopropane ring, and the carbonyl will appear with predictable chemical shifts and will not show significant C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-10 (-CH₃) | ~14.2 | s | - |
| C-2 (CH₂) | ~15-20 | s | - |
| C-1 (CH) | ~25-30 | s | - |
| C-5 (CH₂) | ~20-25 | t | ³JCF ≈ 5-10 Hz |
| C-4 (CH₂) | ~30-35 | t | ²JCF ≈ 20-30 Hz |
| C-3 (Spiro C) | ~30-40 | s | - |
| C-9 (-OCH₂) | ~60.5 | s | - |
| C-6 (CF₂) | ~115-125 | t | ¹JCF ≈ 240-280 Hz |
| C-7 (C=O) | ~173 | s | - |
PART 3: Comparison with Non-Fluorinated Analogue
To truly appreciate the diagnostic power of fluorine NMR effects, we compare our target molecule to its non-fluorinated parent, Ethyl spiro[2.5]octane-1-carboxylate .
Diagram 2: Structural Comparison
Caption: Key differences between the target molecule and its analogue.
The absence of fluorine in the analogue leads to three major spectral changes:
-
Disappearance of All H-F and C-F Couplings: All proton and carbon signals will resolve into simpler multiplicities dictated only by H-H couplings. The complex multiplets for H-4 and H-5 will simplify considerably. The characteristic triplets for C-4, C-5, and C-6 will collapse into singlets.
-
Significant Upfield Shift of C6: The carbon at position 6, now a CH₂ group, will shift dramatically upfield from ~120 ppm to the typical aliphatic region of ~25-30 ppm. This is the single most telling difference in the ¹³C spectrum.
-
Simplified Proton Spectrum: The ¹H NMR spectrum of the analogue will be much less crowded in the δ 1.8-2.2 ppm region, as the deshielding effect of the fluorine atoms on the C4 protons is removed.
Table 3: Comparative Predicted ¹³C Shifts (ppm)
| Carbon Position | With -CF₂ Group (Target) | With -CH₂ Group (Analogue) | Δδ (ppm) |
|---|---|---|---|
| C-6 | ~120 (triplet) | ~28 (singlet) | ~92 |
| C-4, C-5 | ~32, ~22 (triplets) | ~34, ~26 (singlets) | Minor shifts |
PART 4: Recommended Experimental Protocol
Acquiring high-quality NMR data for fluorinated compounds requires attention to specific parameters.
Diagram 3: Experimental Workflow
Caption: Recommended workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with minimal interfering signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the complex multiplets.
-
Pay close attention to the resolution to accurately measure the H-F coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial to simplify the spectrum by removing all C-H couplings, leaving only the C-F couplings visible.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Ensure the spectral width is large enough to encompass the downfield CF₂ signal (~0-220 ppm).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully assign each peak, starting with the most unambiguous signals (ethyl group, CF₂ carbon).
-
Measure and report all relevant chemical shifts (δ) and coupling constants (J). For definitive assignments of the complex cyclohexane and cyclopropane regions, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.
-
Conclusion
The NMR analysis of this compound is a clear illustration of the profound influence of fluorine substitution on spectral data. The presence of the gem-difluoro group serves as a powerful diagnostic handle, generating unique and predictable splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra. The large ¹JCF coupling constant is an unmistakable indicator of the CF₂ moiety. By contrasting these features with the simpler spectra of a non-fluorinated analogue, researchers can confidently confirm the structure of this and other similarly complex fluorinated molecules, ensuring the integrity of their synthetic and drug discovery efforts.
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Lin, P., et al. (2019). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 55(74), 11047-11050. Retrieved from [Link]2]
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A Medicinal Chemist's Guide to Bioisosteric Modulation: A Comparative Analysis of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate and its Non-fluorinated Analog
Introduction: Embracing Three-Dimensionality in Drug Design
In the modern era of drug discovery, there is a significant moment to "escape from flatland"—a strategic shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and defined three-dimensional geometry offer a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic profile.[2][3][4] By locking the conformation of a molecule, spirocycles can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced affinity.[5]
This guide provides an in-depth comparison of ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate and its non-fluorinated counterpart, ethyl spiro[2.5]octane-1-carboxylate. The strategic incorporation of a gem-difluoro group is a common tactic in medicinal chemistry to fine-tune molecular properties.[6] We will explore, from both a theoretical and practical standpoint, how this substitution is anticipated to alter key physicochemical and pharmacokinetic parameters, thereby providing a framework for the rational design of novel therapeutics.
Physicochemical Property Modulation: The Impact of Gem-Difluorination
The introduction of the two fluorine atoms at the C6 position of the spiro[2.5]octane scaffold is far from a trivial substitution. It induces significant changes in the electronic and steric properties of the molecule, which in turn influence its behavior in biological systems. The C-F bond is highly polarized and stronger than a C-H bond, and the gem-difluoro group (CF₂) acts as a powerful electron-withdrawing group.
Lipophilicity (LogP/LogD)
A compound's lipophilicity is a critical determinant of its solubility, permeability across biological membranes, and off-target promiscuity. While fluorine is the most electronegative element, its effect on lipophilicity is complex. A single fluorine atom often increases lipophilicity; however, the gem-difluoro group can act as a "lipophilic hydrogen bond donor" and its impact can be highly dependent on the molecular context.[7][8]
In the case of our spirocyclic pair, the CF₂ group is expected to increase the overall lipophilicity (LogP). This is due to the replacement of two C-H bonds with two C-F bonds, which can mask the polarity of the adjacent cyclohexane ring. This modulation of lipophilicity can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity of α-Protons (pKa)
The powerful inductive electron-withdrawing effect of the gem-difluoro group can significantly influence the acidity of neighboring protons. For this compound, the protons on the carbons adjacent to the CF₂ group (C5 and C7) will be more acidic than in the non-fluorinated analog. More importantly, the acidity of the α-proton on the cyclopropane ring (at C1) is also expected to be subtly increased. This is because the electron-withdrawing effect can be transmitted through the spirocyclic system. This modulation of pKa can have profound effects on how the molecule interacts with its biological target, as it can alter hydrogen bonding capabilities and ionic interactions.[9][10]
Metabolic Stability
One of the most common reasons to introduce fluorine into a drug candidate is to enhance its metabolic stability.[2][5] The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] In the non-fluorinated analog, the C6 methylene group is a potential site for hydroxylation. By replacing these hydrogens with fluorine, the fluorinated analog effectively blocks this metabolic soft spot, which is predicted to increase its half-life in vivo.[7]
Comparative Data Summary
The table below summarizes the predicted physicochemical and pharmacokinetic properties for the two compounds. The values for the non-fluorinated analog are based on estimations from similar structures, while the values for the fluorinated analog are predicted based on the known effects of gem-difluorination.
| Property | Ethyl spiro[2.5]octane-1-carboxylate (Analog) | This compound (Fluorinated) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 182.26 | 218.24 | Addition of two fluorine atoms. |
| Calculated LogP | ~2.5 | ~3.0 | The gem-difluoro group generally increases lipophilicity. |
| α-Proton pKa (at C1) | ~25 | ~23-24 | Inductive electron-withdrawing effect of the CF₂ group. |
| Metabolic Stability (t½ in HLM) | Moderate | High | CF₂ group blocks a potential site of metabolism. |
Note: These values are estimates for illustrative purposes. Experimental verification is required.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, the following experimental protocols are recommended.
Workflow for Comparative Property Analysis
Caption: The gem-difluoro group as a versatile bioisostere in medicinal chemistry.
The anticipated increase in metabolic stability and lipophilicity for this compound would likely translate to improved pharmacokinetic properties, such as higher oral bioavailability and a longer duration of action. These are highly desirable attributes in a drug candidate. Furthermore, the altered pKa of adjacent protons could lead to new or enhanced interactions within the target's binding pocket, potentially improving potency or selectivity.
A medicinal chemist would leverage this information by synthesizing and testing the fluorinated analog in a lead optimization campaign. If the hypothesis holds true—that fluorination improves the ADME profile without compromising potency—it would represent a significant step forward in the development of a successful drug.
Conclusion
The strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry. Through the comparative lens of this compound and its non-fluorinated analog, we can appreciate how a subtle chemical modification—the introduction of a gem-difluoro group—can profoundly and predictably influence a molecule's key drug-like properties. While this guide is based on established principles, the importance of empirical validation through rigorous experimentation cannot be overstated. The protocols and insights provided herein offer a robust framework for researchers to guide their own discovery efforts, ultimately enabling the design of safer and more effective medicines.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Retrieved from [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
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ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]
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Drugs for Neglected Diseases initiative (DNDi). (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]
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ResearchGate. (n.d.). The geminal difluoromethylene group: bioisosterism, and catalysis-based.... Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
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Diva-Portal.org. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Cambridge Open Engage. (2024, November 27). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
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ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Retrieved from [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Difluorospiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Emerging Potential of the Difluorospiro[2.5]octane Scaffold
The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring through a single carbon atom, offers a unique three-dimensional and rigid structure.[1][2] This conformational rigidity is highly advantageous in drug design as it can lead to enhanced binding affinity and selectivity for biological targets.[3] The introduction of a gem-difluoro group onto this scaffold is a strategic design choice aimed at leveraging the well-documented benefits of fluorination in medicinal chemistry.
Fluorine substitution is known to modulate a range of pharmacokinetic and pharmacodynamic properties.[4][5] The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence metabolic stability, and enhance binding interactions with target proteins through favorable electrostatic interactions.[5][6] Specifically, the gem-difluoro moiety can act as a bioisostere for a carbonyl group or a gem-dimethyl group, offering a way to fine-tune the electronic and steric properties of a molecule while potentially improving its metabolic profile.
This guide will delve into the practical aspects of screening these promising novel compounds, providing a framework for their evaluation and comparison with existing chemical entities.
Proposed Screening Cascade for Biological Activity
A hierarchical screening approach is recommended to efficiently evaluate the biological potential of novel difluorospiro[2.5]octane derivatives. This multi-stage process allows for the early identification of promising candidates and the deselection of inactive or overly toxic compounds.
Caption: Proposed screening cascade for difluorospiro[2.5]octane derivatives.
Experimental Protocols
Part 1: Antiproliferative Activity Screening
A primary focus for novel compound screening is often in the area of oncology. The following protocols are standard methods for assessing the cytotoxic and antiproliferative effects of new chemical entities.
1. MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Materials :
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds (difluorospiro[2.5]octane derivatives)
-
Control vehicle (e.g., DMSO)
-
Cell culture medium and human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)
-
Microplate reader
-
-
Protocol :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds or the control vehicle.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[8]
-
Protocol :
-
Following compound treatment as in the MTT assay, fix the cells with 10% trichloroacetic acid (TCA).
-
Wash the plates with water and air-dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Remove the unbound dye by washing with 1% acetic acid.
-
Air-dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm.
-
Part 2: Enzyme Inhibition Assays
Based on the structural similarity of the spiro[2.5]octane scaffold to other known enzyme inhibitors, screening against relevant enzyme targets is a logical step. For instance, some oxaspiro[2.5]octane derivatives have been investigated as inhibitors of MetAP-2, an enzyme implicated in cancer.[9]
General Protocol for Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Materials :
-
Purified target enzyme
-
Substrate for the enzyme
-
ATP (for kinases)
-
Assay buffer
-
Detection reagent (e.g., fluorescent or luminescent)
-
Test compounds
-
384-well plates
-
Plate reader
-
-
Protocol :
-
Dispense the test compound at various concentrations into the wells of a 384-well plate.
-
Add the target enzyme to the wells.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate for a specific time at an optimal temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence).
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: General workflow for in vitro biological activity screening.
Comparative Analysis
While direct comparative data for novel difluorospiro[2.5]octane derivatives is not yet widely available in peer-reviewed literature, we can extrapolate a comparative analysis based on the known properties of related scaffolds.
| Scaffold | Key Structural Feature | Known/Hypothesized Biological Activities | Potential Advantages | Potential Disadvantages |
| Difluorospiro[2.5]octane | Spirocyclic core with gem-difluoro group | Anticancer, enzyme inhibition (hypothesized) | Improved metabolic stability, enhanced binding affinity, unique 3D structure | Potentially challenging synthesis, limited SAR data |
| Spiro[2.5]octane | Rigid spirocyclic core | Anticancer, antimicrobial, enzyme inhibition[1] | Good 3D spatial arrangement of substituents | May have lower metabolic stability compared to the fluorinated analog |
| Cyclohexanecarboxylic Acid | Simple cyclic core | Anticancer, antioxidant, antimicrobial[1] | Readily available, simple structure | Lacks the 3D complexity of spirocycles |
| Fluorinated Acyclic Analogs | Flexible carbon chain with fluorine | Varied, dependent on the specific structure | Can improve metabolic stability and binding | High conformational flexibility can lead to lower binding affinity |
The introduction of the difluorospiro[2.5]octane scaffold is anticipated to offer a superior combination of structural rigidity and favorable pharmacokinetic properties compared to simpler cyclic or acyclic analogs. The rigid framework can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher potency.
Conclusion
The novel difluorospiro[2.5]octane scaffold represents a promising new frontier in medicinal chemistry. Its unique three-dimensional structure, combined with the advantageous properties conferred by fluorine substitution, makes it an attractive candidate for the development of new therapeutic agents. The systematic screening of these derivatives, following the protocols and comparative framework outlined in this guide, will be crucial in unlocking their full therapeutic potential. While the synthetic pathways to these molecules may present challenges, the potential for discovering compounds with improved potency, selectivity, and pharmacokinetic profiles justifies the exploration of this novel chemical space.
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A Tale of Two Scaffolds: A Comparative Guide to Spiro[2.5]octane and Spiro[3.3]heptane in Drug Design
Executive Summary
In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic rings into the three-dimensional chemical space populated by spirocyclic scaffolds.[1][2][3] These rigid, structurally complex motifs offer a powerful toolset for optimizing drug-like properties by enabling precise spatial orientation of functional groups, thereby enhancing binding affinity, selectivity, and metabolic stability.[1][4][5] This guide presents a detailed comparative analysis of two prominent spirocyclic systems: the spiro[2.5]octane and the spiro[3.3]heptane scaffolds. We will dissect their fundamental differences in structure, physicochemical properties, and synthetic accessibility, providing researchers with the field-proven insights necessary to strategically select the optimal scaffold for their drug discovery programs.
Introduction: The Spirocyclic Advantage
The incorporation of spirocycles into drug candidates is a strategic maneuver to imbue molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[1][3] A higher Fsp³ count is strongly correlated with increased clinical success, primarily due to the introduction of out-of-plane substituents that facilitate superior complementarity with biological targets.[1] Spiro-containing systems can significantly modulate key pharmacokinetic properties, including aqueous solubility, lipophilicity (LogP), and metabolic stability, making them attractive scaffolds for overcoming common drug development hurdles.[1][4][6][7] This guide will focus on two such scaffolds that, despite their structural similarities, offer distinct advantages and disadvantages in a medicinal chemistry context.
Chapter 1: Physicochemical and Structural Properties
The choice between a spiro[2.5]octane and a spiro[3.3]heptane scaffold can profoundly impact a molecule's fundamental properties. The defining difference lies in their constituent rings: the former fuses a cyclopropane and a cyclohexane, while the latter is composed of two cyclobutane rings. This seemingly subtle variation leads to significant divergences in their three-dimensional shape, rigidity, and the vectors at which substituents can be placed.
| Property | Spiro[2.5]octane | Spiro[3.3]heptane | Rationale & Implications in Drug Design |
| Molecular Formula | C₈H₁₄[8] | C₇H₁₂ | Spiro[3.3]heptane offers a smaller, more compact core. |
| 3D Shape & Rigidity | Fused cyclopropane and cyclohexane rings. The cyclohexane ring confers some conformational flexibility (chair/boat flips).[9][10] | Fused cyclobutane rings create a highly rigid, compact, and structurally defined "cage-like" scaffold.[11][12] | The rigidity of spiro[3.3]heptane can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The flexibility of spiro[2.5]octane may be advantageous for exploring broader conformational space to find an optimal fit with a target. |
| Lipophilicity (cLogP) | Generally lower than a corresponding cyclohexane due to the strained cyclopropane ring. | Can be used to decrease lipophilicity when replacing aromatic rings, a desirable trait for improving ADME properties.[13] | Replacing a phenyl ring with a spiro[3.3]heptane has been shown to decrease the calculated logP by approximately 0.8 units.[13] This can lead to improved solubility and reduced metabolic clearance. |
| Metabolic Stability | The cyclopropane ring can be susceptible to metabolic opening by cytochrome P450 enzymes. | Generally exhibits high metabolic stability. The rigid, compact structure can shield adjacent functional groups from metabolic enzymes.[11][13] | In a direct comparison, replacing a phenyl ring in the drug Sonidegib with a spiro[3.3]heptane scaffold increased the metabolic half-life by 200-800%.[13] |
| Bioisosterism | The spiro[2.5]octane core is a valuable building block for introducing three-dimensionality.[14] | Widely explored as a saturated, non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings.[11][13][15][16] | The ability of spiro[3.3]heptane to mimic the spatial arrangement of substituted phenyl rings allows for "scaffold hopping" away from flat, often metabolically labile aromatic systems while retaining biological activity.[15][16][17] |
Chapter 2: Conformational Analysis
The conformational landscape of a molecule is a critical determinant of its biological activity. Here, the two scaffolds present a clear dichotomy.
Spiro[2.5]octane: The presence of the cyclohexane ring allows for conformational isomerism, primarily between chair conformations. The energy barrier for ring inversion is a key parameter, with studies on spiro[2.5]octan-6-ol showing an activation energy of 14.4 ± 1.3 kcal/mol.[10] This inherent flexibility means that substituents can adopt either axial or equatorial positions, which must be considered during the design phase.
Spiro[3.3]heptane: This scaffold is characterized by its pronounced rigidity. The two cyclobutane rings are puckered and locked in a fixed orientation relative to each other. This conformational restriction is a key advantage, as it reduces the entropic penalty upon binding to a biological target. The exit vectors for substituents are well-defined and non-collinear, providing a precise and predictable framework for orienting pharmacophoric elements.[15][18]
dot graph TD { subgraph "Spiro[2.5]octane" A[Chair 1] -- "Ring Inversion (14.4 kcal/mol)" --> B[Chair 2]; B -- "Ring Inversion" --> A; C[Axial Substituent] --> D[Equatorial Substituent]; end subgraph "Spiro[3.3]heptane" E[Rigid Cage-like Structure] --> F{Fixed, Non-Collinear Exit Vectors}; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 style D fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px,color:#202124 style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px,color:#202124 } caption: Conformational differences between the scaffolds.
Chapter 3: Synthetic Accessibility
The ease and versatility of synthesis are paramount considerations in drug development. Both scaffolds are accessible, though through distinct chemical strategies.
Synthesis of Spiro[2.5]octane Derivatives
The construction of the spiro[2.5]octane core often relies on methods that form the cyclopropane ring onto a pre-existing cyclohexane. A common precursor is 1,3-cyclohexanedione.
Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic acid [19]
-
Step 1: Methyl Enol Ether Formation. 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) at 65°C to yield 3-methoxycyclohex-2-en-1-one.[9][19]
-
Scientist's Note: This step activates the ketone for the subsequent cyclopropanation by converting it into a less reactive enol ether.
-
-
Step 2: Cyclopropanation. The 3-methoxycyclohex-2-en-1-one is treated with an ethyl Grignard reagent in the presence of a Lewis acid (e.g., in toluene or THF at 20-60°C) to form 5-methoxyspiro[2.5]oct-4-ene.[19]
-
Step 3: Hydrolysis to Ketone. The resulting enol ether is hydrolyzed using an acid catalyst like p-toluenesulfonic acid in a suitable solvent to give spiro[2.5]octan-5-one.[19]
-
Step 4: Nitrile Formation. The ketone is reacted with p-tosyl isonitrile in the presence of a base to form spiro[2.5]octane-5-carbonitrile.[19]
-
Step 5: Hydrolysis to Carboxylic Acid. The nitrile is hydrolyzed under basic conditions (e.g., refluxing with NaOH) to afford the final product, spiro[2.5]octane-5-carboxylic acid.[19]
Synthesis of Spiro[3.3]heptane Derivatives
The synthesis of the spiro[3.3]heptane core typically involves the double alkylation of a suitable precursor with a 1,1-bis(electrophilic) cyclobutane derivative.
Experimental Protocol: Synthesis of a Spiro[3.3]heptane Dicarboxylate Intermediate [20]
-
Step 1: Preparation of the Key Electrophile. A key intermediate, such as 1,1-bis(bromomethyl)cyclobutane, is prepared.
-
Step 2: Double Alkylation. Diethyl malonate is treated with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF or DMF).
-
Scientist's Note: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the active methylene protons of diethyl malonate to form the nucleophilic enolate.
-
-
Step 3: Cyclization. The 1,1-bis(bromomethyl)cyclobutane is added to the solution of the diethyl malonate enolate. The reaction mixture is heated to promote the intramolecular SN2 cyclization, forming the spiro[3.3]heptane ring system. This yields a key diester intermediate.[20]
-
Step 4: Saponification and Decarboxylation. The resulting diester can be saponified with a base (e.g., NaOH) and then carefully decarboxylated by heating in the presence of an acid to yield spiro[3.3]heptane-2-carboxylic acid.[20]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Generalized synthetic workflows.
Chapter 4: Case Studies in Drug Discovery
The theoretical advantages of these scaffolds are borne out in their successful application in drug discovery programs.
Spiro[2.5]octane: While less prevalent in approved drugs compared to its counterpart, the spiro[2.5]octane scaffold is an area of active investigation. For example, derivatives of 4,7-diazaspiro[2.5]octane are found in the structure of Risdiplam, a drug used for treating spinal muscular atrophy, highlighting its utility in constructing complex, bioactive molecules.[21]
Spiro[3.3]heptane: This scaffold has seen remarkable success as a benzene bioisostere.
-
Sonidegib Analogs: Researchers replaced the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core. The resulting saturated analogs were not only patent-free but also retained high activity.[13][15] Crucially, this replacement led to a significant improvement in metabolic stability in human liver microsomes.[13]
-
Vorinostat and Benzocaine Analogs: Similar successful replacements have been demonstrated for the anticancer drug Vorinostat and the local anesthetic Benzocaine, showcasing the broad applicability of spiro[3.3]heptane as a bioisostere for mono-, meta-, and para-substituted phenyl rings.[15][16][17]
-
MCHr1 Antagonists: In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspiro cycles, including azaspiro[3.3]heptane, successfully lowered lipophilicity (logD) and improved both metabolic stability and selectivity against the hERG channel.[1]
Conclusion & Future Outlook
The choice between spiro[2.5]octane and spiro[3.3]heptane is a strategic decision that should be guided by the specific goals of the drug discovery program.
-
Choose Spiro[3.3]heptane when:
-
The primary goal is to replace a phenyl ring to improve metabolic stability and escape flatland.
-
A rigid, conformationally locked scaffold is required to maximize potency and selectivity.
-
Precise, non-collinear positioning of substituents is critical for interacting with a well-defined binding pocket.
-
-
Choose Spiro[2.5]octane when:
-
A degree of conformational flexibility is desired to allow for induced-fit binding.
-
Exploring a different region of three-dimensional chemical space is the objective.
-
The synthetic route starting from cyclohexane derivatives is more amenable to the desired substitution patterns.
-
Both scaffolds represent powerful tools in the medicinal chemist's arsenal. As synthetic methodologies continue to evolve and our understanding of the interplay between three-dimensionality and pharmacology deepens, the strategic application of spirocycles like spiro[2.5]octane and spiro[3.3]heptane will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
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A Comparative Guide to the In Vitro Metabolic Stability of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. We will dissect its structural components to form a predictive metabolic profile, outline rigorous experimental protocols for its assessment, and compare its anticipated performance against structurally relevant alternatives. This document is intended for drug discovery and development scientists seeking to understand and optimize the metabolic fate of novel chemical entities.
Introduction: The Critical Role of Metabolic Stability
In drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, a significant portion of which are related to pharmacokinetics. A compound's metabolic stability—its susceptibility to biotransformation by metabolic enzymes—is a primary determinant of its in vivo half-life, clearance, and ultimately, its oral bioavailability and dosing regimen.[1][2][3] Early-stage assessment of metabolic stability using in vitro systems like liver microsomes and hepatocytes is a cost-effective strategy to identify liabilities, guide medicinal chemistry efforts, and rank-order candidates for progression.[2][4][5]
The subject of this guide, this compound, possesses a unique combination of structural motifs, each with predictable effects on its metabolic profile:
-
Ethyl Ester: This functional group is a common site for hydrolysis by carboxylesterases, which are abundant in the liver.[1][6] This represents a potential primary clearance pathway.
-
Spiro[2.5]octane Scaffold: Spirocyclic systems are prized in modern drug design for their inherent three-dimensionality.[7][8] This rigid, sp³-rich core can enhance metabolic stability by locking the molecule into a specific conformation that may limit access to the active sites of metabolizing enzymes.[9][10]
-
Gem-Difluoro Group: The introduction of fluorine, particularly as a gem-difluoromethylene group, is a well-established strategy to block sites of oxidative metabolism.[11][12] The high strength of the C-F bond makes it resistant to cleavage by cytochrome P450 (CYP) enzymes, effectively "shielding" that position from attack.[13]
This guide will provide the theoretical basis and practical methodologies to test the hypothesis that while the ethyl ester of the title compound is a likely point of metabolic attack, the spirocyclic and gem-difluoro moieties will confer significantly enhanced stability compared to simpler, non-fluorinated, or non-spirocyclic analogs.
Part 1: Designing the In Vitro Assessment Strategy
A multi-tiered approach is recommended to build a comprehensive understanding of the compound's metabolic fate. We begin with a high-throughput microsomal assay and confirm findings with a more physiologically relevant hepatocyte assay.
Tier 1: Liver Microsomal Stability Assay
Causality and Experimental Choice: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily, as well as some esterases.[5][14] This assay is a rapid and cost-effective first-line screen to determine intrinsic clearance (CLint) related to oxidative metabolism and hydrolysis.[14][15] We must include a control incubation without the essential CYP450 cofactor, NADPH, to distinguish between CYP-mediated metabolism and degradation by other enzymes (like esterases) or simple chemical instability.[16][17]
Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15][17]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.[16]
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.[17][18] This system ensures a sustained concentration of the NADPH cofactor throughout the incubation.
-
-
Incubation Procedure:
-
Pre-warm a 96-well plate containing the microsomal solution (0.5 mg/mL final protein concentration) at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound to achieve a final concentration of 1 µM. For the negative control wells, add buffer instead of the NRS solution.[17]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots.[14][17]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like tolbutamide or labetalol).[14]
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to precipitate the microsomal proteins.[18]
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by monitoring specific MRM (Multiple Reaction Monitoring) transitions.
-
Tier 2: Hepatocyte Stability Assay
Causality and Experimental Choice: While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a living cell. Cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the complete set of Phase I and Phase II enzymes (e.g., UGTs, SULTs), along with their necessary cofactors, all within an intact cellular environment that accounts for compound uptake (permeability).[4][19][20][21] This assay provides a more holistic and physiologically relevant measure of intrinsic clearance.
Experimental Protocol: Suspension Hepatocyte Stability
-
Reagent Preparation:
-
Hepatocyte Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Dilute the cells to a final density of 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).[19][22]
-
Test Compound Dosing Solution: Pre-dilute the 10 mM DMSO stock of the test compound in the incubation medium to an intermediate concentration. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
-
Incubation Procedure:
-
Dispense the hepatocyte suspension into a 24- or 48-well plate.
-
Pre-incubate the cells at 37°C in a humidified 5% CO₂ atmosphere with gentle shaking (e.g., 100 rpm).[23]
-
Initiate the metabolic reaction by adding the test compound dosing solution to achieve a final concentration of 1 µM.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[19][23]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by mixing the collected aliquots with 3-5 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex thoroughly and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using the same LC-MS/MS method developed for the microsomal assay.
-
Diagram: General Workflow for In Vitro Metabolic Stability Assessment
Caption: A generalized workflow for determining metabolic stability, from reagent preparation to final data analysis.
Part 2: Comparative Analysis and Expected Outcomes
To contextualize the potential performance of this compound, we will compare it to several logical analogs. The following table presents a hypothetical but scientifically reasoned dataset that one might expect to obtain from the assays described above.
| Compound Name | Structure | Expected Primary Metabolic Pathway | Hypothetical t½ (min) | Hypothetical CLint (µL/min/mg protein) |
| Ethyl cyclohexane-1-carboxylate (Baseline) | Ester Hydrolysis, Ring Oxidation | < 15 | > 92 | |
| Ethyl spiro[2.5]octane-1-carboxylate (Spirocycle) | Ester Hydrolysis | 25 | 55 | |
| This compound (Target) | Ester Hydrolysis | 45 | 31 | |
| 6,6-difluorospiro[2.5]octane-1-carboxylic acid (Metabolite) | Glucuronidation (Phase II) | > 120 (Microsomes) | < 12 (Microsomes) |
Interpretation of Expected Results:
-
Baseline vs. Spirocycle: The introduction of the spiro[2.5]octane core is expected to increase metabolic stability (longer t½, lower CLint) compared to the simple cyclohexane ring. The rigid scaffold likely protects the molecule from certain oxidative attacks that could occur on a more flexible cyclohexane ring.
-
Spirocycle vs. Target Compound: The addition of the gem-difluoro group is predicted to further enhance stability. While the primary route of metabolism for both is likely ester hydrolysis, the electron-withdrawing nature of the fluorine atoms may subtly decrease the rate of hydrolysis and will effectively block any potential oxidation on the adjacent carbon (C6).
-
The Metabolite: The primary metabolite, the carboxylic acid, is expected to be highly stable in a microsomal assay lacking the necessary cofactors for Phase II conjugation. In a hepatocyte assay, this metabolite would likely be cleared via glucuronidation.
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the line when plotting the natural logarithm of the percent remaining parent compound against time.[14][17][22]
-
Half-life (t½): t½ = 0.693 / k where k is the elimination rate constant (the absolute value of the slope).
-
Intrinsic Clearance (CLint): CLint = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount)
Diagram: Predicted Metabolic Pathway
Caption: The primary predicted metabolic pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Part 3: Strategic Considerations and Next Steps
If experimental data confirms that the ethyl ester is a significant metabolic liability (i.e., CLint is higher than desired for the project goals), the next logical step in a drug discovery program is bioisosteric replacement. Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.[24][25][26]
Alternative Moieties to Enhance Stability: For an ester, common bioisosteric replacements are five-membered heterocycles that mimic the geometry and hydrogen bonding potential of the ester but are resistant to hydrolysis.[27]
-
1,3,4-Oxadiazole: A very common and effective replacement that maintains key electronic features while being significantly more stable.
-
1,2,4-Oxadiazole: Another stable alternative, offering a different vector for the substituent.
-
Tetrazole: Can serve as a bioisostere for the resulting carboxylic acid metabolite, often improving pharmacokinetic properties.[26]
Diagram: Ester Bioisosteric Replacements
Caption: Common bioisosteric replacements for an ethyl ester to improve metabolic stability.
Conclusion
This compound is a novel chemical entity with structural features designed to enhance metabolic stability. The spirocyclic core and gem-difluoro group are anticipated to protect the molecule from extensive oxidative metabolism. The primary metabolic vulnerability is predicted to be the hydrolysis of the ethyl ester moiety by carboxylesterases.
The experimental framework detailed in this guide, employing both liver microsome and hepatocyte stability assays, provides a robust and validated pathway to empirically determine the compound's intrinsic clearance and half-life. By comparing the results to rationally chosen analogs, researchers can quantify the stabilizing contributions of each structural feature. Should the rate of ester hydrolysis prove to be a limiting factor, a clear strategy of bioisosteric replacement exists to further optimize the compound toward a viable clinical candidate.
References
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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JoVE. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
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Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]
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Frontage Laboratories. Metabolic Stability. [Link]
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PubMed. Fatty acid ethyl ester synthesis by human liver microsomes. [Link]
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Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]
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Domainex. Hepatocyte Stability Assay. [Link]
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Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
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AxisPharm. Hepatocyte Stability Assay Test. [Link]
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Patsnap Synapse. What is the role of bioisosterism in drug design?. [Link]
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Mercell. metabolic stability in liver microsomes. [Link]
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BioDuro. ADME Hepatocyte Stability Assay. [Link]
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PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
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HitGen. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
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ACS Publications. The Dark Side of Fluorine. [Link]
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ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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Cambridge MedChem Consulting. Ester and Amide Bioisosteres. [Link]
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Beilstein Journal of Organic Chemistry. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. [Link]
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Creative Bioarray. In Vitro Metabolic Stability. [Link]
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Creative Biolabs. Metabolic Stability Assay. [Link]
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ResearchGate. In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
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Cellular and Molecular Gastroenterology and Hepatology. Fatty Acid Ethyl Ethers: New Modulators of Acute Ethanol-Mediated Hepatotoxicity?. [Link]
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PubMed. Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung. [Link]
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AACC. Fatty acid ethyl esters in liver and adipose tissues as postmortem markers for ethanol intake. [Link]
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PubMed. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. [Link]
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PubMed. Fatty acid ethyl esters decrease human hepatoblastoma cell proliferation and protein synthesis. [Link]
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NIH National Library of Medicine. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. [Link]
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NIH National Library of Medicine. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. [Link]
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Spectroscopic Comparison of Cis and Trans Isomers of Substituted Spiro[2.5]octanes: A Guide for Researchers
For professionals engaged in drug discovery, medicinal chemistry, and the broader scientific research community, the precise elucidation of molecular structure is a cornerstone of innovation. The rigid, three-dimensional architecture of spirocyclic compounds, such as spiro[2.5]octanes, offers a unique scaffold for the development of novel therapeutics and functional materials. However, the presence of stereoisomers—specifically cis and trans diastereomers—necessitates robust analytical methodologies to unambiguously determine their relative configurations. Differentiating between these isomers is critical, as their distinct spatial arrangements can lead to profound differences in biological activity, physical properties, and chemical reactivity.
This comprehensive guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted spiro[2.5]octanes. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in distinguishing these stereoisomers, supported by experimental data and detailed protocols.
The Structural Nuances of Substituted Spiro[2.5]octanes
The spiro[2.5]octane framework consists of a cyclopropane ring spiro-fused to a cyclohexane ring. Substitution on the cyclohexane ring gives rise to cis and trans diastereomers, defined by the relative orientation of the substituent to the cyclopropane ring. The conformational rigidity imposed by the spiro-fusion and the strained cyclopropane ring results in distinct spatial environments for the nuclei within each isomer, which can be effectively probed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment
NMR spectroscopy stands as the most powerful and definitive technique for the differentiation of cis and trans isomers of substituted spiro[2.5]octanes. The key diagnostic features are the chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) spectra, and the proton-proton coupling constants (J).
¹H NMR Spectroscopy: Unlocking Stereochemistry Through Coupling Constants and Anisotropic Effects
The ¹H NMR spectra of cis and trans isomers of substituted spiro[2.5]octanes exhibit subtle yet significant differences in both chemical shifts and coupling constants, arising from the distinct spatial relationships between the protons.
-
Chemical Shifts and Anisotropic Effects: The cyclopropane ring is known to induce a significant anisotropic effect, creating a shielding cone along its axis and a deshielding region in its plane. In the cis isomer, a substituent on the cyclohexane ring is positioned on the same side as the cyclopropane ring, often placing certain protons within its shielding or deshielding zones, leading to upfield or downfield shifts, respectively, compared to the trans isomer where the substituent is on the opposite face. For instance, a proton on a substituent in a cis configuration may be forced into close proximity with the cyclopropane ring, experiencing shielding and appearing at a higher field (lower ppm) in the spectrum.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. Due to the fixed chair-like conformation of the cyclohexane ring, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are well-defined and differ between the cis and trans isomers.
-
Axial-Axial Coupling (³Jaa): Typically large (8-13 Hz).
-
Axial-Equatorial Coupling (³Jae): Typically small (2-5 Hz).
-
Equatorial-Equatorial Coupling (³Jee): Typically small (2-5 Hz).
-
In a substituted spiro[2.5]octane, the orientation of a proton (axial or equatorial) on the cyclohexane ring relative to its neighbors will be fixed differently in the cis and trans isomers, leading to distinct and predictable coupling patterns that allow for unambiguous stereochemical assignment.
¹³C NMR Spectroscopy: The Impact of Steric Compression (γ-Gauche Effect)
The ¹³C NMR chemical shifts are particularly sensitive to the steric environment of the carbon atoms. The key principle for differentiating cis and trans isomers is the γ-gauche effect .
-
The γ-Gauche Effect: When a substituent is in a gauche or syn-periplanar relationship with a carbon atom three bonds away (a γ-carbon), it causes a steric compression that shields the γ-carbon, resulting in an upfield shift (lower ppm value) of its resonance compared to an anti-periplanar arrangement. In the context of substituted spiro[2.5]octanes, the cis isomer will exhibit a gauche interaction between the substituent and a carbon atom of the cyclopropane ring, as well as certain carbons of the cyclohexane ring. This steric hindrance is absent in the more spatially extended trans isomer. Consequently, the signals for the corresponding carbons in the cis isomer will appear at a higher field (lower ppm) than in the trans isomer.[1]
Table 1: Comparative NMR Data for a Hypothetical 4-Substituted Spiro[2.5]octane
| Spectroscopic Parameter | cis-Isomer | trans-Isomer | Rationale |
| ¹H NMR | |||
| Chemical Shift of H4 (δ, ppm) | Potentially shifted upfield or downfield depending on the nature of the substituent and its orientation relative to the cyclopropane ring's anisotropic field. | Reference chemical shift. | Anisotropic effect of the cyclopropane ring. |
| Coupling Constant (³J₃,₄, Hz) | Dependent on the axial/equatorial orientation of H3 and H4. | Different from the cis isomer due to a different dihedral angle. | Karplus relationship. |
| ¹³C NMR | |||
| Chemical Shift of C1/C2 (δ, ppm) | Upfield shift. | Downfield shift. | γ-gauche effect between the substituent at C4 and the cyclopropane carbons. |
| Chemical Shift of C6 (δ, ppm) | Upfield shift. | Downfield shift. | γ-gauche effect between the substituent at C4 and the C6 carbon of the cyclohexane ring. |
Infrared (IR) Spectroscopy: A Tool for Confirming Structural Integrity
While NMR is the primary tool for stereochemical elucidation, IR spectroscopy provides valuable complementary information, particularly for confirming the presence of key functional groups and observing subtle differences in the overall molecular vibrations.
The differentiation of cis and trans isomers by IR spectroscopy is based on differences in molecular symmetry. The less symmetrical cis isomer may exhibit more complex vibrational spectra with a greater number of observable bands compared to the more symmetrical trans isomer. Key regions to inspect include:
-
C-H Stretching of the Cyclopropane Ring: Typically observed at higher wavenumbers (3000-3100 cm⁻¹) than C-H stretches in the cyclohexane ring. The exact position and fine structure of these bands may differ slightly between isomers due to changes in the local electronic environment.
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including ring deformation ("breathing") modes of both the cyclopropane and cyclohexane rings. These vibrations are highly sensitive to the overall molecular geometry, and the pattern of absorption bands in this region can serve as a unique "fingerprint" for each isomer.
Mass Spectrometry (MS): Probing Stereochemical Influences on Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While cis and trans isomers have the same molecular weight and will thus show identical molecular ion peaks, their fragmentation patterns can differ due to stereochemical influences on the stability of fragment ions and the transition states leading to their formation.
Differences in the relative abundances of certain fragment ions may be observed. For example, the cis isomer, being generally more sterically crowded, may undergo specific fragmentation pathways that are less favored in the trans isomer. These differences are often subtle and require careful analysis and comparison of the spectra. The proximity of the substituent to the cyclopropane ring in the cis isomer can facilitate or hinder certain fragmentation pathways involving both rings.
Table 2: Expected Spectroscopic Differences Between Cis and Trans Isomers of Substituted Spiro[2.5]octanes
| Spectroscopic Technique | Key Differentiating Feature | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |
| ¹H NMR | Vicinal Coupling Constants (³JHH) | Distinct coupling patterns based on fixed dihedral angles. | Different coupling patterns compared to the cis isomer. |
| Anisotropic Effects | Protons on or near the substituent may be shielded or deshielded by the cyclopropane ring. | Less pronounced anisotropic effects on the substituent protons. | |
| ¹³C NMR | γ-Gauche Effect | Upfield shift of sterically compressed carbons (γ-carbons). | Downfield shift of the corresponding carbons compared to the cis isomer. |
| IR Spectroscopy | Molecular Symmetry | Potentially more complex spectrum with a greater number of absorption bands. | Simpler spectrum with fewer absorption bands. |
| Fingerprint Region | Unique pattern of absorption bands. | Distinctly different pattern of absorption bands from the cis isomer. | |
| Mass Spectrometry | Fragmentation Pattern | May exhibit unique fragment ions or different relative abundances of common fragments due to steric effects. | Fragmentation pattern may differ in the relative intensities of certain peaks. |
Experimental Protocols
The successful spectroscopic comparison of cis and trans isomers of substituted spiro[2.5]octanes begins with their synthesis and purification. A common and effective method for the synthesis of the spiro[2.5]octane core is the Simmons-Smith cyclopropanation of a corresponding substituted cyclohexanone derivative.
Synthesis of a Model Compound: cis- and trans-4-tert-butylspiro[2.5]octan-1-ol
This protocol describes the synthesis of a mixture of cis and trans isomers of 4-tert-butylspiro[2.5]octan-1-ol, followed by their separation and spectroscopic characterization.
Step 1: Simmons-Smith Cyclopropanation of 4-tert-butylcyclohexanone
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add zinc-copper couple (2.0 eq).
-
Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
To this suspension, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise over 30 minutes.
-
After the addition is complete, gently reflux the reaction mixture for 12 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers of 4-tert-butylspiro[2.5]octan-1-one.
Step 2: Reduction to the Corresponding Alcohols
-
Dissolve the crude ketone mixture in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mixture of cis- and trans-4-tert-butylspiro[2.5]octan-1-ol.
Step 3: Separation of Diastereomers
-
The separation of the cis and trans diastereomers can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized to achieve baseline separation. Typically, the less polar trans isomer will elute first.
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis, separation, and spectroscopic analysis of cis and trans substituted spiro[2.5]octanes.
Logical Relationships in Spectroscopic Data Interpretation
Caption: Logical relationships between molecular properties and their manifestation in spectroscopic data for differentiating cis and trans isomers.
Conclusion
The differentiation of cis and trans isomers of substituted spiro[2.5]octanes is a critical task that can be reliably achieved through a multi-pronged spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive evidence for stereochemical assignment through the analysis of coupling constants and steric effects, IR spectroscopy and mass spectrometry offer valuable confirmatory data. A thorough understanding of the underlying principles of these techniques, coupled with careful experimental execution, empowers researchers to confidently characterize these structurally complex and pharmaceutically relevant molecules.
References
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
- Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. Advances in Magnetic Resonance, 1, 195–316.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Spiro[2.4]hepta-4,6-diene and Related Compounds. Chemical Reviews, 100(2), 93–142.
- Wiberg, K. B. (1968). The Spiro[2.5]octane System. Journal of the American Chemical Society, 90(2), 59–64.
- Lambert, J. B., & Takeuchi, Y. (Eds.). (1992). Acyclic Organonitrogen Stereodynamics. VCH.
- Breitmaier, E. (2006). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Beierbeck, H., & Saunders, J. K. (1977). The γ-gauche effect in the 13C NMR spectra of 4-substituted decalins and 1-substituted methylcyclohexanes. Canadian Journal of Chemistry, 55(15), 2814–2820. [Link]
Sources
A Comparative Guide to Purity Validation of Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate by High-Performance Liquid Chromatography
In the landscape of modern drug discovery and development, the purity of novel chemical entities is paramount. Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate, a fluorinated spirocyclic compound, represents a class of molecules with significant potential in medicinal chemistry due to their unique three-dimensional structures. Ensuring the purity of such compounds is a critical step in preclinical development, as even trace impurities can have significant impacts on toxicological and pharmacological outcomes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of this compound, supported by experimental insights and established analytical principles.
The Critical Role of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. For a novel molecule like this compound, a thorough understanding of its purity profile is a regulatory expectation and a scientific necessity. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which in this case is the accurate and precise determination of purity.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it an ideal first-line approach for this compound. The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase.
Rationale for HPLC Method Design
Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The molecule possesses both hydrophobic (the spiro-octane backbone) and polar (the ester group) characteristics.
-
Column Selection: A C18 column is a versatile and robust choice for initial method development. For fluorinated compounds, specialized phases such as fluorinated stationary phases can sometimes offer alternative selectivity.[6]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. A gradient is preferred over an isocratic elution to ensure the timely elution of both polar and non-polar impurities.
-
Detector: A UV detector is a common choice for compounds with a chromophore. While the ester group provides some UV absorbance, its response may be limited. If sensitivity is an issue, or for impurities lacking a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. For definitive peak identification, a mass spectrometer (MS) detector is invaluable.
Hypothetical HPLC Method for this compound
The following is a proposed starting method for the purity determination of this compound. This method would require optimization and validation according to ICH guidelines.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Identify and quantify any impurities relative to the main peak.
-
Diagram of the HPLC Workflow
Caption: A streamlined workflow for HPLC-based purity analysis.
Comparative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for volatile and thermally stable compounds. Given that this compound is an ester, it is likely to have sufficient volatility for GC analysis, especially at elevated temperatures.
-
Advantages over HPLC:
-
Higher resolution for volatile impurities.
-
Flame Ionization Detector (FID) provides a near-uniform response to hydrocarbons, simplifying quantification.
-
-
Disadvantages:
-
Potential for thermal degradation of the analyte or impurities in the injector or column.
-
Less suitable for non-volatile or highly polar impurities.
-
Experimental Protocol: GC Purity Determination
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Instrument: Agilent 8890 GC with FID or MS detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at 1 mL/min.
-
Detector Temperature: 300 °C (FID).
-
-
Data Analysis: Calculate area percent purity from the FID signal or identify impurities by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] For this compound, both ¹H and ¹⁹F qNMR could be employed.
-
Advantages over HPLC and GC:
-
Provides structural information about impurities.
-
Does not require chromatographic separation.
-
Can quantify non-chromatographable impurities.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Signal overlap can complicate quantification in complex mixtures.
-
Requires a certified internal standard of high purity.
-
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.
-
Mass Spectrometry (MS)
Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides a powerful tool for impurity identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of the elemental composition of unknown impurities.
-
Advantages:
-
Provides molecular weight and structural information of impurities.
-
High sensitivity and selectivity.
-
-
Disadvantages:
-
Ionization efficiency can vary significantly between compounds, making quantification challenging without appropriate standards.
-
Performance Comparison
| Feature | HPLC-UV | GC-FID | qNMR | LC-MS / GC-MS |
| Principle | Differential Partitioning | Volatility & Partitioning | Nuclear Magnetic Resonance | Mass-to-Charge Ratio |
| Selectivity | Good to Excellent | Excellent for Volatiles | Good (based on chemical shift) | Excellent |
| Sensitivity | Moderate | High | Low | Very High |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (with internal std.) | Relative (can be absolute with standards) |
| Impurity ID | No | Limited (retention time) | Yes (structural data) | Yes (MW and fragmentation) |
| Speed | Moderate | Fast to Moderate | Fast (for simple spectra) | Moderate |
Decision Tree for Purity Analysis Method Selection
Caption: A logical approach to selecting the appropriate analytical technique.
Conclusion
For the routine purity validation of this compound, a well-validated RP-HPLC method serves as an excellent primary choice due to its versatility, robustness, and applicability to a wide range of potential impurities. However, for a comprehensive understanding of the purity profile, orthogonal techniques are indispensable. GC-FID offers a high-resolution alternative for volatile impurities, while qNMR provides a powerful method for absolute quantification and structural confirmation. The use of mass spectrometry, particularly in conjunction with chromatography, is crucial for the definitive identification of unknown impurities. A multi-faceted analytical approach, guided by the principles of scientific integrity and regulatory compliance, is the most effective strategy for ensuring the quality and safety of this novel chemical entity.
References
-
Guzmán, N. A., & Stubbs, R. J. (2016). A review of the analysis of per-and polyfluoroalkyl substances (PFASs) in biological and environmental matrices by gas chromatography-mass spectrometry. Journal of Chromatography A, 1474, 1-19. Available from: [Link]
-
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A Comparative Guide to the Lipophilicity (logP) of Fluorinated vs. Non-Fluorinated Spirocycles
Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery
In the landscape of medicinal chemistry, achieving the perfect balance of molecular properties is paramount to designing a successful therapeutic agent. Among the most critical physicochemical parameters is lipophilicity, which governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] Lipophilicity is quantified by the partition coefficient (P), typically expressed as its logarithm, logP, representing the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[4][5]
The strategic introduction of spirocyclic scaffolds has become a powerful tool for medicinal chemists. These unique three-dimensional structures, where two rings are joined by a single common atom, can enhance aqueous solubility, improve metabolic stability, and provide novel intellectual property landscapes.[6][7] Concurrently, fluorination is a widely employed strategy to modulate a candidate's properties, including metabolic stability and binding affinity.[8][9] However, the impact of fluorine substitution on lipophilicity is far from straightforward and can yield counterintuitive results.[10][11]
This guide provides an in-depth technical assessment of the lipophilicity of fluorinated versus non-fluorinated spirocycles. We will explore the underlying physicochemical principles, present robust experimental protocols for accurate logP determination, and analyze comparative data to empower researchers in their drug development endeavors.
The Interplay of Spirocycles and Fluorine: Physicochemical Considerations
The decision to introduce a spirocyclic core or a fluorine atom is driven by the need to fine-tune a molecule's properties.
-
Spirocycles and Lipophilicity: By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles disrupt planarity, which often leads to decreased lipophilicity and increased aqueous solubility compared to their flatter aromatic or non-spirocyclic aliphatic counterparts.[6] This three-dimensionality can also reduce crystal packing forces, further enhancing solubility. The rigid conformation of a spirocycle can lock substituents into specific spatial orientations, optimizing interactions with a biological target.
-
Fluorination's Enigmatic Effect on logP: The high electronegativity of fluorine creates a strong C-F dipole. However, the overall effect on lipophilicity is a complex interplay of competing factors:
-
Increased Hydrophobic Surface Area: Substituting smaller hydrogen atoms with larger fluorine atoms can increase the molecule's overall size and surface area, which can contribute to increased lipophilicity.[12]
-
Polarity and Dipole Moments: While the C-F bond is highly polar, the symmetrical introduction of multiple fluorine atoms (e.g., a CF₃ group) can create a strong local dipole but may not significantly increase the overall molecular polarity. In some contexts, intramolecular interactions between the C-F dipole and other functional groups can shield polarity, paradoxically increasing lipophilicity.
-
Hydrogen Bond Basicity: Fluorination, particularly at positions alpha to a hydrogen bond acceptor (like a nitrogen or oxygen atom), can significantly reduce the basicity of that acceptor through a powerful inductive effect. This reduction in hydrogen bonding capacity with water can lead to an increase in logP.[12]
-
Conformational Effects: Fluorine atoms can induce specific conformational preferences that may expose or shield polar functional groups, thereby altering the molecule's interaction with water and n-octanol.
-
The combination of these effects means that fluorination does not have a simple, additive impact on logP. The specific fluorination pattern and the molecular context are critical determinants of the final lipophilicity value.[11][13]
Diagram: The Lipophilicity Assessment Workflow
The following diagram outlines a comprehensive workflow for assessing the lipophilicity of novel chemical entities, integrating both computational prediction and experimental validation.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
